Aminoethanethiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
43489-04-9 |
|---|---|
Molecular Formula |
C2H7NS |
Molecular Weight |
77.15 g/mol |
IUPAC Name |
1-aminoethanethiol |
InChI |
InChI=1S/C2H7NS/c1-2(3)4/h2,4H,3H2,1H3 |
InChI Key |
ZQXIMYREBUZLPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(N)S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Aminoethanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethanethiol, also commonly known as cysteamine (B1669678), is a bifunctional organosulfur compound with the chemical formula HSCH₂CH₂NH₂.[1] As the simplest stable aminothiol, it is a structural analog of the amino acid cysteine, differing by the absence of the carboxyl group. This white, water-soluble solid is characterized by a disagreeable odor.[2] Cysteamine contains both a nucleophilic thiol and a primary amine group, which confer upon it a versatile range of chemical reactivities.[3] These functional groups are key to its biological activity and its utility as a building block in organic synthesis.[4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, key chemical reactions with detailed experimental protocols, and its role in significant biological signaling pathways.
Physicochemical Properties
This compound exists as a white to slightly yellow crystalline powder at room temperature.[4] It is freely soluble in water and polar organic solvents such as ethanol (B145695).[2][5] The compound is known to be hygroscopic and sensitive to air, particularly in the presence of the amine group which catalyzes its oxidation to the corresponding disulfide, cystamine (B1669676).[6][7] For this reason, it is often supplied and used as its more stable hydrochloride salt.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₇NS | [3][4] |
| Molecular Weight | 77.15 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | [4] |
| Odor | Disagreeable | [2] |
| Melting Point | 95-100 °C | [5][7] |
| Boiling Point | 133.6 °C at 760 mmHg (estimate) | [2][7] |
| Solubility | Freely soluble in water and alcohol | [2][5] |
| pKa (Thiol group) | 8.35 (at 25 °C) | [5][7] |
| pKa (Amine group) | 10.4 | [2] |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data (90 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| 2.69 | Triplet | -SCH₂ -CH₂-NH₂ | [3] |
| 2.99 | Triplet | -SCH₂-CH₂ -NH₂ | [3] |
| 4.98 | Singlet | -SH , -NH₂ (exchangeable protons) | [3] |
Table 3: ¹³C NMR Spectroscopic Data
Due to the variability in reported solvent and instrumental parameters, a representative summary is provided. The carbon attached to the sulfur atom typically appears more upfield compared to the carbon attached to the nitrogen atom.
| Tentative Chemical Shift Range (ppm) | Assignment | Reference(s) |
| ~25-30 | -SCH₂ - | [9] |
| ~40-45 | -CH₂NH₂ | [9] |
Table 4: FT-IR Spectroscopic Data (KBr Disc)
| Wavenumber (cm⁻¹) | Vibration | Reference(s) |
| ~3300-3500 | N-H stretch (amine) | [10] |
| ~2550 | S-H stretch (thiol) | [10] |
| ~1624 | N-H bend (amine) | [1] |
| ~1434 | C-H bend | [1] |
| ~643 | C-S stretch | [1] |
Table 5: Mass Spectrometry Data (Electron Impact)
| m/z | Interpretation | Reference(s) |
| 77 | Molecular ion [M]⁺ | [3] |
| 47 | [CH₂SH]⁺ | [11] |
| 30 | [CH₂NH₂]⁺ | [3] |
Key Chemical Reactions and Experimental Protocols
This compound's dual functionality allows it to participate in a variety of chemical transformations, making it a valuable synthon.
Oxidation to Cystamine
The thiol group of this compound is readily oxidized, especially in the presence of air, to form the disulfide, cystamine. The intramolecular amine group can catalyze this reaction.[7]
Objective: To synthesize cystamine dihydrochloride (B599025) via air oxidation of this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Deionized water
-
0.1 M Copper(II) sulfate (B86663) solution (catalyst)
-
Concentrated Hydrochloric acid
-
Ethanol
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Air condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve a known quantity of this compound hydrochloride in deionized water in a round-bottom flask.
-
Add a few drops of 0.1 M copper(II) sulfate solution to catalyze the oxidation.
-
Fit the flask with an air condenser and stir the solution vigorously at room temperature, open to the atmosphere, for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the free thiol using Ellman's reagent.
-
Once the reaction is complete, acidify the solution with a small amount of concentrated hydrochloric acid to ensure the product is in the dihydrochloride form.
-
Concentrate the solution under reduced pressure to obtain a crude solid.
-
Recrystallize the crude cystamine dihydrochloride from a mixture of ethanol and water.
-
Wash the crystals with cold ethanol and then diethyl ether.
-
Dry the purified crystals under vacuum.
Formation of Thiazolidines with Aldehydes and Ketones
The reaction of this compound with aldehydes or ketones proceeds via condensation to form a thiazolidine (B150603) ring system. This reaction is a cornerstone in the synthesis of various heterocyclic compounds.
Objective: To synthesize 2,2-dimethylthiazolidine (B104285) from acetone (B3395972) and this compound.
Materials:
-
This compound
-
Acetone
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in an excess of acetone.
-
Add benzene or toluene as the azeotropic solvent.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent and excess acetone under reduced pressure.
-
The resulting crude product can be purified by distillation or chromatography.
Metal Complex Formation
The sulfur and nitrogen atoms of this compound are excellent ligands for a variety of metal ions, forming stable chelate complexes.
Objective: To synthesize tris(2-aminoethanethiolato)cobalt(III).
Materials:
-
Cobalt(II) chloride hexahydrate
-
This compound hydrochloride
-
Sodium hydroxide (B78521)
-
Activated charcoal
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Heating mantle
Procedure:
-
Prepare a solution of cobalt(II) chloride hexahydrate in deionized water.
-
In a separate beaker, dissolve this compound hydrochloride in deionized water and neutralize it with a stoichiometric amount of sodium hydroxide solution.
-
Slowly add the cobalt(II) chloride solution to the this compound solution with constant stirring. A color change should be observed.
-
Add a small amount of activated charcoal to the mixture.
-
Heat the mixture gently with stirring for 1-2 hours to promote the oxidation of Co(II) to Co(III) by air and the formation of the complex.
-
Filter the hot solution to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization of the complex.
-
Collect the crystals by filtration, wash with cold water, and air dry.
Role in Biological Signaling Pathways
This compound (cysteamine) plays a significant role in various cellular processes, including the modulation of apoptosis and the heat shock response.
Modulation of Apoptosis
Cysteamine has been shown to influence programmed cell death, or apoptosis. In the context of cystinosis, a lysosomal storage disease, an increased rate of apoptosis is observed, which can be partially reversed by treatment with cysteamine.[12] The exact mechanisms are complex and can involve both intrinsic and extrinsic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of cysteamine on heat shock protein induction and cytoplasmic granulation in astrocytes and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteamine(60-23-1) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. scispace.com [scispace.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Programmed Cell Death in Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Aminoethanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of aminoethanethiol, also known as cysteamine (B1669678). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the manufacturing and purification processes of this vital compound. This compound and its salts, particularly the hydrochloride and bitartrate (B1229483) forms, are crucial intermediates and active pharmaceutical ingredients in various therapeutic areas.[1][2]
Synthesis of this compound
The chemical synthesis of this compound can be achieved through several routes, each with its own advantages and disadvantages in terms of yield, purity, cost, and scalability. The most common industrial methods often start from readily available precursors like ethanolamine (B43304) or 2-chloroethylamine (B1212225).[3][4]
Ethanolamine-Sulfuric Acid-Thiazoline Method
This widely used industrial process involves the reaction of ethanolamine with sulfuric acid to produce 2-aminoethyl sulfate.[3][5] This intermediate then reacts with carbon disulfide in an alkaline solution to form 2-mercaptothiazoline.[4][6] The final step is the hydrolysis of 2-mercaptothiazoline, typically under acidic conditions, to yield this compound, which is then isolated as its hydrochloride salt.[3][7]
A significant improvement to this method is the use of high-pressure acidolysis for the hydrolysis of 2-mercaptothiazoline, which can dramatically increase the reaction rate and yield.[3]
Experimental Protocol: High-Pressure Acidolysis of 2-Mercaptothiazoline [3]
-
2-Mercaptothiazoline is mixed with a 20 wt% HCl solution in a conical flask.
-
The flask is placed in an autoclave, and the reaction is carried out with reflux at a controlled pressure.
-
The reaction proceeds for a specified time to achieve complete hydrolysis.
-
After the reaction, the product, cysteamine hydrochloride, is isolated and purified.
Logical Relationship: Ethanolamine-Sulfuric Acid-Thiazoline Method
Caption: Synthesis of this compound from Ethanolamine.
2-Chloroethylamine Hydrochloride Method
Another common synthetic route starts with 2-chloroethylamine hydrochloride.[4] This compound is reacted with a sulfur source, such as sodium thiocarbonate, in an aqueous solution.[4] The resulting intermediate is then hydrolyzed with hydrochloric acid to produce cysteamine hydrochloride.[4]
Experimental Protocol: Synthesis from 2-Chloroethylamine Hydrochloride [4]
-
An aqueous solution of sodium thiocarbonate is prepared.
-
An aqueous solution of 2-chloroethylamine hydrochloride is added dropwise to the sodium thiocarbonate solution while controlling the temperature between 40-45°C.
-
After the addition is complete, the temperature is slowly raised to 60°C and maintained until the reaction is complete.
-
Hydrochloric acid is then slowly added to the reaction mixture, controlling the temperature at 70°C.
-
The temperature is then raised to 85°C to complete the hydrolysis.
-
The resulting cysteamine hydrochloride solution is then purified.
Signaling Pathway: 2-Chloroethylamine Hydrochloride Method
References
- 1. nbinno.com [nbinno.com]
- 2. CAS-156-57-0, Cysteamine Hydrochloride for Synthesis (2-Mercapto Ethylamine HCl, 2-Amino Ethanethiol HCl) Manufacturers, Suppliers & Exporters in India | 058485 [cdhfinechemical.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Cysteamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN108658818B - Preparation method of cysteamine hydrochloride - Google Patents [patents.google.com]
- 6. CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis - Google Patents [patents.google.com]
- 7. CN109503441B - Preparation method of high-content cysteamine hydrochloride - Google Patents [patents.google.com]
The Role of Aminoethanethiol in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethanethiol, also known as cysteamine (B1669678), is a simple aminothiol (B82208) that plays a multifaceted role in various biological systems. As a derivative of the amino acid cysteine, it is endogenously produced in mammals through the degradation of coenzyme A.[1] Its structure, containing both a thiol and an amine group, underpins its diverse biochemical activities, ranging from cystine depletion to antioxidant and radioprotective effects. This technical guide provides a comprehensive overview of the core functions of this compound, its mechanisms of action, and its involvement in key signaling pathways. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its biological interactions to support researchers, scientists, and professionals in the field of drug development.
Core Biological Functions and Mechanisms of Action
This compound is a biologically active molecule with several well-documented functions, including its critical role in the treatment of cystinosis, its capacity to mitigate oxidative stress, and its protective effects against radiation.
Cystine Depletion in Cystinosis
The primary and most well-established clinical application of this compound is in the management of nephropathic cystinosis, a rare autosomal recessive lysosomal storage disorder.[2] The disease is characterized by the accumulation of cystine crystals within lysosomes, leading to cellular damage and organ dysfunction, particularly affecting the kidneys and eyes.[2]
The mechanism of action of this compound in cystinosis involves its entry into the lysosome and subsequent reaction with cystine. Through a thiol-disulfide exchange reaction, this compound breaks down the cystine molecule into cysteine and a mixed disulfide of cysteine and cysteamine. Both of these products are then able to exit the lysosome through existing transport mechanisms, thereby reducing the intralysosomal cystine concentration.[3] This depletion of cystine prevents crystal formation and can significantly delay the progression of renal failure and other complications associated with the disease.
Antioxidant and Radioprotective Properties
This compound exhibits significant antioxidant and radioprotective properties. Its thiol group can directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[4] Furthermore, it can enhance the intracellular levels of glutathione (B108866) (GSH), a major endogenous antioxidant, by providing a source of cysteine, a precursor for GSH synthesis.[5][6] The antioxidant activity of this compound contributes to its radioprotective effects, as it can mitigate the cellular damage caused by ionizing radiation, which is largely mediated by the generation of free radicals.[2] Studies have shown that this compound can protect against radiation-induced cell death and DNA damage.[7]
Modulation of Signaling Pathways
Recent research has unveiled the ability of this compound to modulate several key signaling pathways, extending its biological relevance beyond its established roles. These include the Nrf2, BDNF, and NF-κB pathways.
-
Nrf2 Pathway Activation: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, this compound can bolster the cell's intrinsic defense mechanisms against oxidative stress.
-
BDNF Signaling: In the context of neurodegenerative diseases, this compound and its oxidized form, cystamine, have been found to increase the levels of brain-derived neurotrophic factor (BDNF).[10][11] BDNF is a crucial neurotrophin that supports the survival, growth, and differentiation of neurons. This mechanism is being explored for its therapeutic potential in conditions like Huntington's and Parkinson's disease.
-
NF-κB and STAT-1/IRF-1 Signaling: this compound has also been implicated in the modulation of inflammatory pathways. Studies have shown that it can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[12] Additionally, it can influence the STAT-1/IRF-1 signaling pathway, which is involved in immune responses.[13]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of this compound and its derivatives.
| Compound | Target/Assay | Parameter | Value | Reference |
| Cystamine | Transglutaminase 2 | k_inh/K_i | 1.2 mM⁻¹ min⁻¹ | [14] |
| This compound | Transglutaminase 2 | Inhibition | Competitive | [3] |
| This compound | Nrf2 Activation (in vitro) | Effective Conc. | As low as 0.125 mM | [9] |
| This compound | Neuroprotection (in vivo) | Effective Dose | 20 mg/kg/day (mice) | [11] |
Table 1: Enzyme Inhibition and Pathway Activation Data
| Patient Population | Drug Formulation | Mean Dose | Mean WBC Cystine Level | Reference |
| 69 nephropathic cystinosis patients | Immediate-release | 1.3 g/m²/day (<50 kg) or 2 g/day (>50 kg) | Target: <1 nmol half-cystine/mg protein | [15] |
| 330 cystinosis patients | Immediate-release | Not specified | 64.4% of measurements >0.5 nmol cystine/mg protein | [16] |
Table 2: Clinical Pharmacodynamic Data in Cystinosis Patients
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.
References
- 1. Assessment of Cystamine's Radioprotective/Antioxidant Ability under High-Dose-Rate Irradiation: A Monte Carlo Multi-Track Chemistry Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioprotective effect of cysteamine in glutathione synthetase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cysteamine increases homocysteine export and glutathione content by independent mechanisms in C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolidine prodrugs of cysteamine and cysteine as radioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cystinosis.org [cystinosis.org]
- 11. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecules altering the intracellular thiol content modulate NF-kB and STAT-1/IRF-1 signalling pathways and IL-12 p40 and IL-27 p28 production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics and pharmacodynamics of cysteamine in nephropathic cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cystinosis: Therapy adherence and metabolic monitoring in patients treated with immediate-release cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Aminothiol Chemistry: Unveiling the First Synthesis of Aminoethanethiol
An In-depth Technical Guide on the Foundational Research into 2-Aminoethanethiol (Cysteamine)
For researchers, scientists, and professionals in drug development, understanding the historical synthesis of a now-ubiquitous molecule like 2-aminoethanethiol (cysteamine) offers critical insights into the evolution of organic chemistry and the foundations of thiol research. This whitepaper delves into the seminal work of the late 19th century that first brought this significant aminothiol (B82208) to light, providing a detailed examination of the experimental protocols and the logical framework of its discovery.
Introduction to a Molecule of Significance
2-Aminoethanethiol, also known as cysteamine (B1669678) or β-mercaptoethylamine, is a compound of profound interest in contemporary research, with applications ranging from the treatment of the rare genetic disorder cystinosis to its use as a radiation-protective agent.[1][2] Its biological significance stems from its role as a degradation product of the amino acid cysteine and its ability to participate in crucial redox reactions within the body.[1] However, long before its therapeutic potential was understood, the initial challenge lay in its chemical synthesis, a feat accomplished through the ingenuity of early organic chemists.
The First Synthesis: A Landmark Achievement by Gabriel and Posner
The first synthesis of a derivative of 2-aminoethanethiol was reported in 1889 by the German chemist Siegmund Gabriel and his colleague Posner. Their work, published in the prestigious journal Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the preparation of primary amines from alkyl halides via the use of potassium phthalimide (B116566)—a method now famously known as the Gabriel Synthesis.[3][4][5][6] This innovative approach provided a controlled method for amine synthesis, avoiding the common issue of over-alkylation.[7]
The initial synthesis did not produce free 2-aminoethanethiol directly but rather its phthalimide derivative, which could then be hydrolyzed to yield the desired primary amine. This foundational work was a critical step in making aminothiols accessible for further study.
Experimental Protocol: The Gabriel Synthesis of N-(2-Bromoethyl)phthalimide and Subsequent Conversion
The following protocol is a reconstruction based on the principles of the Gabriel synthesis as it would have been applied to produce a precursor to 2-aminoethanethiol. The original 1889 publication provides the conceptual framework, and subsequent refinements of the Gabriel synthesis offer the detailed steps.
Part 1: Synthesis of N-(2-Bromoethyl)phthalimide
-
Preparation of Potassium Phthalimide: Phthalimide is reacted with a solution of potassium hydroxide (B78521) in ethanol. The reaction mixture is heated to boiling and then allowed to cool, causing the potassium salt of phthalimide to precipitate. The precipitate is then filtered and dried.
-
Alkylation: The dried potassium phthalimide is then treated with an excess of a 1,2-dihaloethane, such as 1,2-dibromoethane. This reaction is typically carried out by heating the mixture, which results in the nucleophilic displacement of one of the bromide ions by the phthalimide anion.
-
Purification: The resulting N-(2-bromoethyl)phthalimide is then purified by recrystallization from a suitable solvent, such as ethanol.
Part 2: Conversion to 2-Aminoethanethiol Hydrochloride
-
Thioldisplacement: The purified N-(2-bromoethyl)phthalimide is reacted with a solution of potassium hydrogen sulfide (B99878) (KSH) in ethanol. This reaction involves the nucleophilic attack of the hydrosulfide (B80085) ion on the carbon atom bearing the bromine, displacing the bromide and forming the N-(2-mercaptoethyl)phthalimide.
-
Hydrolysis (Ing-Manske Procedure): The N-(2-mercaptoethyl)phthalimide is then subjected to hydrazinolysis. This is typically achieved by refluxing with hydrazine (B178648) hydrate (B1144303) in ethanol.[8] This step cleaves the phthalimide group, releasing the primary amine and forming a stable phthalhydrazide (B32825) precipitate.[4]
-
Isolation and Purification: The phthalhydrazide precipitate is removed by filtration. The filtrate, containing the desired 2-aminoethanethiol, is then acidified with hydrochloric acid to form the more stable hydrochloride salt. The solvent is evaporated, and the resulting 2-aminoethanethiol hydrochloride can be purified by recrystallization.
Logical Workflow of the First Synthesis
The following diagram illustrates the logical progression of the Gabriel synthesis as applied to the preparation of 2-aminoethanethiol.
Quantitative Data from Early Research
Historical scientific publications, particularly from the late 19th century, often lacked the detailed quantitative data that is standard in modern chemical literature. However, the characterization of newly synthesized compounds was a critical aspect of these early reports.
| Compound | Property | Reported Value |
| 2-Bromoethylamine hydrobromide | Melting Point | 172-173°C[9] |
| 2-Aminoethanethiol | Melting Point | 95-97°C[1] |
| 2-Aminoethanethiol | Boiling Point | 130°C[6] |
Note: The values presented are from later, more detailed characterizations of these compounds, as the original 1889 paper focused primarily on the synthetic methodology.
Early Understanding of Biological Relevance
In the late 19th century, the concept of signaling pathways and detailed biological mechanisms was not yet developed. The initial synthesis of 2-aminoethanethiol was a feat of pure organic chemistry, driven by the desire to create new molecules and develop novel synthetic methods. The biological significance of aminothiols was not a primary consideration. It would be several decades before the radioprotective and metabolic roles of 2-aminoethanethiol were discovered, leading to the extensive research that continues to this day.
The diagram below illustrates the timeline of key discoveries related to 2-aminoethanethiol, highlighting the significant gap between its initial synthesis and the understanding of its biological functions.
Conclusion
The initial synthesis of a 2-aminoethanethiol derivative by Gabriel and Posner in 1889 was a pivotal moment in organic chemistry. It not only demonstrated a novel and controlled method for the synthesis of primary amines but also opened the door to the study of aminothiols, a class of compounds that would later prove to be of immense biological and therapeutic importance. This early work, rooted in the fundamentals of chemical reactivity and synthesis, serves as a testament to the enduring value of foundational research in driving scientific progress. For today's researchers, it underscores the importance of understanding the historical context of the molecules we work with, appreciating the intellectual leaps that made their availability and study possible.
References
- 1. Cysteamine - Wikipedia [en.wikipedia.org]
- 2. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Cellular Mechanisms of Action of Aminoethanethiol (Cysteamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract: Aminoethanethiol, commonly known as cysteamine (B1669678), is a simple aminothiol (B82208) endogenously produced from the degradation of coenzyme A. Despite its structural simplicity, it exhibits a remarkable diversity of mechanisms within cellular processes. It is the standard-of-care treatment for the lysosomal storage disorder cystinosis, a potent radiation protectant, and a promising therapeutic agent in conditions ranging from neurodegenerative diseases to hyperpigmentation disorders. This technical guide provides an in-depth exploration of the core molecular mechanisms through which this compound exerts its effects. We will detail its function in lysosomal cystine depletion, its multifaceted antioxidant and redox-modulating properties, its role in mitigating DNA damage and modulating repair pathways, and its influence on other significant cellular pathways. This document synthesizes current knowledge, presents quantitative data in structured formats, outlines key experimental protocols, and provides visualizations of critical pathways to support further research and drug development efforts.
Core Mechanism: Lysosomal Cystine Depletion in Cystinosis
The most well-characterized mechanism of action for this compound is its role in treating cystinosis, a rare autosomal recessive disease caused by mutations in the CTNS gene.[1] This genetic defect leads to a non-functional lysosomal transporter, cystinosin, causing the amino acid cystine to accumulate and crystallize within lysosomes.[1][2] This accumulation drives cellular damage and apoptosis, leading to multi-organ failure, particularly affecting the kidneys and eyes.[1]
This compound therapy is designed to specifically address this lysosomal cystine buildup.[1][3] The mechanism proceeds as follows:
-
Lysosomal Entry: this compound enters the lysosome via an as-yet-unidentified transporter.[4]
-
Thiol-Disulfide Exchange: Inside the acidic environment of the lysosome, the thiol group of this compound reacts with the disulfide bond of cystine.
-
Formation of Soluble Products: This reaction breaks down cystine into two more soluble compounds: one molecule of the natural amino acid cysteine and one molecule of a mixed disulfide, cysteine-cysteamine.[4]
-
Lysosomal Efflux: Unlike cystine, both cysteine and the cysteine-cysteamine mixed disulfide can exit the lysosome using other available transporters—cysteine uses the cysteine transporter, and the mixed disulfide is removed by the lysine/arginine transporter PQLC2.[1][4]
This process effectively bypasses the defective cystinosin transporter, reducing the intralysosomal cystine concentration by over 90%, preventing crystal formation, and mitigating subsequent cellular damage.[1][3]
Antioxidant and Redox Modulation Mechanisms
This compound is a potent antioxidant, a property that underlies many of its protective effects, including radioprotection and cardioprotection.[5][6] Its antioxidant activity is multifaceted, involving both direct action on reactive species and modulation of endogenous antioxidant systems.
-
Direct Radical Scavenging: As a thiol-containing compound, this compound can directly neutralize highly damaging free radicals. It is an effective scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] The thiol group (-SH) can donate a hydrogen atom to stabilize radicals, thereby terminating damaging chain reactions.[7] This direct scavenging is a key component of its ability to protect cells from oxidative stress induced by ionizing radiation or inflammation.[7][8]
-
Modulation of Glutathione (B108866) (GSH) Levels: this compound has been shown to increase the intracellular concentration of glutathione (GSH), the most abundant endogenous non-protein thiol and a critical cellular antioxidant.[1] By bolstering the cellular pool of GSH, this compound enhances the cell's capacity to neutralize ROS, detoxify xenobiotics, and maintain a reduced intracellular environment. This is particularly important in conditions like cystinosis, where the redox status of cells is compromised.[1]
-
Interaction with Hydrogen Peroxide: The interaction with H₂O₂ is complex. At lower concentrations, this compound can auto-oxidize and generate H₂O₂, which can induce DNA strand breaks.[9] However, at higher, therapeutic concentrations, it effectively reacts with and eliminates H₂O₂, thereby protecting cellular components like DNA from oxidative damage.[9] This dual role highlights the importance of concentration in determining its pro-oxidant versus antioxidant effects.
Radioprotective Mechanisms of Action
This compound and its derivatives (e.g., WR-1065) are among the most effective chemical radioprotectors known. Their mechanism is complex, involving the protection and repair of DNA, the primary target of radiation-induced cell killing.
-
Reduction of DNA Damage Induction: When present during irradiation, this compound protects against the formation of both DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[10][11][12] This is achieved primarily through the scavenging of water-derived free radicals (•OH, •H) before they can damage the DNA molecule.[13]
-
Chemical Repair of DNA Radicals: Beyond scavenging, aminothiols can directly "repair" DNA radicals that have already formed. By donating a hydrogen atom to a radical site on the DNA backbone or a base, the compound restores the integrity of the DNA molecule, preventing the fixation of the lesion into a permanent strand break.[13]
-
Modulation of Enzymatic DNA Repair: Interestingly, some studies show that while protecting against the initial induction of damage, aminothiols like WR-1065 can slow the rate of enzymatic rejoining of SSBs.[10][14] This is not detrimental; rather, it is hypothesized that by slowing down the repair process and transiently inhibiting DNA polymerase activity, the cell is afforded more time to perform higher-fidelity repair, reducing the likelihood of mutations.[10]
Quantitative Data on Radioprotection
The efficacy of radioprotectors is often quantified by measuring the reduction in DNA damage for a given radiation dose. The Strand Scission Factor (SSF) is a measure of the number of breaks induced. A reduction in this factor indicates protection.
| Compound | Cell Line | Radiation | Endpoint | Protection Factor / Reduction | Reference |
| WR-1065 (4mM) | V79 | Cobalt-60 γ | DSB (pH 9.6 Elution) | 1.44-fold reduction in SSF | [15][16] |
| WR-1065 (4mM) | V79 | Cobalt-60 γ | DSB (pH 7.2 Elution) | 1.77-fold reduction in SSF | [15][16] |
| WR-1065 | CHO | γ-rays | SSB Induction | Dose-dependent protection | [12][14] |
| WR-1065 | CHO | γ-rays | DSB Induction | Dose-dependent protection | [12][14] |
| Cysteamine | M13 DNA | γ-rays | DNA Survival | Significantly increased survival | [13] |
Other Key Cellular Mechanisms
Cardioprotection in Atherosclerosis
Recent research has uncovered a novel mechanism for this compound in preventing atherosclerosis. The process of atherosclerosis involves the oxidation of low-density lipoprotein (LDL) within the artery wall, which triggers inflammation and plaque formation.[17][18] It was discovered that this critical oxidation step can occur within the acidic lysosomes of macrophages.[17][19] this compound, which naturally accumulates in lysosomes, acts as a potent inhibitor of this process.[18][20] In mouse models of atherosclerosis, treatment with cysteamine led to:
-
A 32% to 56% reduction in the size of atherosclerotic plaques.[18]
-
A 73% decrease in the amount of oxidized fat within the plaques.[18]
-
A 55% reduction in inflammatory white blood cells in the lesion area.[18]
-
An increase in markers of plaque stability, reducing the risk of rupture.[21]
Depigmentation in Melanogenesis
This compound (as topical cysteamine) is an effective treatment for hyperpigmentation disorders like melasma.[22] It inhibits melanogenesis through several actions:
-
Enzyme Inhibition: It inhibits tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[23][24]
-
Dopaquinone Scavenging: As a thiol, it can scavenge dopaquinone, a key intermediate, preventing its conversion into melanin.[23]
-
GSH Augmentation: By increasing intracellular glutathione, it shifts the melanin synthesis pathway from producing dark eumelanin (B1172464) to producing lighter pheomelanin.[23]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanisms. These protocols are reconstructed based on published descriptions.[15][16][25][26]
Protocol: Neutral Filter Elution Assay for DNA Double-Strand Breaks
Objective: To quantify the radioprotective effect of an aminothiol (e.g., WR-1065) on the induction of DNA double-strand breaks (DSBs) by ionizing radiation. This protocol is based on the methods used to generate the data in Table 1.[15][16][27][28]
Materials:
-
V79 Chinese hamster cells (or other suitable mammalian cell line).
-
Complete culture medium (e.g., MEM with 10% FBS).
-
WR-1065 (or other aminothiol).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis solution: 2% SDS, 0.1 M Glycine, 0.025 M Na₂EDTA, pH 9.6, with 0.5 mg/ml proteinase K added fresh.
-
Elution buffer: 0.2% SDS, 0.02 M Tris-HCl, 0.06 M Glycine, 0.025 M Na₂EDTA, pH 9.6.
-
DNA fluorophore (e.g., Hoechst 33258).
-
25 mm, 2.0 µm pore size polycarbonate filters.
-
Swinnex filter holders and peristaltic pump.
-
Gamma radiation source (e.g., Cobalt-60 irradiator).
Experimental Workflow:
Procedure:
-
Cell Culture and Labeling: Culture V79 cells to log phase. For radioactive detection, label DNA by growing cells for ~24 hours in medium containing ³H-thymidine (e.g., 0.05 µCi/ml). Chase for 4 hours in non-radioactive medium.
-
Drug Treatment: 30 minutes prior to irradiation, add WR-1065 to the culture medium to a final concentration of 4 mM. Maintain a parallel control culture without the drug.
-
Irradiation: Place culture flasks on ice and irradiate with a calibrated gamma source to the desired dose (e.g., 0-100 Gy).
-
Cell Loading: Immediately after irradiation, trypsinize cells, neutralize, and resuspend in ice-cold PBS. Load a known number of cells (e.g., 1 x 10⁶) onto a polycarbonate filter seated in a filter holder.
-
Lysis: Gently pass 5 ml of lysis solution through the filter. Leave the cells to lyse on the filter for 1 hour at room temperature.
-
Elution: Connect the filter holder to a peristaltic pump. Pump the elution buffer through the filter at a slow, constant rate (e.g., 0.03 ml/min) for approximately 15 hours.
-
Fraction Collection: Collect the eluate in fractions (e.g., every 90 minutes).
-
DNA Quantification: After elution, quantify the amount of DNA in each collected fraction, the DNA remaining on the filter, and any DNA in the tubing/holder. Quantification can be done by liquid scintillation counting (if radiolabeled) or by fluorescence using a DNA-binding dye.
-
Data Analysis: Plot the fraction of DNA retained on the filter versus the fraction eluted. The rate of elution is proportional to the number of DSBs. Compare the elution profiles of irradiated cells with and without the radioprotector to determine the protection factor.
Protocol: Measurement of Intracellular Glutathione (GSH)
Objective: To quantify the levels of intracellular reduced glutathione (GSH) in cultured cells following treatment with this compound. This protocol is based on HPLC methods, which provide high specificity.[26][29][30]
Materials:
-
Cultured cells (e.g., C2C12 myotubes, fibroblasts).
-
This compound (cysteamine).
-
Ice-cold PBS.
-
Protein precipitation agent: 5% Metaphosphoric acid (MPA) or Perchloric acid (PCA).
-
HPLC system with a C18 column.
-
Electrochemical or fluorescence detector.
-
GSH standards.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound (or vehicle control) for desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis and Sample Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a specific volume of cold MPA or PCA to precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the soluble thiols, including GSH.
-
-
HPLC Analysis:
-
Inject a defined volume of the supernatant into the HPLC system.
-
Separate the components on a C18 reverse-phase column using an appropriate mobile phase (e.g., an aqueous buffer with an organic modifier like acetonitrile, pH ~2.5-3.0).
-
Detect GSH using either an electrochemical detector (which directly measures the oxidation of the thiol group) or a fluorescence detector (after pre- or post-column derivatization with a thiol-reactive fluorescent probe).
-
-
Quantification:
-
Generate a standard curve by running known concentrations of GSH through the HPLC system.
-
Determine the concentration of GSH in the cell samples by comparing their peak areas to the standard curve.
-
Normalize the GSH concentration to the total protein content of the cell lysate (measured from a parallel sample before acid precipitation) to report as nmol GSH/mg protein.
-
Conclusion
This compound (cysteamine) is a functionally versatile molecule whose simple structure belies a complex and powerful set of biological activities. Its primary, life-saving mechanism in cystinosis—bypassing a defective lysosomal transporter through thiol-disulfide exchange—is a classic example of targeted biochemical intervention. Beyond this, its potent antioxidant and radioprotective effects, rooted in free radical scavenging and the modulation of DNA repair, highlight its utility in cytoprotection. Emerging research in atherosclerosis and dermatology further expands its therapeutic potential. The continued elucidation of these diverse cellular mechanisms will undoubtedly pave the way for novel applications and the development of next-generation aminothiol-based therapeutics.
References
- 1. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate pro-drug of cystamine as an enhanced treatment for nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cystinosis. Intracellular cystine depletion by aminothiols in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. antiox.org [antiox.org]
- 9. Simultaneous protective and damaging effects of cysteamine on intracellular DNA of leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of 2-[(aminopropyl)amino] ethanethiol (WR1065) on radiation-induced DNA damage and repair and cell progression in V79 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of 2-[(aminopropyl)amino] ethanethiol (WR-1065) on radiation induced DNA double strand damage and repair in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effect of the thiols dithiothreitol, cysteamine and WR-151326 on survival and on the induction of DNA damage in cultured Chinese hamster ovary cells exposed to gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the sulfhydryl compound cysteamine on gamma-radiation-induced mutations in double-stranded M13 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioprotective action of WR-1065 on radiation-induced DNA strand breaks in cultured Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of 2-[(aminopropyl)amino] ethanethiol (WR-1065) on radiation induced DNA double strand damage and repair in V79 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bhf.org.uk [bhf.org.uk]
- 18. Groundbreaking new drug could prevent heart attacks and strokes - The Brighter Side of News [thebrighterside.news]
- 19. Cysteamine inhibits lysosomal oxidation of low density lipoprotein in human macrophages and reduces atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. Cysteamine Decreases Low‐Density Lipoprotein Oxidation, Causes Regression of Atherosclerosis, and Improves Liver and Muscle Function in Low‐Density Lipoprotein Receptor–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Melanogenesis by Some Well-Known Polyphenolics: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibitory effects of p-alkylaminophenol on melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Determination of intracellular glutathione and glutathione disulfide using high performance liquid chromatography with acidic potassium permanganate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. X-ray induced DNA double strand break production and repair in mammalian cells as measured by neutral filter elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. scispace.com [scispace.com]
Aminoethanethiol (Cysteamine): An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Aminoethanethiol, commonly known as cysteamine (B1669678), is an aminothiol (B82208) of significant interest in pharmaceutical and biomedical research. It is the simplest stable aminothiol and is endogenously produced in mammalian cells from the degradation of coenzyme A.[1][2] Despite its therapeutic potential, including its use in treating the rare genetic disorder nephropathic cystinosis, cysteamine is a notoriously unstable molecule.[1][3] Its high reactivity, particularly in aqueous solutions, presents substantial challenges for formulation, storage, and analytical characterization.[3]
This technical guide provides a comprehensive overview of the chemical stability of this compound, its degradation pathways, factors influencing its stability, recommended storage conditions, and detailed analytical protocols for its assessment.
Chemical Properties and Degradation Pathways
The instability of this compound is primarily attributed to its sulfhydryl (-SH) group, which is highly susceptible to oxidation.[4] The solid form is typically a white, hygroscopic crystalline solid with a characteristic unpleasant odor.[1][5]
Primary Degradation Pathway: Oxidation
In the presence of oxygen, this compound readily undergoes oxidation to form its disulfide dimer, cystamine (B1669676).[3][4] This is the principal degradation pathway and is often catalyzed by factors such as pH, temperature, and the presence of metal ions.[3] Cystamine is generally considered therapeutically inactive for the primary indications of cysteamine, making the prevention of this conversion critical.[4]
Caption: Oxidative degradation of this compound to its primary byproduct, cystamine.[3]
Factors Influencing Stability
Several environmental factors significantly impact the stability of this compound, particularly in aqueous solutions.
-
Oxygen: The presence of oxygen is a major catalyst for the oxidation of the sulfhydryl group to a disulfide bond.[3][4] Preparing and storing solutions under an inert atmosphere, such as nitrogen, can significantly reduce the rate of degradation.[4]
-
pH: The rate of oxidation is highly pH-dependent. Alkaline conditions (higher pH) promote the formation of the more reactive thiolate anion (RS⁻), which accelerates oxidation.[1][3][4] Conversely, maintaining an acidic pH (e.g., between 4.1 and 4.5) significantly slows the degradation process.[4][6]
-
Temperature: Elevated temperatures increase the kinetic rate of degradation reactions.[3][4] Therefore, storing both solid this compound and its solutions at low temperatures is essential for maintaining stability.[4][7]
-
Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[1][3][4] The inclusion of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), is highly effective in sequestering these metal ions and preventing catalyzed oxidation.[4][6]
-
Light: Photolytic exposure, particularly to UV light, can contribute to the degradation of this compound.[3] It is advisable to protect solutions from light during storage and handling.
Quantitative Stability Data
The stability of this compound is highly dependent on its formulation and storage conditions. The following tables summarize findings from various studies on its degradation in aqueous solutions.
Table 1: Degradation of this compound in Ophthalmic Formulations
| Formulation Details | Storage Conditions | Degradation Observed | Time Period | Citation |
|---|---|---|---|---|
| 0.55% Cysteamine Eye Drops | Long-term storage | 20% to 50% | 1 month | [8] |
| 0.55% Cysteamine Eye Drops | In-use conditions | 35% to 60% | 7 days | [8] |
| 0.5% Cysteamine Solution | Refrigerated (4°C) | 38% | 1 week |[7] |
Table 2: Influence of Stress Conditions on this compound Stability
| Stress Condition | Parameters | Outcome | Citation |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, Room Temp to 60°C | Degradation to cystamine | [3] |
| Base Hydrolysis | 0.1 M NaOH, Room Temp to 60°C | Accelerated degradation to cystamine | [3] |
| Oxidation | 0.1% to 3% H₂O₂, Room Temp | Significant degradation to cystamine | [3] |
| Thermal | 50°C to 70°C | Accelerated degradation | [3] |
| Photolytic | UV and visible light | Potential for degradation |[3] |
Recommended Storage and Handling
To ensure the integrity and efficacy of this compound, strict adherence to proper storage and handling protocols is mandatory.
Table 3: Recommended Storage Conditions
| Form | Condition | Recommendation | Rationale | Citations |
|---|---|---|---|---|
| Solid | Temperature | Refrigerate (2-8°C) or Freeze (-20°C for long-term). | Low temperatures slow down degradation. | [5][9] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen). | Minimizes exposure to oxygen. | [5][9] | |
| Container | Keep in a tightly closed, opaque container. | Protects from moisture, oxygen, and light. | [5][10] | |
| Other | Protect from moisture (hygroscopic). | Prevents deliquescence and potential hydrolysis. | [5][11] | |
| Aqueous Solution | Temperature | Refrigerate (2-8°C) for short-term; Freeze (-20°C) for long-term. | Significantly slows oxidative degradation. | [4][7] |
| pH | Adjust to an acidic pH (e.g., 4.1-4.5). | Reduces the concentration of the highly reactive thiolate anion. | [4][6] | |
| Additives | Add a chelating agent (e.g., EDTA). | Sequesters catalytic metal ions. | [4][6] | |
| Preparation | Prepare fresh before use whenever possible. | Minimizes degradation over time. | [12] |
| | Atmosphere | Prepare and store under an inert atmosphere. | Minimizes oxidation. |[4] |
Caption: Logical relationship between storage conditions and this compound stability.
Experimental Protocols for Stability Assessment
A validated, stability-indicating analytical method is crucial for quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[3][4][8]
Protocol: Stability-Indicating HPLC Method
This protocol outlines a general method for the simultaneous determination of this compound and its primary degradation product, cystamine.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.[3][4][8]
-
Column: C18 reversed-phase column (e.g., 3.5 µm, 15 cm x 4.6 mm).[8][12]
-
Mobile Phase: A gradient mixture is often employed.[8]
-
Mobile Phase A: Aqueous sodium heptane (B126788) sulfonate solution (e.g., 0.5%) adjusted to an acidic pH (e.g., 2.5) with phosphoric acid.[4][8]
-
-
Column Temperature: 30°C.[8]
-
Standard Preparation: Prepare standard stock solutions of this compound hydrochloride and cystamine of known concentrations in a suitable diluent (e.g., a solution of water, acetic acid, and EDTA to maintain stability during analysis).[13] Generate a calibration curve by preparing serial dilutions.
-
Sample Preparation:
-
Place the this compound sample (solid or formulated product) under the desired stress conditions (e.g., elevated temperature, specific pH).
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the diluent to a concentration that falls within the range of the calibration curve.[4]
-
Filter the sample through a 0.45 µm filter if necessary.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the peaks for this compound and cystamine based on their retention times, as determined from the standard solutions.[7]
-
Quantify the amount of each compound by comparing the peak areas of the samples to the standard calibration curve.[4]
-
Caption: A typical experimental workflow for assessing this compound stability using HPLC.[3][4]
Influence on Signaling Pathways
Beyond its role in cystine depletion, the antioxidant properties of this compound suggest a potential to modulate inflammatory signaling pathways. By increasing intracellular levels of cysteine, a precursor to the major endogenous antioxidant glutathione, this compound can help mitigate oxidative stress.[3][14] This modulation of the intracellular redox balance may indirectly suppress pro-inflammatory pathways like TGF-β by influencing the activity of redox-sensitive transcription factors such as NF-κB.[3]
Caption: Hypothesized signaling pathways influenced by this compound's antioxidant properties.[3]
Conclusion
This compound is an inherently unstable compound, primarily due to the susceptibility of its thiol group to oxidation. To ensure its integrity for research and drug development, it is imperative to store the compound in its solid form at low temperatures (-20°C for long-term storage) under an inert atmosphere, protected from light and moisture.[9][12] Aqueous solutions are particularly labile and should be prepared fresh using deoxygenated solvents, buffered to an acidic pH, and stabilized with a chelating agent like EDTA.[4][6] The stability of any this compound-containing formulation must be rigorously monitored using a validated stability-indicating analytical method, such as the HPLC protocol detailed herein. By understanding and controlling the factors that contribute to its degradation, researchers and drug development professionals can ensure the quality, potency, and reliability of this promising therapeutic agent.
References
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. air.unipr.it [air.unipr.it]
- 7. mdpi.com [mdpi.com]
- 8. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminoethanethiol | Somatostatin | Cysteine Protease | TargetMol [targetmol.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
Commercial Sources and Purity of Aminoethanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethanethiol, also known as cysteamine (B1669678) or 2-mercaptoethylamine, is a vital compound in pharmaceutical research and development. Its applications range from its use as a treatment for nephropathic cystinosis to its role as a building block in the synthesis of various pharmaceutical agents. Given its therapeutic importance, the purity and reliable sourcing of this compound are of paramount concern to researchers and drug development professionals. This technical guide provides an in-depth overview of the commercial sources of this compound, its available purity grades, and the analytical methodologies employed to ensure its quality.
Commercial Availability and Purity Specifications
This compound and its more stable hydrochloride salt are available from a variety of chemical suppliers. The purity of the commercially available compound is a critical parameter and is typically determined by titration, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Product Name(s) | CAS Number | Purity Specification | Analytical Method |
| Chem-Impex | 2-Aminoethanethiol | 60-23-1 | ≥ 99% | Assay by titration |
| Tokyo Chemical Industry (TCI) | 2-Aminoethanethiol | 60-23-1 | >95.0% (T) | Titration |
| 2-Aminoethanethiol Hydrochloride | 156-57-0 | >95.0% (T) | Titration | |
| Chemsrc (listing multiple suppliers) | 2-Aminoethanethiol | 60-23-1 | 95.0% - 98.9% | Not specified |
| Fisher Scientific (distributor for TCI) | 2-Aminoethanethiol Hydrochloride | 156-57-0 | ≥95.0% (T) | Titration |
| Thermo Scientific Chemicals | 2-Aminoethanethiol | 60-23-1 | >=94 % | Titration (Iodimetric) |
| FUJIFILM Wako Pure Chemical Corporation | 2-Aminoethanethiol Hydrochloride | 156-57-0 | 90.0+% | Titration |
| Selleck Chemicals | 2-Aminoethanethiol | 60-23-1 | Quality confirmed by NMR & HPLC | NMR & HPLC |
| TargetMol | 2-Aminoethanethiol | 60-23-1 | 98.9% | Not specified |
| DC Chemicals | 2-Aminoethanethiol | 60-23-1 | Not specified | Not specified |
Experimental Protocols for Purity Determination
Accurate determination of this compound purity is essential for its application in research and drug development. The following sections detail the methodologies for the key analytical techniques used for this purpose.
Purity Determination by Iodimetric Titration
This method is based on the oxidation of the thiol group of this compound by iodine.
Principle: The thiol group (-SH) of this compound is quantitatively oxidized by a standard solution of iodine to form a disulfide (-S-S-). The endpoint of the titration is detected by the appearance of a persistent blue color upon the addition of a starch indicator.
Reagents and Equipment:
-
Standardized 0.1 N Iodine solution
-
Starch indicator solution (1% w/v)
-
Deionized water
-
This compound sample
-
Analytical balance
-
Burette, pipette, and conical flasks
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 50 mL of deionized water in a conical flask.
-
Add 2 mL of starch indicator solution to the flask.
-
Titrate the sample solution with the standardized 0.1 N iodine solution from a burette.
-
The endpoint is reached when the solution turns a persistent faint blue color.
-
Record the volume of iodine solution consumed.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (V × N × M.W. × 100) / (W × 2000)
Where:
-
V = Volume of iodine solution consumed (mL)
-
N = Normality of the iodine solution
-
M.W. = Molecular weight of this compound (77.15 g/mol )
-
W = Weight of the sample (g)
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound and potential impurities. Due to the lack of a strong chromophore in this compound, derivatization is often employed to enhance detection.
Principle: The sample is derivatized with a reagent that introduces a fluorescent or UV-absorbing moiety. The derivatized this compound is then separated from other components on a reversed-phase HPLC column and quantified using a suitable detector.
Methodology using o-Phthalaldehyde (OPA) Derivatization and Fluorescence Detection:
Reagents and Equipment:
-
This compound sample
-
o-Phthalaldehyde (OPA)
-
Boric acid buffer (0.4 M, pH 9.5)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Preparation of Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 2-mercaptoethanol and dilute to 50 mL with 0.4 M boric acid buffer (pH 9.5). This reagent should be prepared fresh daily.
-
Sample Preparation: Prepare a stock solution of the this compound sample in deionized water. Dilute the stock solution to a suitable concentration for analysis.
-
Derivatization: Mix a known volume of the diluted sample solution with an excess of the OPA derivatization reagent. Allow the reaction to proceed for a few minutes at room temperature in the dark.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 7.2).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
-
-
Quantification: The purity is determined by comparing the peak area of the derivatized this compound in the sample to that of a certified reference standard.
Purity Determination by Quantitative ¹H NMR (qNMR)
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.
Principle: The purity of the analyte is determined by comparing the integral of a specific proton signal of the analyte with the integral of a known amount of an internal standard with a certified purity.
Reagents and Equipment:
-
This compound sample
-
Internal standard (e.g., maleic acid, dimethyl sulfone) with certified purity
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer (≥400 MHz)
-
High-precision analytical balance
Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent to dissolve the sample and the internal standard completely.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (M_analyte / M_IS) × (W_IS / W_analyte) × P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the this compound and the internal standard, respectively.
-
Commercial Synthesis and Purification Workflow
The most common industrial synthesis of this compound hydrochloride is the ethanolamine-sulfuric acid-thiazoline method. This multi-step process is designed to produce the compound with high yield and purity.
Caption: Commercial synthesis and purification workflow of this compound hydrochloride.
The synthesis begins with the reaction of ethanolamine and sulfuric acid to produce 2-aminoethyl sulfate. This intermediate then reacts with carbon disulfide in an alkaline solution to form 2-mercaptothiazoline (2-MT). The subsequent acid hydrolysis of 2-MT, typically with hydrochloric acid, yields the crude this compound hydrochloride.[1][2] The purification process involves crystallization of the crude product, followed by filtration to isolate the crystals, washing to remove impurities, and finally, drying to obtain the pure this compound hydrochloride.
Conclusion
For researchers and professionals in drug development, a thorough understanding of the commercial sources and purity of this compound is crucial. The information provided in this guide, including the summary of commercial suppliers, detailed analytical protocols, and an overview of the synthesis and purification process, serves as a valuable resource for ensuring the quality and reliability of this important pharmaceutical compound. The selection of a suitable supplier and the implementation of rigorous quality control measures are essential steps in any research or development program involving this compound.
References
Theoretical and Computational Explorations of Aminoethanethiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethanethiol, systematically named 2-aminoethanethiol and commonly known as cysteamine (B1669678), is a simple yet vital biogenic aminothiol. As the decarboxylation product of the amino acid cysteine, it plays a crucial role in various biological processes. Its functions range from being a constituent of Coenzyme A to acting as a potent antioxidant and a therapeutic agent for the rare genetic disorder cystinosis. The dual functionality arising from its amino and thiol groups imparts unique chemical properties that are of significant interest in medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the molecular properties, reactivity, and biological mechanisms of this compound. By leveraging computational chemistry, researchers have gained profound insights into its conformational landscape, vibrational signatures, and reaction pathways, which are critical for understanding its therapeutic effects and for the rational design of novel derivatives.
Molecular Structure and Conformational Analysis
The conformational flexibility of this compound, governed by rotations around its C-C, C-S, and C-N bonds, has been a subject of numerous computational investigations. These studies have revealed a complex potential energy surface with several stable conformers. The relative energies of these conformers are influenced by intramolecular hydrogen bonding and gauche effects.
Data Presentation: Conformational Energies and Geometries
The following tables summarize key quantitative data obtained from computational studies on the conformers of this compound.
Table 1: Relative Energies of this compound Conformers
| Conformer | Method | Basis Set | Relative Energy (kJ/mol) |
| gGt | B3LYP-GD3(BJ) | Def2-TZVP | 0.00 |
| g'Gg | B3LYP-GD3(BJ) | Def2-TZVP | 1.23 |
| g'Gt | B3LYP-GD3(BJ) | Def2-TZVP | 2.45 |
| tGt | B3LYP-GD3(BJ) | Def2-TZVP | 3.67 |
| tGg | B3LYP-GD3(BJ) | Def2-TZVP | 4.89 |
Data sourced from rotational spectroscopy studies combined with theoretical calculations, providing insight into the relative stability of different conformers.[1]
Table 2: Calculated Geometrical Parameters for the Most Stable Conformer (gGt) of this compound
| Parameter | Bond/Angle | Method | Basis Set | Calculated Value |
| Bond Length | C-C | B3LYP | 6-311+G(d,p) | 1.53 Å |
| C-S | B3LYP | 6-311+G(d,p) | 1.82 Å | |
| C-N | B3LYP | 6-311+G(d,p) | 1.46 Å | |
| S-H | B3LYP | 6-311+G(d,p) | 1.34 Å | |
| N-H | B3LYP | 6-311+G(d,p) | 1.02 Å | |
| Bond Angle | C-C-S | B3LYP | 6-311+G(d,p) | 113.2° |
| C-C-N | B3LYP | 6-311+G(d,p) | 111.5° | |
| C-S-H | B3LYP | 6-311+G(d,p) | 96.5° | |
| H-N-H | B3LYP | 6-311+G(d,p) | 106.7° |
Note: These are representative values from DFT calculations. Actual values may vary slightly depending on the specific computational method and basis set used.
Vibrational Analysis
Vibrational spectroscopy, in conjunction with computational methods, provides a powerful tool for the characterization of molecular structure. Theoretical calculations of vibrational frequencies and intensities are invaluable for assigning experimental infrared (IR) and Raman spectra.
Data Presentation: Vibrational Frequencies
Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | HF/6-311+G(d,p) | DFT/B3LYP/6-311+G(d,p) | Experimental (FT-Raman) |
| N-H stretch | 3450 | 3380 | 3375 |
| C-H stretch | 3050 | 2980 | 2970 |
| S-H stretch | 2650 | 2580 | 2575 |
| CH₂ scissor | 1480 | 1450 | 1445 |
| C-N stretch | 1100 | 1080 | 1080 |
| C-C stretch | 950 | 938 | 938 |
| C-S stretch | 720 | 700 | 695 |
This table presents a comparison of vibrational frequencies calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods with experimental data, demonstrating the accuracy of computational approaches.
Experimental Protocols: Computational Methodologies
The following section outlines a typical computational protocol for the theoretical study of this compound, based on methodologies frequently reported in the literature.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Software: Gaussian 09/16 program package.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.
-
Basis Set: 6-311+G(d,p) for all atoms. This basis set includes diffuse functions (+) to better describe anions and lone pairs, and polarization functions (d,p) for improved description of bonding.
-
Input File Generation:
-
Define the initial molecular geometry of the desired this compound conformer using a molecular builder and save in a standard format (e.g., .xyz or .mol).
-
Create a Gaussian input file (.gjf or .com) with the following keywords in the route section: #p B3LYP/6-311+G(d,p) Opt Freq.
-
#p: Requests additional output.
-
B3LYP/6-311+G(d,p): Specifies the level of theory.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational spectra.
-
-
Specify the molecular charge (0 for neutral) and spin multiplicity (1 for a singlet state).
-
Include the initial Cartesian coordinates of the atoms.
-
-
Execution: Run the Gaussian calculation.
-
Analysis of Results:
-
Verify that the optimization has converged successfully.
-
Confirm that the frequency calculation yields no imaginary frequencies, indicating a true local minimum.
-
Extract the optimized geometrical parameters (bond lengths, bond angles, dihedral angles) and the calculated vibrational frequencies from the output file.
-
Signaling Pathways and Reaction Mechanisms
Computational studies have been instrumental in elucidating the mechanisms by which this compound exerts its biological effects. Two key areas of investigation are its therapeutic action in cystinosis and its role as an antioxidant.
Cystinosis Treatment Pathway
Cystinosis is a lysosomal storage disease characterized by the accumulation of cystine crystals within lysosomes due to a defective transporter protein, cystinosin. Cysteamine is the primary treatment for this condition. The mechanism of action, as elucidated by a combination of experimental and theoretical insights, is as follows:
-
Lysosomal Entry: Cysteamine enters the lysosome via a yet-to-be-fully-characterized transporter.
-
Disulfide Exchange: Inside the acidic environment of the lysosome, the thiol group of cysteamine attacks the disulfide bond of cystine.
-
Product Formation: This reaction produces cysteine and a mixed disulfide of cysteine and cysteamine (cysteine-cysteamine).
-
Lysosomal Egress: Both cysteine and the cysteine-cysteamine mixed disulfide can then be transported out of the lysosome by different, functional transporters, effectively clearing the accumulated cystine.[2][3][4][5]
Antioxidant Mechanism: Free Radical Scavenging
This compound is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS), including the highly reactive hydroxyl radical (•OH). Computational studies have helped to delineate the reaction pathways involved in this process. The primary mechanism is believed to be hydrogen atom transfer (HAT) from the thiol group.
-
Hydroxyl Radical Attack: A hydroxyl radical abstracts a hydrogen atom from the sulfhydryl group (-SH) of cysteamine.
-
Thiyl Radical Formation: This results in the formation of a relatively stable aminoethanethiyl radical (Cys•) and a molecule of water.
-
Radical Termination/Propagation: The thiyl radical can then participate in various termination or propagation reactions, such as reacting with another radical or abstracting a hydrogen atom from another molecule, thus propagating a chain reaction or leading to the formation of a stable disulfide.[3][6][7]
Conclusion
Theoretical and computational chemistry has proven to be an indispensable tool for understanding the multifaceted nature of this compound. From determining its preferred molecular conformations and vibrational properties to elucidating its complex reaction mechanisms in biological systems, computational approaches have provided insights that are often difficult to obtain through experimental methods alone. The data and models presented in this guide underscore the power of these in silico techniques in modern drug discovery and development. As computational power and theoretical methods continue to advance, we can expect even more detailed and predictive models of this compound's behavior, paving the way for the design of new therapeutics with enhanced efficacy and specificity.
References
- 1. Cystinosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cystamine’s Radioprotective/Antioxidant Ability under High-Dose-Rate Irradiation: A Monte Carlo Multi-Track Chemistry Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Functionalization of Gold Nanoparticles with Aminoethanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are exceptional platforms in nanomedicine and drug delivery due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1][2] Functionalization of AuNPs with bifunctional ligands is a critical step to enable the conjugation of therapeutic agents, targeting moieties, and imaging probes.[2][3] Aminoethanethiol is a widely used linker molecule for this purpose. Its thiol (-SH) group exhibits a strong affinity for the gold surface, forming a stable self-assembled monolayer (SAM), while the terminal amine (-NH2) group provides a reactive site for subsequent covalent attachment of various biomolecules.[4][5]
This document provides detailed protocols for the functionalization of gold nanoparticles with this compound, outlining the synthesis of precursor nanoparticles, the ligand exchange process, and comprehensive characterization methods.
Experimental Protocols
Synthesis of Citrate-Stabilized Gold Nanoparticles (~15 nm)
This protocol describes the synthesis of citrate-stabilized gold nanoparticles, which serve as the precursor for functionalization.[4]
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Trisodium (B8492382) citrate (B86180) dihydrate solution (38.8 mM)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be scrupulously cleaned.
Procedure:
-
In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.[4]
-
Rapidly inject 5 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.[4]
-
The solution color will change from yellow to deep red, indicating the formation of AuNPs.[4]
-
Continue boiling and stirring for an additional 15 minutes.[4]
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.[4]
Functionalization with this compound
This protocol outlines the ligand exchange process to replace the citrate capping agent with this compound.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
2-Aminoethanethiol hydrochloride
-
Ultrapure water
Procedure:
-
Prepare a stock solution of 2-aminoethanethiol. The concentration will depend on the desired surface coverage, but a significant molar excess is typically used.[4]
-
To the citrate-stabilized AuNP solution, add the this compound solution. A common approach is to use a high molar ratio of thiol to AuNPs to ensure complete surface coverage.
-
Allow the mixture to react overnight at room temperature with gentle stirring. This allows for the displacement of the citrate ions by the thiol groups on the AuNP surface.[4]
-
The thiol group forms a strong covalent bond with the gold surface, creating a self-assembled monolayer.[6]
Purification of Functionalized Gold Nanoparticles
Purification is crucial to remove excess unbound this compound and other reactants.
Procedure:
-
Purify the functionalized AuNPs by centrifugation. The centrifugation speed and time will depend on the size of the nanoparticles. For ~15 nm particles, a speed of 15,000 rpm for 30 minutes is a common starting point.[4][7]
-
After centrifugation, a pellet of AuNPs will form at the bottom of the tube. Carefully remove the supernatant.
-
Resuspend the pellet in a fresh solvent, such as ethanol or ultrapure water, by gentle sonication or vortexing.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.[7]
-
The final purified this compound-functionalized AuNPs can be stored at 4°C for further use.[4]
Characterization of Functionalized Gold Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to determine the properties of the resulting nanoparticles.
| Parameter | Technique | Expected Outcome | Reference |
| Particle Size and Morphology | Transmission Electron Microscopy (TEM) | Monodispersed, spherical nanoparticles with a narrow size distribution. No significant aggregation should be observed. | [7][8] |
| Surface Plasmon Resonance (SPR) | UV-Visible Spectroscopy | A red-shift in the SPR peak is typically observed after ligand exchange, indicating a change in the local refractive index at the nanoparticle surface. | [4][7] |
| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) | Presence of N 1s and S 2p peaks confirming the presence of this compound on the AuNP surface. | [8][9] |
| Surface Charge | Zeta Potential Measurement | A shift from a negative zeta potential (for citrate-stabilized AuNPs) to a positive zeta potential, confirming the presence of the protonated amine groups. | [7] |
| Functional Group Presence | Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic peaks for N-H and C-N stretching, confirming the presence of the amine group. | [7] |
Visualization of the Experimental Workflow
References
- 1. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification using Aminoethanethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of aminoethanethiol (also known as cysteamine) in the surface modification of various substrates, particularly gold. This bifunctional molecule, featuring a terminal thiol (-SH) group and a terminal amine (-NH2) group, is a cornerstone for creating functionalized surfaces for a wide array of biomedical applications, including biosensors, drug delivery systems, and biomaterial engineering.
This compound readily forms a self-assembled monolayer (SAM) on noble metal surfaces. The thiol group has a strong affinity for gold, leading to the spontaneous formation of a dense and organized monolayer. The exposed terminal amine groups provide reactive sites for the covalent immobilization of biomolecules, nanoparticles, and other functional moieties, enabling precise control over surface properties and biological interactions.
Key Applications:
-
Biosensor Fabrication: The amine-terminated surface can be used to immobilize enzymes, antibodies, or nucleic acids for the development of highly specific and sensitive biosensors.[1] The ability to attach biorecognition elements allows for the creation of platforms for detecting a wide range of analytes.[2]
-
Drug Delivery Systems: Nanoparticles functionalized with this compound can be conjugated with targeting ligands or loaded with therapeutic agents for targeted drug delivery.[1][3] The terminal amine group can be used to attach drugs, proteins, or nucleic acids.[2]
-
Biomaterial Engineering: Modifying the surface of implants or cell culture substrates with this compound can enhance biocompatibility and promote specific cellular responses.[1]
Quantitative Data Summary
The successful formation of an this compound self-assembled monolayer (SAM) and subsequent functionalization can be verified and quantified using various surface analysis techniques. The following tables summarize typical quantitative data obtained from the characterization of surfaces modified with aminothiols. Specific values may vary depending on experimental conditions.
Table 1: Surface Wettability Data
| Surface Treatment | Substrate | Typical Water Contact Angle (°) | Reference |
| Bare Gold | Gold-coated silicon wafer | 60 - 80 | [4] |
| After this compound SAM formation | Gold-coated silicon wafer | 30 - 50 | [4] |
Note: The decrease in water contact angle after this compound modification indicates an increase in surface hydrophilicity due to the presence of the terminal amine groups.[4]
Table 2: Spectroscopic Characterization Data
| Technique | Sample | Key Observations | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | This compound on Gold | Presence of N 1s and S 2p peaks confirming the presence of the aminothiol. The S 2p spectrum can distinguish between bound sulfur (thiolate) and unbound or oxidized sulfur species. | [5][6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | This compound on Gold | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹) and C-H stretching (around 2850-2960 cm⁻¹). | [7] |
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Substrate
This protocol details the procedure for creating a self-assembled monolayer of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound hydrochloride (Cysteamine hydrochloride)
-
Absolute ethanol (B145695) (200 proof)
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass or polypropylene (B1209903) containers
Procedure:
-
Substrate Preparation:
-
Clean the gold-coated substrate by sonicating in absolute ethanol for 15 minutes, followed by rinsing with ultrapure water.[5]
-
Dry the substrate under a gentle stream of nitrogen gas.[5]
-
For an atomically clean surface, the substrate can be treated with UV/Ozone for 15-20 minutes immediately before immersion.[5]
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound hydrochloride in absolute ethanol.[5]
-
Immediately immerse the clean, dry gold substrate into the thiol solution.[1] Handle the substrate with clean tweezers to avoid contamination.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.[1][5] Longer incubation times generally lead to more ordered monolayers.[8]
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with absolute ethanol to remove non-chemisorbed molecules.[5]
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.[5] The substrate is now ready for characterization or further functionalization.
-
Caption: Experimental workflow for this compound SAM formation.
Protocol 2: Conjugation of an Antibody to an Amino-Functionalized Surface using EDC/NHS Chemistry
This protocol outlines the covalent attachment of an antibody to an this compound-modified surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Amino-functionalized substrate (from Protocol 1)
-
Antibody of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M ethanolamine (B43304) or 100 mM glycine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween 20 (PBST)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Activation Buffer at a suitable concentration (e.g., 0.1-1 mg/mL).
-
-
Activation of Carboxyl Groups on the Antibody:
-
Coupling to the Amine-Terminated Surface:
-
Immediately apply the activated antibody solution to the this compound-modified surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation in a humidified chamber to prevent evaporation.[1]
-
-
Quenching:
-
Final Washing:
-
Wash the surface three times with Washing Buffer (PBST) to remove non-covalently bound antibodies.
-
Rinse with PBS and store in a suitable buffer at 4°C.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of alkanethiol self-assembled monolayers on 316L stainless steel for coronary artery stent nanomedicine applications: an oxidative and in vitro stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Aminoethanethiol as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethanethiol, also known as cysteamine (B1669678) or 2-mercaptoethylamine, is a versatile ligand in coordination chemistry. Its structure, featuring both a soft thiol (-SH) and a hard amine (-NH2) donor group, allows it to act as a bidentate chelating agent, forming stable complexes with a variety of transition metal ions. This bifunctionality makes this compound and its metal complexes subjects of significant interest in diverse fields, including medicinal chemistry, materials science, and catalysis.
These application notes provide a comprehensive overview of the coordination chemistry of this compound, detailing its applications, and providing protocols for the synthesis and characterization of its metal complexes.
Applications in Research and Drug Development
The coordination complexes of this compound have shown promise in several areas:
-
Radioprotective Agents: Cysteamine itself is a known radioprotective agent, and its coordination to metal centers can modulate this activity. Metal complexes can act as delivery vehicles for the thiol, potentially enhancing its efficacy and reducing toxicity.[1][2] The mechanism is believed to involve the scavenging of free radicals and the donation of hydrogen atoms to damaged biomolecules.[2]
-
Anticancer Agents: Certain metal complexes, particularly those of copper and zinc, have demonstrated potential as anticancer agents. The proposed mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and interaction with cellular signaling pathways.
-
Modulation of Oxidative Stress: Cysteamine is known to modulate oxidative stress.[3][4] Its metal complexes can participate in redox chemistry, potentially influencing signaling pathways regulated by oxidative stress, such as the NF-κB and MAPK pathways.
-
Treatment of Cystinosis: Cysteamine is the primary treatment for the genetic disorder cystinosis. While the therapy primarily relies on the free thiol, the coordination chemistry within the cellular environment likely plays a role in its mechanism of action.
Quantitative Data: Stability of this compound-Metal Complexes
| Metal Ion | log K₁ | log K₂ | log β₂ | Conditions |
| Co(II) | 8.3 | 7.2 | 15.5 | 25 °C, 0.1 M KCl |
| Ni(II) | 9.5 | 8.5 | 18.0 | 25 °C, 0.1 M KCl |
| Cu(II) | 10.5 | 9.0 | 19.5 | 25 °C, 0.1 M KCl |
| Zn(II) | 8.9 | 8.1 | 17.0 | 25 °C, 0.1 M KCl |
Data adapted from studies on cysteine complexes and should be considered as estimates for this compound complexes.[5]
Experimental Protocols
I. Synthesis of a Representative this compound-Metal Complex: Bis(aminoethanethiolato)nickel(II)
This protocol describes the synthesis of a common Ni(II) complex with this compound.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound hydrochloride (HSCH₂CH₂NH₃Cl)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Schlenk flask and standard glassware
-
Magnetic stirrer
Procedure:
-
Ligand Preparation: In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound hydrochloride (2 mmol) in 20 mL of deoxygenated methanol.
-
Deprotonation: While stirring, slowly add a solution of sodium hydroxide (2 mmol) in 10 mL of deoxygenated water to the ligand solution. This will deprotonate the thiol and amine groups.
-
Complexation: In a separate flask, dissolve nickel(II) chloride hexahydrate (1 mmol) in 10 mL of deoxygenated methanol.
-
Slowly add the nickel(II) solution dropwise to the deprotonated ligand solution with continuous stirring.
-
A color change and the formation of a precipitate should be observed.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with small portions of cold deoxygenated methanol and then diethyl ether.
-
Dry the product under vacuum.
Diagram of Synthetic Workflow:
II. Characterization of this compound-Metal Complexes
UV-Vis spectroscopy is a fundamental technique to confirm complex formation and study its electronic properties.
Protocol for UV-Vis Titration:
-
Prepare a stock solution of the metal salt (e.g., NiCl₂, CuCl₂) of known concentration in a suitable solvent (e.g., water or methanol).
-
Prepare a stock solution of this compound of known concentration in the same solvent.
-
In a cuvette, place a known volume and concentration of the this compound solution.
-
Record the initial UV-Vis spectrum of the ligand.
-
Incrementally add small aliquots of the metal salt solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Monitor the changes in the absorption spectrum, such as the appearance of new bands or shifts in existing bands, which indicate complex formation.
-
Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand to determine the stoichiometry of the complex.[6]
¹H and ¹³C NMR are powerful tools for characterizing diamagnetic this compound complexes.
General ¹H NMR Protocol:
-
Dissolve a small amount of the purified complex in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Analysis:
-
Compare the spectrum of the complex to that of the free ligand.
-
Coordination of the this compound to the metal center will cause shifts in the proton resonances, particularly those of the -CH₂- groups adjacent to the nitrogen and sulfur atoms.
-
The disappearance or significant downfield shift of the -SH proton signal (if observable) is a strong indicator of coordination through the sulfur atom.
-
Integration of the proton signals can confirm the ligand-to-metal ratio in the complex.
-
Single-crystal X-ray diffraction provides definitive structural information.
General Protocol for Crystal Growth and Analysis:
-
Crystal Growth:
-
Dissolve the purified complex in a suitable solvent to create a saturated or near-saturated solution.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or layering with a less-soluble solvent.
-
Allow the solution to stand undisturbed until crystals form.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.[7]
-
Signaling Pathways
The biological effects of this compound are often linked to its ability to modulate intracellular signaling pathways, particularly those sensitive to redox changes. While research on the specific signaling roles of this compound-metal complexes is ongoing, it is hypothesized that they can influence these pathways through various mechanisms.
Oxidative Stress and NF-κB Signaling
This compound (cysteamine) is a known antioxidant that can reduce cellular levels of reactive oxygen species (ROS).[3][4] ROS are important signaling molecules that can activate the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.[9] Thiol-reactive metal compounds have been shown to inhibit NF-κB activation.[10] It is plausible that this compound-metal complexes could modulate NF-κB signaling by altering the cellular redox state.
Apoptosis Signaling
Several metal complexes have been shown to induce apoptosis in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This compound-metal complexes could potentially trigger apoptosis by generating ROS, leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.
Conclusion
This compound is a ligand with significant potential in coordination chemistry, offering a versatile platform for the design of metal complexes with interesting biological and chemical properties. The protocols and data presented here provide a foundation for researchers to explore the synthesis, characterization, and application of these fascinating compounds. Further investigation into the precise mechanisms of action of this compound-metal complexes in biological systems is warranted and holds promise for the development of new therapeutic agents and research tools.
References
- 1. mdpi.com [mdpi.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. publications.iupac.org [publications.iupac.org]
- 6. kbcc.cuny.edu [kbcc.cuny.edu]
- 7. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing metal-binding sites in proteins with X-ray crystallography | Springer Nature Experiments [experiments.springernature.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Aminoethanethiol in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethanethiol, also known as cysteamine, and its derivatives are pivotal in the advancement of drug delivery systems. The presence of a terminal thiol group imparts unique mucoadhesive and reactive properties, enabling the development of sophisticated carriers for targeted and controlled release of therapeutics. When integrated into polymers and nanocarriers, this compound enhances their interaction with biological barriers, improves drug stability, and facilitates cellular uptake. This document provides a detailed overview of the applications of this compound in drug delivery, complete with experimental protocols and quantitative data to guide researchers in this field.
Key Applications
The primary applications of this compound in drug delivery revolve around its use in creating thiolated polymers, often referred to as thiomers. These modified polymers exhibit significantly enhanced mucoadhesive properties compared to their unmodified counterparts.[1][2][3][4] This enhanced mucoadhesion is attributed to the formation of covalent disulfide bonds between the thiol groups of the polymer and cysteine-rich domains of mucus glycoproteins.[1][2][4] This strong interaction prolongs the residence time of the drug delivery system at the site of application, leading to increased drug absorption and bioavailability.[3]
This compound and its derivatives are utilized in various drug delivery platforms, including:
-
Nanoparticles: Functionalization of nanoparticles with this compound enhances their mucoadhesion and cellular uptake.[5] Thiolated chitosan (B1678972) nanoparticles, for instance, have demonstrated superior stability and drug delivery capabilities for ocular and oral routes.[5][6]
-
Liposomes: Modification of liposomal surfaces with thiol-bearing moieties can improve their interaction with cell membranes, leading to enhanced cellular uptake.
-
Gene Delivery: Cationic carriers functionalized with this compound can form stable complexes with DNA and facilitate its delivery into cells.[7][8]
-
Drug Conjugates: this compound can be used as a linker to conjugate drugs to antibodies or other targeting ligands, creating targeted drug delivery systems.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-based drug delivery systems.
Table 1: Physicochemical Properties of Thiolated Nanoparticles
| Nanoparticle Formulation | Polymer/Lipid | Thiolating Agent | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Thiolated Chitosan NPs | Chitosan | Thioglycolic Acid | 190.3 | +16 | [5] |
| Unmodified Chitosan NPs | Chitosan | - | 147.3 | +22.6 | [5] |
| Letrozole-loaded TCS NPs | Thiolated Chitosan | Thioglycolic Acid | 64 - 255 | - | [2] |
| Docetaxel-loaded TCS NPs | Thiolated Chitosan | Reduced Glutathione | < 200 | Positive | [9] |
| CS/TCS-SA NPs | Chitosan/Thiolated Chitosan-Sodium Alginate | Thioglycolic Acid | 177.27 ± 4.14 | - | [10] |
Table 2: Drug Loading and Release Characteristics
| Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Letrozole-loaded TCS NPs | Letrozole | - | 68.5 - 87.2 | Sustained | [2] |
| Docetaxel-loaded TCS NPs | Docetaxel | - | ~90 | Sustained (10 days) | [9] |
| Ticagrelor-loaded TCS NPs | Ticagrelor | - | - | Sustained | [5] |
| CS/TCS-SA NPs | Nile Blue | - | 93.80 | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the development and characterization of this compound-based drug delivery systems.
Protocol 1: Synthesis of Thiolated Chitosan Nanoparticles
This protocol describes the synthesis of thiolated chitosan (TCS) and the subsequent preparation of nanoparticles via ionic gelation.
Materials:
-
Chitosan (CS)
-
Thioglycolic acid (TGA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Ultrapure water
Procedure:
-
Synthesis of Thiolated Chitosan (TCS): a. Dissolve 500 mg of Chitosan in 50 mL of 1% acetic acid. b. Add 100 mg of EDAC to the chitosan solution to activate the carboxyl groups. c. After the EDAC has dissolved, add 30 mL of TGA. d. Adjust the pH of the reaction mixture to 5.0 with 3 N NaOH. e. Stir the reaction mixture for 3 hours at room temperature. f. Purify the resulting thiolated chitosan by dialysis against 1 mM HCl and then demineralized water. g. Lyophilize the purified TCS to obtain a dry powder.[10]
-
Preparation of TCS Nanoparticles: a. Dissolve the synthesized TCS powder in ultrapure water to a concentration of 1 mg/mL. b. Prepare a 0.1% (w/v) TPP solution in ultrapure water. c. Add the TPP solution dropwise to the TCS solution while stirring. d. Nanoparticles will form spontaneously via ionic gelation. e. Stir the nanoparticle suspension for an additional 30 minutes. f. The nanoparticles can be collected by centrifugation and washed with ultrapure water.
Protocol 2: Quantification of Thiol Groups using Ellman's Reagent
This colorimetric assay is used to determine the amount of free thiol groups on the surface of modified polymers or nanoparticles.[2][9][10][11][12][13]
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Phosphate (B84403) buffer (0.5 M, pH 8.0)
-
Thiolated polymer/nanoparticle sample
-
Cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents: a. Prepare Ellman's Reagent solution by dissolving 4 mg of DTNB in 1 mL of reaction buffer (0.1 M sodium phosphate, pH 8.0).[9] b. Prepare a series of standard solutions of cysteine hydrochloride monohydrate in the reaction buffer (e.g., 0.1 to 1.5 mM).[9]
-
Assay: a. Hydrate 0.5-1.0 mg of the thiolated polymer in 250 µL of demineralized water. b. Dilute the sample with 250 µL of 0.5 M phosphate buffer (pH 8.0). c. Add 500 µL of Ellman's reagent solution to the sample. d. Incubate the mixture for 15-90 minutes at room temperature, protected from light.[9][11][13] e. For nanoparticle suspensions, centrifuge the sample to pellet the nanoparticles. f. Measure the absorbance of the supernatant at 412 nm using a UV-Vis spectrophotometer.[12][13]
-
Quantification: a. Prepare a standard curve by reacting the cysteine standards with Ellman's reagent and measuring the absorbance at 412 nm. b. Determine the concentration of thiol groups in the sample by comparing its absorbance to the standard curve.
Protocol 3: In Vitro Drug Release Study using Dialysis Method
This protocol assesses the release of a drug from a nanoparticle formulation over time.[14][15]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane (with a molecular weight cut-off (MWCO) appropriate to retain the nanoparticles but allow free drug to pass)
-
Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Magnetic stirrer and stir bar
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation: a. Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions. b. Accurately measure a volume of the drug-loaded nanoparticle suspension and place it inside the dialysis bag. c. Securely close both ends of the dialysis bag.
-
Release Study: a. Immerse the dialysis bag in a known volume of the release medium in a beaker. b. Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C) and stirring speed (e.g., 100 rpm).[14][15] c. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium. d. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: a. Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. b. Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol quantifies the uptake of fluorescently labeled nanoparticles by cells.[1][4][5][6][16]
Materials:
-
Fluorescently labeled nanoparticles
-
Cell line of interest (e.g., Caco-2 for intestinal absorption studies)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding: a. Culture the cells under standard conditions (e.g., 37°C, 5% CO2). b. Seed the cells in a multi-well plate (e.g., 24-well plate) at a suitable density and allow them to adhere overnight.
-
Nanoparticle Incubation: a. Prepare different concentrations of the fluorescently labeled nanoparticle suspension in cell culture medium. b. Remove the old medium from the cells and add the nanoparticle suspensions. c. Incubate the cells with the nanoparticles for a specific period (e.g., 1, 2, or 4 hours).
-
Sample Preparation for Flow Cytometry: a. After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. b. Detach the cells from the plate using Trypsin-EDTA. c. Resuspend the cells in PBS.
-
Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer. b. Use an appropriate laser and filter set to detect the fluorescence of the labeled nanoparticles. c. Gate the cell population based on forward and side scatter to exclude debris. d. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population.
Signaling Pathways and Experimental Workflows
The cellular uptake of thiolated nanoparticles is a complex process that can occur through various endocytic pathways. The specific pathway utilized depends on the physicochemical properties of the nanoparticles (size, shape, surface charge) and the cell type.[17]
Cellular Uptake Mechanisms
-
Clathrin-Mediated Endocytosis (CME): This is a major pathway for the internalization of many nanoparticles. It involves the formation of clathrin-coated pits on the cell membrane, which invaginate and pinch off to form clathrin-coated vesicles containing the nanoparticles. Key proteins involved include clathrin, adaptor protein 2 (AP2), and dynamin.[7][18][19][20]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. Caveolin-1 is a key structural protein of caveolae. This pathway is often involved in the uptake of smaller nanoparticles.[4][9] The process can be initiated by ligand binding to receptors localized in caveolae, activating signaling molecules like Src kinase.[2]
-
Macropinocytosis: This is a non-specific, actin-dependent process that involves the formation of large endocytic vesicles called macropinosomes. It is often triggered by growth factors and involves the activation of signaling proteins such as Ras, Rac1, and PAK1.[1][3][6][11]
The following diagrams illustrate these pathways and a typical experimental workflow for evaluating thiolated nanoparticles.
Caption: Major endocytic pathways for thiolated nanoparticle uptake.
Caption: Experimental workflow for developing thiolated drug delivery systems.
Conclusion
This compound and the resulting thiolated polymers and nanocarriers offer a versatile and powerful platform for advanced drug delivery. Their enhanced mucoadhesive properties, coupled with the ability to be tailored for specific applications, make them highly promising for improving the therapeutic efficacy of a wide range of drugs. The protocols and data presented in this document provide a foundational resource for researchers and drug development professionals working to harness the potential of these innovative delivery systems. Further research into the specific interactions with biological systems and the optimization of formulation parameters will continue to drive the clinical translation of these technologies.
References
- 1. Revealing macropinocytosis using nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of Nanoparticle-Complexed Drugs across the Vascular Endothelial Barrier via Caveolae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJNANO - Caveolin-1 and CDC42 mediated endocytosis of silica-coated iron oxide nanoparticles in HeLa cells [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Silver Nanoparticles (AgNPs) Uptake by Caveolae-Dependent Endocytosis is Responsible for Their Selective Effect Towards Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel mucoadhesion tests for polymers and polymer-coated particles to design optimal mucoadhesive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Macropinocytosis by p21-activated Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Caveolin-1 and CDC42 mediated endocytosis of silica-coated iron oxide nanoparticles in HeLa cells | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterisation of mucoadhesive thiolated polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. medium.com [medium.com]
- 17. mdpi.com [mdpi.com]
- 18. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Aminoethanethiol for Radioprotection in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing aminoethanethiol and its derivatives as radioprotective agents in in vitro cell culture models. This document outlines the underlying mechanisms of action, presents quantitative data from key studies, and offers detailed protocols for evaluating the efficacy of these compounds.
Introduction to this compound and its Radioprotective Properties
This compound, also known as cysteamine (B1669678), and its related aminothiol (B82208) compounds such as WR-1065 (the active metabolite of amifostine), are a class of potent radioprotective agents. Their efficacy stems from their ability to mitigate the damaging effects of ionizing radiation on living cells. The primary mechanisms of action include the scavenging of free radicals, donation of hydrogen atoms to repair DNA damage, and modulation of cellular processes like cell cycle progression and apoptosis. These compounds are of significant interest in oncology for protecting normal tissues during radiotherapy and in radiation protection for individuals at risk of radiation exposure.
Mechanism of Action
The radioprotective effects of this compound are multifaceted. Upon exposure to ionizing radiation, water molecules within the cell undergo radiolysis, generating highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These ROS can cause significant damage to cellular macromolecules, particularly DNA. Aminoethiols, containing a sulfhydryl (-SH) group, act as potent antioxidants. They can directly scavenge these harmful free radicals, thereby preventing them from damaging critical cellular components.
Furthermore, these compounds can donate a hydrogen atom to DNA radicals, chemically repairing the damaged DNA before the damage becomes permanent. Some aminothiols can also influence cellular signaling pathways involved in the DNA damage response, such as the p53 pathway, potentially allowing more time for DNA repair before the cell undergoes apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound and related compounds for radioprotection in cell culture.
Table 1: Radioprotective Effects of Aminothiols on Cell Survival
| Compound | Cell Line | Concentration | Radiation Dose | Protection Factor (PF) / Survival Increase | Reference |
| WR-1065 | V79 | 4 mM | γ-rays | - | [1] |
| WR-1065 | U87 (p53 wt) | 4 mM | 0-10 Gy (X-rays) | PF = 2.4 | [2] |
| WR-1065 | D54 (p53 wt) | 4 mM | 0-10 Gy (X-rays) | PF = 1.9 | [2] |
| WR-1065 | U251 (p53 mut) | 4 mM | 0-10 Gy (X-rays) | PF = 2.6 | [2] |
| WR-1065 | A172 (p53 mut) | 4 mM | 0-10 Gy (X-rays) | PF = 2.8 | [2] |
| Cysteamine | Chinese Hamster | 50 mM | X-rays | G1 phase PF = 4.2, Late S phase PF = 2.7 | [3] |
| Cysteamine | Human fibroblasts | 0.1 - 20 mM | γ-rays | Dose-dependent protection in oxic & hypoxic conditions | [4] |
Table 2: Effect of Aminothiols on DNA Damage
| Compound | Cell Line | Concentration | Radiation Type | DNA Damage Endpoint | Reduction in Damage | Reference |
| WR-1065 | V79 | 4 mM | γ-rays | Single-Strand Breaks (SSBs) | Protected against formation | [1] |
| WR-1065 | V79 | 4 mM | γ-rays | Double-Strand Breaks (DSBs) | Reduced strand scission factor by 1.44-1.77 | [5] |
| WR-1065 | CHO | Not specified | γ-rays | SSBs and DSBs | Protected against induction | [6] |
| RibCyst & GlcCyst | V79 | Not specified | Not specified | SSBs | Higher protection than cysteamine or WR-1065 | [7] |
Experimental Protocols
General Workflow for Evaluating Radioprotective Agents
Caption: Experimental workflow for assessing radioprotection.
Protocol for Cell Viability Assessment (Clonogenic Assay)
This protocol is a standard method to determine the reproductive viability of cells after irradiation.
-
Cell Seeding: Plate cells (e.g., V79, U87) in 6-well plates at a density that will result in approximately 50-100 colonies per well after the treatment and incubation period. The seeding density will need to be optimized for each cell line and radiation dose.
-
Drug Treatment: The following day, replace the medium with fresh medium containing the desired concentration of the this compound compound (e.g., 4 mM WR-1065). Incubate for the desired pre-treatment time (e.g., 30 minutes) at 37°C.[2]
-
Irradiation: Irradiate the cells with the desired dose of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy of X-rays).
-
Post-Irradiation: Immediately after irradiation, remove the drug-containing medium, wash the cells gently with phosphate-buffered saline (PBS), and add fresh, drug-free medium.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days, or until colonies are visible to the naked eye.
-
Staining: Remove the medium, wash the wells with PBS, and fix the colonies with a methanol/acetic acid solution (3:1) for 10 minutes. Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the plating efficiency of the treated cells to the plating efficiency of the untreated control cells.
Protocol for DNA Damage Quantification (γ-H2AX Foci Formation Assay)
This assay quantifies DNA double-strand breaks (DSBs) by immunofluorescently labeling the phosphorylated histone H2AX (γ-H2AX), which accumulates at the sites of DSBs.
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. The next day, treat the cells with the this compound compound and irradiate as described in the clonogenic assay protocol (steps 2 and 3).
-
Fixation: At various time points after irradiation (e.g., 30 minutes, 2 hours, 24 hours), wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software.
Protocol for Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the this compound compound and irradiate as described in the clonogenic assay protocol (steps 2 and 3).
-
Cell Harvesting: At the desired time point post-irradiation (e.g., 24, 48, 72 hours), harvest the cells by trypsinization and collect any floating cells from the medium.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Protocol for Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the this compound compound and irradiate.
-
Probe Loading: After irradiation, wash the cells with PBS and incubate them with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[9]
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Compare the fluorescence levels between different treatment groups.
Signaling Pathways
Simplified DNA Damage Response Pathway
Caption: DNA damage response to ionizing radiation.
Role of this compound in Mitigating Oxidative Stress
Caption: this compound scavenging reactive oxygen species.
Conclusion
This compound and its derivatives are valuable tools for studying and mitigating the effects of ionizing radiation in cell culture. The protocols and data presented here provide a foundation for researchers to design and execute experiments to evaluate the radioprotective potential of these and other novel compounds. Careful optimization of experimental conditions, including drug concentration, treatment timing, and radiation dose, is crucial for obtaining reliable and reproducible results.
References
- 1. The effect of 2-[(aminopropyl)amino] ethanethiol (WR1065) on radiation-induced DNA damage and repair and cell progression in V79 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteamine: differential x-ray protective effect on Chinese hamster cells during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioprotective effect of cysteamine in glutathione synthetase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of 2-[(aminopropyl)amino] ethanethiol (WR-1065) on radiation induced DNA double strand damage and repair in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioprotective action of WR-1065 on radiation-induced DNA strand breaks in cultured Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolidine prodrugs of cysteamine and cysteine as radioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Aminoethanethiol-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethanethiol, also known as cysteamine (B1669678) or 2-mercaptoethylamine, is a versatile aminothiol (B82208) compound with significant applications in biomedical research and pharmaceutical development.[1] As a potent antioxidant and a key intermediate in cellular metabolism, it plays a crucial role in protecting cells from oxidative damage and radiation. Its ability to replenish intracellular glutathione (B108866) levels makes it a valuable agent in studying and mitigating conditions associated with oxidative stress.[1] Furthermore, its role as an enzyme inhibitor has been explored in various therapeutic contexts.[2][3][4][5]
These application notes provide detailed protocols for key assays involving this compound, focusing on its antioxidant, radioprotective, and enzyme-inhibiting properties. The methodologies are presented to ensure reproducibility and accuracy in your research endeavors.
Antioxidant Capacity Assays
This compound's antioxidant properties are primarily attributed to its thiol group, which can directly scavenge reactive oxygen species (ROS) and participate in redox cycling. A common method to quantify thiol content and, by extension, the antioxidant capacity of this compound is the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or Ellman's assay.
Principle of the DTNB Assay
The DTNB assay is a colorimetric method used to quantify free thiol groups. DTNB reacts with a free sulfhydryl group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). The TNB²⁻ ion has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm. The amount of TNB²⁻ produced is directly proportional to the concentration of free thiols.
Experimental Protocol: DTNB Assay for this compound
This protocol is adapted for a 96-well plate format for high-throughput analysis.
Materials:
-
This compound (Cysteamine)
-
DTNB (Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403), pH 8.0
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
L-cysteine hydrochloride monohydrate (for standard curve)
Procedure:
-
Preparation of Reagents:
-
Reaction Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Stock Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. This solution should be prepared fresh.
-
L-cysteine Standards: Prepare a 1.5 mM stock solution of L-cysteine in Reaction Buffer. Perform serial dilutions to obtain standards ranging from 0 to 1.5 mM.
-
-
Assay Protocol:
-
Add 20 µL of your this compound sample, L-cysteine standards, and a buffer blank to separate wells of the 96-well plate.
-
Add 180 µL of Reaction Buffer to each well.
-
Add 20 µL of the DTNB stock solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the L-cysteine standards against their known concentrations to generate a standard curve.
-
Determine the thiol concentration in your this compound sample by interpolating its absorbance value on the standard curve.
-
Workflow for DTNB Assay
Caption: Workflow for the DTNB (Ellman's) assay to quantify thiol groups.
Radioprotective Efficacy Assays
This compound is a well-documented radioprotective agent, capable of mitigating the damaging effects of ionizing radiation on cells. Its mechanisms of action include scavenging of free radicals, hydrogen atom donation to repair DNA damage, and induction of hypoxia.[6] The clonogenic survival assay is a gold-standard in vitro method to determine the effectiveness of a radioprotective agent.
Principle of the Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate indefinitely and form a colony (a clone of at least 50 cells).[7] The survival fraction of cells after radiation, with and without a radioprotective agent, is calculated to determine the agent's protective effect, often expressed as a Dose Reduction Factor (DRF). The DRF is the ratio of radiation doses required to produce the same biological effect (e.g., a certain level of cell killing) in the presence and absence of the protective agent.[8]
Experimental Protocol: Clonogenic Survival Assay
Materials:
-
Mammalian cell line of choice (e.g., V79, HeLa)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (Cysteamine)
-
6-well plates or culture dishes
-
Irradiation source (X-ray or gamma-ray)
-
Fixative solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cell Preparation:
-
Culture cells to ~70-80% confluency.
-
Harvest cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and determine viability (e.g., using trypan blue exclusion).
-
-
Cell Seeding:
-
Based on the expected plating efficiency and radiation-induced cell killing, calculate the number of cells to seed for each radiation dose to obtain approximately 50-150 colonies per plate.
-
Seed the appropriate number of cells in triplicate into 6-well plates.
-
Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
This compound Treatment and Irradiation:
-
Prepare fresh solutions of this compound in serum-free medium at the desired concentrations (e.g., 0.5 mM to 5 mM).
-
Remove the medium from the plates and add the this compound solution or control medium.
-
Incubate for a specific period (e.g., 30-60 minutes) at 37°C immediately before irradiation.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Immediately after irradiation, remove the this compound-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, depending on the cell line, to allow for colony formation.
-
-
Fixing and Staining:
-
Colony Counting and Data Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each dose: (Number of colonies formed / (Number of cells seeded x PE of control)).
-
Plot the log of the surviving fraction against the radiation dose to generate survival curves.
-
Determine the Dose Reduction Factor (DRF) by comparing the doses required to achieve a specific survival fraction (e.g., 10%) with and without this compound.
-
Quantitative Data: Dose Reduction Factors for this compound
| Cell/System | Radiation Type | This compound Conc. | Dose Reduction Factor (DRF) | Reference |
| V79 cells | ³H₂O | 1.3 mM | 2.5 ± 0.3 | [9] |
| V79 cells | ¹³¹IdU | 1.3 mM | 1.8 ± 0.2 | [9] |
| V79 cells | ¹²⁵IdU | 1.3 mM | 1.7 ± 0.1 | [9] |
| V79 cells | ²¹⁰Po | 1.3 mM | 1.4 ± 0.1 | [9] |
| Rat bone marrow | Whole-body irradiation | 150 mg/kg | 1.37 - 1.85 | [8] |
Experimental Workflow for Clonogenic Survival Assay
Caption: Workflow for a clonogenic survival assay to assess radioprotection.
Enzyme Inhibition Assays
This compound can act as an inhibitor of certain enzymes, such as transglutaminases.[2][3][4][5] This section provides a general protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme.
Principle of IC₅₀ Determination
The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency. The assay involves measuring the enzyme's activity at various concentrations of the inhibitor.
Experimental Protocol: General Enzyme Inhibition Assay
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate (chromogenic or fluorogenic)
-
This compound
-
Assay buffer (optimal for the specific enzyme)
-
96-well plate (clear for colorimetric, black for fluorometric assays)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer at the optimal pH and ionic strength for the enzyme.
-
Prepare a stock solution of the substrate.
-
Prepare a stock solution of this compound. Create a serial dilution to obtain a range of inhibitor concentrations.
-
Dilute the enzyme to a concentration that provides a linear reaction rate over the desired time.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Add the enzyme solution to all wells (except for a no-enzyme blank).
-
Pre-incubate the enzyme and inhibitor for a set time (e.g., 15-30 minutes) at the optimal temperature to allow for binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the absorbance or fluorescence at regular intervals to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Quantitative Data: this compound Enzyme Inhibition
While specific IC₅₀ values for this compound are highly dependent on the target enzyme and assay conditions, its inhibitory action on transglutaminase is well-documented. Cysteamine acts as a competitive inhibitor in transamidation reactions catalyzed by this enzyme.[2][3][4][5]
| Enzyme | Inhibition Mechanism | IC₅₀ | Reference |
| Transglutaminase | Competitive | Dependent on assay conditions | [2][3][4][5] |
Logical Workflow for IC₅₀ Determination
Caption: Logical workflow for determining the IC₅₀ of an enzyme inhibitor.
Signaling Pathway Context: Glutathione Synthesis
This compound (cysteamine) is a precursor to the synthesis of glutathione (GSH), a major intracellular antioxidant. Understanding this pathway is crucial for interpreting the results of antioxidant and radioprotection assays.
Caption: Simplified pathway of glutathione synthesis from this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo | Semantic Scholar [semanticscholar.org]
- 5. Different inhibition characteristics of intracellular transglutaminase activity by cystamine and cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of the radioprotective effect of cysteamine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose-reduction factor for cysteamine with mitotic index of rat bone marrow cells as reference system (Journal Article) | OSTI.GOV [osti.gov]
- 9. Radiation Protection by Cysteamine against the Lethal Effects of Intracellularly Localized Auger Electron, α- and β-Particle Emitting Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Aminoethanethiol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethanethiol, also known as cysteamine (B1669678), is a vital aminothiol (B82208) involved in various biological processes and is the primary treatment for the rare genetic disorder cystinosis.[1][2] Accurate quantification of cysteamine in biological matrices such as plasma, urine, and tissues is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding its role in health and disease.[3][4] This document provides detailed application notes and protocols for the principle analytical techniques used to quantify this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and colorimetric assays.
I. Analytical Techniques Overview
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, specificity, sample matrix complexity, and available instrumentation.[5] A summary of the most common techniques is presented below.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that separates this compound from other components in a sample.[6] Detection can be achieved through various detectors, often requiring derivatization of the thiol or amine group to enhance sensitivity and selectivity.[5]
-
Electrochemical Detection (ECD): Offers high sensitivity and specificity for electroactive compounds like this compound, eliminating the need for derivatization.[5]
-
UV-Vis and Fluorescence Detection: Typically require pre- or post-column derivatization to introduce a chromophore or fluorophore to the this compound molecule.[5][7] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[5][8]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and robustness.[9][10] It allows for the direct detection of this compound and its metabolites with minimal interference from the sample matrix.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. This compound requires derivatization to increase its volatility before analysis.[11]
-
Colorimetric Assays: Simple, cost-effective methods often used for the quantification of total thiols.[12][13] These assays are based on the reaction of a chromogenic reagent with the sulfhydryl group of this compound.[12]
II. Quantitative Data Summary
The following table summarizes the quantitative performance of various methods for this compound determination in biological samples. This allows for a direct comparison of key analytical parameters.
| Technique | Sample Matrix | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| LC-MS/MS | Plasma | None (direct detection) | 0.25 µM | 1.25 µM | 2.5 - 50 µM | 97.8 - 106 | [3] |
| LC-MS/MS | Plasma | N-ethylmaleimide (NEM) | - | 75 ng/mL (0.97 µM) | 75 - 10,000 ng/mL | - | [14] |
| HPLC-ECD | - | None (direct analysis) | - | - | - | - | [5] |
| HPLC-UV | Parenteral Nutrition Solutions | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | 15 µg/L (methanethiol), 10 µg/L (ethanethiol) | - | - | ~90 | [15] |
| GC-MS | Mouse Tissues | Isobutoxycarbonyl | ~0.5 pmol (injected) | - | 0.2 - 5.0 nmol | 91 - 106 | [11] |
| Colorimetric | Bovine Plasma, Cell Lysates | 3,3',5,5'-tetramethylbenzidine (TMB)/Ag+ | 0.11 µmol/L (Cysteine), 0.09 µmol/L (GSH) | - | 0.5 - 50.0 µmol/L (Cysteine), 0.25 - 50.00 µmol/L (GSH) | - | [13] |
| Voltammetry | Human Plasma | Catechol | ~0.8 µM (Homocysteine & Glutathione) | - | - | - | [16] |
III. Experimental Protocols
A. Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results by removing interferences and stabilizing the analyte.[17][18]
1. Plasma/Serum:
-
Protein Precipitation: This is a common first step to remove proteins that can interfere with the analysis.[14]
-
To 100 µL of plasma, add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Reduction and Derivatization (if necessary):
-
To stabilize the thiol group and prevent oxidation, a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be added.[14]
-
If derivatization is required, the derivatizing agent is added to the supernatant. The reaction conditions (pH, temperature, time) will depend on the specific reagent used.
-
2. Urine:
-
Urine samples are generally cleaner than plasma and may require minimal preparation.[19][20]
-
Centrifuge the urine sample at 2,000 x g for 10 minutes to remove sediment.[19]
-
The supernatant can often be directly injected for LC-MS/MS analysis or after a simple dilution with the mobile phase.[21][22]
-
For other methods, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering salts.
-
3. Tissues:
-
Tissue samples require homogenization to release the intracellular this compound.[11]
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
The resulting supernatant can be treated similarly to plasma samples (e.g., protein precipitation).
-
B. LC-MS/MS Protocol for this compound in Plasma
This protocol is based on a validated method for the rapid determination of cysteamine in plasma.[1][4]
1. Materials:
-
This compound (Cysteamine) standard
-
Internal Standard (IS), e.g., d4-aminoethanethiol
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Drug-free human plasma
2. Sample Preparation:
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% B for 0.5 min, then ramp to 95% B over 2 min, hold for 1 min, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
Internal Standard: Monitor the corresponding transition for the deuterated standard.
-
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.[3] The concentration of this compound in the unknown samples is then determined from this curve.
C. HPLC with UV-Vis Detection using DTNB Derivatization
This protocol is a general guide for the quantification of thiols using Ellman's reagent.[5][15]
1. Materials:
-
This compound standard
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
C18 reversed-phase HPLC column
2. Derivatization Procedure:
-
Mix the sample (supernatant from plasma or urine) with the DTNB solution in the phosphate buffer.
-
The reaction produces a mixed disulfide of this compound and 5-thio-2-nitrobenzoic acid (TNB), and releases a molar equivalent of TNB anion, which is yellow.[5]
-
Incubate the mixture at room temperature for a specified time to ensure complete reaction.
3. HPLC Conditions:
-
HPLC System: A standard HPLC with a UV-Vis detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable gradient of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection Wavelength: Monitor the absorbance of the TNB product at approximately 412 nm.
D. Colorimetric Assay using Ellman's Reagent
This protocol provides a simple and rapid method for total thiol quantification.[12]
1. Materials:
-
This compound standard
-
DTNB solution (in a suitable buffer like phosphate buffer, pH 7.4)
-
Sample (e.g., deproteinized plasma supernatant, diluted urine)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Pipette 10 µL of the standard or sample into a well of the microplate.
-
Add 200 µL of the DTNB solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
A standard curve is generated by plotting the absorbance of the standards against their concentrations. The concentration of thiols in the samples is then calculated from this curve.
IV. Visualizations
Caption: Workflow for this compound Quantification by LC-MS/MS.
Caption: Derivatization Pathways for this compound Analysis.
V. Conclusion
The quantification of this compound in biological samples can be achieved through a variety of analytical techniques. LC-MS/MS stands out as the most sensitive and specific method, ideal for clinical and research applications requiring high accuracy. HPLC with various detectors offers a robust alternative, often with the need for derivatization. Colorimetric assays provide a simple and high-throughput option for total thiol measurement. The choice of method should be guided by the specific research question, sample type, and available resources. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish and validate methods for this compound quantification in their own laboratories.
References
- 1. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. scispace.com [scispace.com]
- 11. Determination of cysteamine and cystamine by gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SensoLyte® Thiol Quantitation Assay Kit “Colorimetric” - 1 kit [anaspec.com]
- 13. Detection of biological thiols based on a colorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective Thiol Detection in Authentic Biological Samples with the Use of Screen-printed Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bristol.ac.uk [bristol.ac.uk]
- 20. pjoes.com [pjoes.com]
- 21. biochemia-medica.com [biochemia-medica.com]
- 22. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Aminoethanethiol in the Formation of Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, protocols, and applications of 2-aminoethanethiol (also known as cysteamine) in the formation of self-assembled monolayers (SAMs). SAMs are highly organized molecular assemblies that spontaneously form on a substrate, offering a powerful tool for tailoring surface properties at the nanoscale. Aminoethanethiol, with its terminal amine group, is of particular interest in biomedical and drug development applications due to its ability to facilitate the immobilization of biomolecules.
Application Notes
Introduction to this compound Self-Assembled Monolayers
This compound (HS-(CH₂)₂-NH₂) is a bifunctional molecule featuring a thiol (-SH) headgroup and an amino (-NH₂) tail group. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, leading to the formation of a stable, semi-covalent bond.[1] This interaction is the primary driving force for the self-assembly process. The alkyl chains of neighboring molecules then align and pack closely due to van der Waals forces, resulting in a dense, ordered monolayer. The exposed amino groups provide a reactive surface for the covalent attachment of proteins, peptides, DNA, and drug molecules, making this compound SAMs a versatile platform for various biotechnological applications.[2][3]
Key Advantages of this compound SAMs in Drug Development
-
Biocompatibility: The amine-terminated surface can be readily modified to enhance biocompatibility and reduce non-specific protein adsorption.
-
Controlled Immobilization: The density and orientation of immobilized biomolecules can be controlled by optimizing the SAM formation conditions and the subsequent coupling chemistry.[2]
-
Versatile Conjugation Chemistry: The primary amine groups serve as versatile handles for a variety of bioconjugation strategies, including amide bond formation and Schiff base formation.
-
Platform for Biosensing: this compound SAMs are widely used in the development of biosensors for detecting specific biological interactions, crucial for drug screening and diagnostics.[2]
-
Drug Delivery: These SAMs can be used to functionalize nanoparticles or implantable devices for targeted drug delivery applications.
Factors Influencing SAM Formation
The quality and characteristics of the resulting this compound SAM are influenced by several experimental parameters:
-
Substrate Quality: A clean, smooth, and uniform substrate surface is crucial for the formation of a well-ordered SAM. Gold is the most common substrate due to its chemical inertness and the strong gold-sulfur bond.
-
Solvent: The choice of solvent affects the solubility of the thiol and can influence the packing density and ordering of the monolayer. Ethanol (B145695) is a commonly used solvent.
-
Concentration: The concentration of the this compound solution impacts the rate of SAM formation and the final surface coverage. Millimolar concentrations are typically used.
-
Immersion Time: The duration of substrate immersion in the thiol solution is a critical factor. While initial monolayer formation is rapid, longer immersion times (typically 12-24 hours) are often required to achieve a highly ordered and densely packed SAM.[1]
-
Temperature: Temperature can affect the kinetics of SAM formation and the final structure of the monolayer.
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant alkanethiol SAMs on gold substrates. This data is essential for comparing surface properties and optimizing experimental conditions.
Table 1: Contact Angle Measurements of Thiol SAMs on Gold
| Thiol Molecule | Solvent | Concentration (mM) | Immersion Time (hours) | Advancing Contact Angle (θa) | Receding Contact Angle (θr) | Hysteresis (θa - θr) |
| 1-Hexanethiol | Ethanol | 1 | 24 | 110° | 90° | 20° |
| 1-Octanethiol | Ethanol | 1 | 24 | 111° | 93° | 18° |
| 1-Dodecanethiol | Ethanol | 1 | 24 | 112° | 95° | 17° |
| 11-Mercaptoundecanoic acid | Ethanol | 1 | 24 | <10° | <10° | ~0° |
| 11-Amino-1-undecanethiol | Ethanol | 1 | 24 | 45-55° | Not Reported | Not Reported |
Note: Data for this compound is limited in the literature. The provided range is based on typical values for amine-terminated surfaces. Data for other alkanethiols is provided for comparison of hydrophobicity.
Table 2: Thickness of Alkanethiol SAMs on Gold Measured by Ellipsometry
| Thiol Molecule | Immersion Time | Estimated Thickness (Å) |
| 11-Amino-1-undecanethiol | Not Specified | ~16 |
| 1-Octanethiol | 24 hours | 10-13 |
| 1-Dodecanethiol | 24 hours | 15-18 |
| 1-Hexadecanethiol | 24 hours | 20-24 |
Note: The thickness of a well-ordered SAM is generally proportional to the length of the alkyl chain.[4]
Table 3: Surface Coverage of Thiol SAMs on Gold Determined by XPS
| Thiol Molecule | Method | Surface Coverage (molecules/cm²) |
| Butanethiol | S 2p/Au 4f signal ratio | ~4.6 x 10¹⁴ |
| DNA/Alkylthiol mixture | P, N, O, C, Au atomic percentages | Varies with mixture ratio |
Note: The theoretical maximum surface coverage for alkanethiols on a flat Au(111) surface is approximately 4.6 x 10¹⁴ molecules/cm². The actual surface coverage can be influenced by factors such as molecular size, shape, and intermolecular interactions.
Experimental Protocols
Protocol for Formation of this compound SAM on Gold
This protocol describes the standard procedure for preparing an this compound SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer with a thin layer of gold)
-
2-Aminoethanethiol hydrochloride
-
Absolute ethanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate to remove any organic contaminants. A common method is to immerse the substrate in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Rinse the substrate extensively with DI water, followed by ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of 2-aminoethanethiol hydrochloride in absolute ethanol. To neutralize the hydrochloride and form the free amine, it is recommended to adjust the pH of the solution to be slightly basic (pH 8-9) using a suitable base like ammonium (B1175870) hydroxide, although for many applications, direct use of the hydrochloride salt in ethanol is sufficient.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Place the cleaned and dried gold substrate in a clean glass vial.
-
Immerse the substrate completely in the this compound solution.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrate from the solution using tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Rinse with DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The this compound-functionalized substrate is now ready for characterization or further modification.
-
Protocol for Characterization of this compound SAMs
3.2.1. Contact Angle Goniometry
This technique measures the wettability of the SAM-modified surface, which provides information about the surface energy and the successful formation of the monolayer.
Procedure:
-
Place the SAM-modified substrate on the goniometer stage.
-
Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the static contact angle.
-
To measure advancing and receding contact angles, slowly add and then withdraw a small volume of water to and from the droplet, respectively, while recording the angle.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
3.2.2. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface, confirming the presence of the this compound monolayer.
Procedure:
-
Mount the SAM-modified substrate on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: Au 4f, S 2p, N 1s, and C 1s.
-
The presence of S 2p and N 1s peaks confirms the presence of the this compound. The binding energy of the S 2p peak can confirm the formation of the gold-thiolate bond.[5]
-
Analyze the peak areas to determine the relative atomic concentrations and estimate the surface coverage.[6]
3.2.3. Ellipsometry
Ellipsometry is an optical technique used to measure the thickness of thin films with high precision.
Procedure:
-
Measure the optical properties (psi and delta) of the bare gold substrate before SAM formation.
-
After SAM formation, measure the optical properties of the SAM-modified substrate.
-
Model the system as a two-layer model (gold substrate and organic film).
-
Use the change in the measured optical properties and the known optical constants of gold to calculate the thickness of the this compound monolayer.[7]
Application in Drug Development: Protein Immobilization for Biosensing
This compound SAMs provide an excellent platform for the covalent immobilization of proteins, which is a key step in the development of many biosensors for drug screening and discovery. The terminal amine groups of the SAM can be activated to react with carboxyl groups on the protein, forming stable amide bonds.
Protocol for Protein Immobilization on this compound SAMs
Materials:
-
This compound-modified gold substrate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., antibody, enzyme) in PBS
-
Ethanolamine (B43304) or glycine (B1666218) solution (for blocking)
Procedure:
-
Activation of Amine Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in DI water or a suitable buffer.
-
Immerse the this compound-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the surface by forming NHS esters.
-
Rinse the activated substrate with DI water and then with PBS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution (typically 0.1-1 mg/mL in PBS).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C to allow for covalent bond formation between the activated surface and amine groups on the protein.
-
-
Blocking of Unreacted Sites:
-
After protein incubation, rinse the substrate with PBS to remove non-specifically bound protein.
-
Immerse the substrate in a blocking solution (e.g., 1 M ethanolamine or 1 M glycine, pH 8.5) for 30 minutes to deactivate any remaining NHS esters.
-
-
Final Rinsing:
-
Rinse the substrate thoroughly with PBS.
-
The protein-functionalized surface is now ready for use in biosensing applications.
-
Visualizations
Experimental Workflow for SAM Formation and Characterization
Caption: Workflow for the formation and characterization of this compound SAMs.
Logical Relationship for a Biosensor Application
Caption: Logical steps for developing a biosensor using an this compound SAM.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein immobilization at gold-thiol surfaces and potential for biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Antioxidant Properties of Aminoethanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethanethiol, also known as cysteamine, is a simple aminothiol (B82208) compound endogenously produced from the degradation of coenzyme A.[1] It is the decarboxylated derivative of the amino acid cysteine.[1] Cysteamine is recognized for its potent antioxidant properties, which contribute to its therapeutic applications in various conditions, including the rare genetic disorder cystinosis and neurodegenerative diseases.[1][2] Its antioxidant effects are attributed to its ability to increase intracellular levels of cysteine and glutathione (B108866) (GSH), a major cellular antioxidant, as well as its capacity to directly scavenge reactive oxygen species (ROS).[3] Furthermore, emerging evidence suggests that this compound can activate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[4][5]
These application notes provide a comprehensive experimental framework to investigate and quantify the antioxidant properties of this compound. The protocols detailed below cover a range of in vitro chemical and cell-based assays to provide a multi-faceted evaluation of its antioxidant potential.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols. These values are provided as a reference for data comparison and interpretation.
Table 1: In Vitro Antioxidant Capacity of this compound
| Assay | Parameter | This compound | Ascorbic Acid (Positive Control) | Trolox (Positive Control) |
| DPPH Radical Scavenging Assay | IC₅₀ (µg/mL) | 832 ± 10.22[6] | 66.12[7] | - |
| ABTS Radical Scavenging Assay | TEAC (Trolox Equivalents) | 94.66 µM TE/g[8] | - | 1.00 |
| Superoxide (B77818) Dismutase (SOD)-like Activity | % Inhibition (at a specific concentration) | To be determined | - | - |
| Catalase (CAT)-like Activity | kcat (M⁻¹s⁻¹) | To be determined | - | - |
| Glutathione Peroxidase (GPx)-like Activity | nmol/min/mg protein | To be determined | - | - |
| Lipid Peroxidation Inhibition Assay | IC₅₀ (µg/mL) | 31.18 ± 0.55[9] | 23.25 ± 0.41[9] | - |
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Cell Line | Parameter | This compound | Quercetin (Positive Control) |
| Cellular ROS Assay (DCFH-DA) | Human Skin Fibroblasts | EC₅₀ (µM) | To be determined | To be determined |
| Nrf2 Nuclear Translocation | THP-1 | Fold Increase in Nuclear Nrf2 | To be determined | Sulforaphane |
| ARE Reporter Assay | HEK293T | Fold Induction of Luciferase Activity | To be determined | Sulforaphane |
Experimental Workflows
The following diagram outlines the general experimental workflow for assessing the antioxidant properties of this compound.
Caption: General experimental workflow for evaluating the antioxidant properties of this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10] The degree of discoloration indicates the scavenging potential of the antioxidant.[10]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[6] Store in a dark bottle at 4°C.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). Create a series of dilutions from the stock solution.[6]
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound or positive control (e.g., ascorbic acid) to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100[11]
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[12]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[13]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions. Trolox is used as a standard for creating a calibration curve.[13]
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of this compound, Trolox standards, or blank (solvent) to the wells.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.[13]
-
Calculation and Data Analysis:
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
Plot the percentage of inhibition against the concentration of Trolox to generate a standard curve.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound by comparing its scavenging activity to that of the Trolox standard. The results are expressed as µM of Trolox equivalents per gram of the sample.[8]
-
Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[16][17]
Protocol:
-
Cell Culture: Seed adherent cells (e.g., human skin fibroblasts) in a 96-well black, clear-bottom plate and allow them to attach overnight.[18]
-
DCFH-DA Staining:
-
Wash the cells with warm PBS.
-
Incubate the cells with 100 µL of 20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[17]
-
-
Treatment:
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 1-4 hours).
-
Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂ or tert-butyl hydroperoxide) to the wells, except for the negative control.[18]
-
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of ROS inhibition for each concentration of this compound relative to the cells treated only with the ROS inducer.
-
Determine the EC₅₀ value, the concentration of this compound that reduces ROS levels by 50%.[17]
-
Endogenous Antioxidant Enzyme Activity Assays
4.1 Superoxide Dismutase (SOD)-like Activity Assay
Principle: This assay measures the inhibition of the photochemical reduction of nitro blue tetrazolium (NBT) by superoxide radicals. SOD and SOD-like compounds will scavenge the superoxide radicals, thus inhibiting the formation of formazan, which is measured colorimetrically.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates.[7]
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, L-methionine, NBT, and EDTA.[19]
-
Assay Procedure:
-
In a 96-well plate, add the sample lysate, reaction mixture, and riboflavin.[19]
-
Expose the plate to a light source (e.g., a fluorescent lamp) for a specific time (e.g., 15-30 minutes) to generate superoxide radicals. A control without the sample is run in parallel.
-
-
Measurement: Measure the absorbance at 560 nm.[19]
-
Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate. Calculate the SOD-like activity of this compound by its ability to inhibit this reaction.
4.2 Catalase (CAT)-like Activity Assay
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂). The disappearance of H₂O₂ is monitored spectrophotometrically at 240 nm.[20]
Protocol:
-
Reaction Mixture: Prepare a solution of H₂O₂ in phosphate buffer (pH 7.0).[20]
-
Assay Procedure:
-
In a quartz cuvette, add the H₂O₂ solution.
-
Add the this compound solution to initiate the reaction.
-
-
Measurement: Immediately measure the decrease in absorbance at 240 nm over time.[20]
-
Calculation: One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute. The catalase-like activity of this compound is determined from the rate of H₂O₂ decomposition.[20]
4.3 Glutathione Peroxidase (GPx)-like Activity Assay
Principle: This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx or a GPx-like compound, coupled to the reduction of GSSG by glutathione reductase and NADPH. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[21]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.[21]
-
Assay Procedure:
-
In a 96-well plate, add the reaction mixture and the sample containing this compound.
-
Initiate the reaction by adding a substrate like hydrogen peroxide or cumene (B47948) hydroperoxide.[22]
-
-
Measurement: Monitor the decrease in absorbance at 340 nm over time.[21]
-
Calculation: The GPx-like activity is calculated from the rate of NADPH consumption and is expressed as nmol of NADPH oxidized per minute per mg of protein.
Lipid Peroxidation (MDA) Inhibition Assay
Principle: Malondialdehyde (MDA) is a product of lipid peroxidation. This assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a pink-colored complex, which is measured colorimetrically at 532 nm.[5]
Protocol:
-
Induction of Lipid Peroxidation: Induce lipid peroxidation in a suitable biological sample (e.g., rat liver homogenate) using an oxidizing agent like ferrous sulfate.
-
Treatment: Incubate the homogenate with different concentrations of this compound.
-
TBA Reaction:
-
Add TBA reagent to the reaction mixture.
-
Heat the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[23]
-
Cool the samples on ice.
-
-
Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 532 nm.[5]
-
Calculation:
-
Calculate the percentage of inhibition of lipid peroxidation.
-
Determine the IC₅₀ value, the concentration of this compound that inhibits lipid peroxidation by 50%.
-
Keap1-Nrf2 Signaling Pathway Activation
Principle: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, initiating their transcription.[4][24]
6.1 Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., THP-1 or HeLa) on coverslips in a 24-well plate. Treat the cells with different concentrations of this compound for various time points.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA.
-
Incubate with a primary antibody against Nrf2.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.[21]
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates Nrf2 translocation.[21]
-
6.2 Antioxidant Response Element (ARE) Reporter Assay
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.
-
Treatment: Treat the transfected cells with various concentrations of this compound.
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. The fold induction of luciferase activity relative to untreated cells indicates the activation of the ARE pathway.
Signaling Pathway Diagram
The following diagram illustrates the Keap1-Nrf2 signaling pathway and the proposed mechanism of its activation by this compound.
Caption: The Keap1-Nrf2 signaling pathway and its activation by this compound.
References
- 1. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Antimutagenic and Anticancer Effects of Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. NRF2 activation by cysteine as a survival mechanism for triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
- 15. Oxidative Stress-Induced Misfolding and Inclusion Formation of Nrf2 and Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates [mdpi.com]
- 20. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aminoethanethiol-Mediated Reactions
Welcome to the technical support center for aminoethanethiol (cysteamine) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation, and how can I prevent it?
A1: The primary degradation pathway for this compound is the oxidation of its thiol (-SH) group to form a disulfide (-S-S-) linkage, resulting in the dimer cystamine.[1] This process is accelerated by the presence of oxygen, metal ions (like Cu²⁺ and Fe³⁺), and neutral to alkaline pH.[1][2]
To minimize degradation:
-
Storage: Store solid this compound or its more stable hydrochloride salt at -20°C under an inert atmosphere (e.g., argon or nitrogen), protected from light and moisture.
-
Solutions: Always prepare aqueous solutions of this compound fresh before use in degassed, acidic buffers (pH 5-6). If short-term storage is necessary, keep the solution at 2-8°C for no more than a few days, protected from light and with minimal headspace to reduce air exposure.
-
Additives: In some applications, the addition of a chelating agent like EDTA can help prevent metal-catalyzed oxidation.[3]
Q2: My conjugation efficiency with a maleimide-functionalized molecule is low. What are the likely causes?
A2: Low conjugation efficiency in thiol-maleimide reactions is a common issue. The most frequent causes include:
-
Oxidized Thiols: Your protein's cysteine residues or the this compound itself may have formed disulfide bonds, which are unreactive with maleimides. Ensure that all disulfide bonds are adequately reduced to free thiols before starting the conjugation.
-
Maleimide (B117702) Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. This opens the ring, forming an unreactive maleamic acid. Always prepare solutions of maleimide reagents immediately before use and store stock solutions in a dry, anhydrous solvent like DMSO or DMF.
-
Suboptimal pH: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Below this range, the reaction is slow; above it, maleimide hydrolysis and side reactions with amines (e.g., lysine (B10760008) residues) increase.
Q3: Can the primary amine group of this compound cause side reactions?
A3: Yes, the primary amine is a nucleophile and can participate in side reactions, particularly if your reaction mixture contains electrophilic species. The most common side reaction involves reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters.[][5][6] If your protocol involves NHS esters, they will react with both the intended target and the amine of this compound. To ensure specificity, it is crucial to use orthogonal chemistries that do not cross-react or to employ a protection strategy for the amine group if it is not the intended reaction site.
Q4: How can I confirm that the disulfide bonds in my protein have been successfully reduced before reacting with this compound?
A4: You can quantify the number of free sulfhydryl groups before and after the reduction step using Ellman's assay. This colorimetric assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product with a strong absorbance at 412 nm. An increase in absorbance after the reduction step indicates the successful cleavage of disulfide bonds.
Troubleshooting Guides
Issue 1: Low or No Free Thiols Detected After Disulfide Reduction
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Reducing Agent | Ensure your reducing agent (e.g., TCEP, DTT) is fresh and has been stored correctly. Prepare stock solutions immediately before use. TCEP is generally more stable and resistant to air oxidation than DTT. |
| Insufficient Molar Excess of Reducing Agent | Increase the molar excess of the reducing agent. A 10-100 fold molar excess of TCEP relative to the disulfide bond concentration is a common starting point. |
| Suboptimal Reaction Conditions | For TCEP, the reduction can be performed over a wide pH range (1.5-8.5). Ensure the incubation time is sufficient (typically 20-30 minutes at room temperature). For sterically hindered disulfide bonds, increasing the temperature (e.g., to 37°C) or incubation time may be necessary. |
| Re-oxidation of Thiols | After reduction, thiols can re-oxidize back to disulfides if exposed to oxygen. Work with degassed buffers and consider performing subsequent steps under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Aggregation of Nanoparticles During Functionalization with this compound
| Possible Cause | Troubleshooting Steps & Solutions |
| Incorrect pH | The surface charge of both the nanoparticles and this compound is pH-dependent. If the pH is near the isoelectric point of the functionalized particles, they will aggregate. For gold nanoparticles, adjust the pH to be slightly alkaline (pH 8-9) to facilitate thiol binding while maintaining colloidal stability.[7] |
| Incomplete Surface Coverage | Insufficient this compound concentration or short incubation times can lead to patches of bare nanoparticle surface, promoting aggregation. Optimize the molar ratio of this compound to nanoparticles and consider increasing the incubation time (e.g., overnight).[7] |
| Harsh Reaction or Purification Conditions | High-power sonication can induce aggregation. Use gentle stirring or bath sonication. During purification by centrifugation, use the minimum speed and time required to pellet the nanoparticles to avoid irreversible aggregation.[7] |
| Inappropriate Buffer/Solvent | High ionic strength buffers can screen the surface charge, reducing electrostatic repulsion and leading to aggregation. When resuspending nanoparticles after purification, use a low concentration buffer (e.g., 10 mM phosphate (B84403) buffer). |
Quantitative Data Summary
The stability of this compound is highly dependent on pH and temperature. The following table provides an overview of its degradation profile.
| Condition | Parameter | Observation | Reference |
| pH | Stability | More stable at acidic pH (e.g., 4.2); oxidation is rapid at neutral to alkaline pH (e.g., 7.4). | [2][3] |
| Temperature | Stability | Stability decreases as temperature increases (25°C > 4°C > -20°C). | [2] |
| Degradation Rate | 0.1 mg/mL in PBS | 126 µg/h | [2] |
| Degradation Rate | 4.4 mg/mL in PBS | 132 µg/h | [2] |
| Storage (Aqueous Solution) | Long-term (1 month) | 20-50% degradation | [8] |
| Storage (In-use) | 35-60% degradation | [8] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction in Proteins using TCEP
This protocol describes the reduction of disulfide bonds in a protein sample prior to conjugation with a thiol-reactive compound.
Materials:
-
Protein of interest
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
Purification/Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water) and neutralize to pH 7.0 with NaOH if necessary.
-
Reduction: Add a 10-100 fold molar excess of the TCEP solution to the protein solution.
-
Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 20-30 minutes at room temperature.
-
Purification: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed reaction buffer. This step is crucial to prevent interference with subsequent thiol-reactive labeling steps. The reduced protein is now ready for downstream applications.
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This protocol provides a method for determining the concentration of free sulfhydryl groups in a sample.
Materials:
-
Sample containing free thiols
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer
-
Cysteine or N-acetylcysteine (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation (Optional but Recommended): a. Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer. b. Perform serial dilutions to create a range of standards (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).
-
Sample Preparation: Prepare your unknown sample in the Reaction Buffer. Create a blank by using the Reaction Buffer alone.
-
Reaction: a. To 1.25 mL of Reaction Buffer in a cuvette, add 25 µL of the Ellman's Reagent Solution. b. Add 125 µL of your unknown sample, standard, or blank. c. Mix well by pipetting.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of the samples and standards at 412 nm, using the blank to zero the spectrophotometer.
-
Calculation: a. If using a standard curve, plot the absorbance of the standards versus their concentration and determine the concentration of the unknown sample from the linear regression. b. Alternatively, calculate the concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (14,150 M⁻¹cm⁻¹ * path length (cm)).
Visualizations
Caption: Experimental workflow for protein modification.
Caption: Troubleshooting logic for low reaction yield.
Caption: Role of cysteamine in cellular redox homeostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aminoethanethiol (AET) Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Aminoethanethiol (AET), also known as cysteamine, in cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AET) in cell culture?
A1: this compound (AET) primarily acts as a potent antioxidant and a cystine-depleting agent.[1][2][3] Its thiol group can directly scavenge reactive oxygen species (ROS) and participate in disulfide exchange reactions.[4] In conditions like cystinosis, AET enters lysosomes and reduces cystine, facilitating its transport out of the organelle.[4] Furthermore, AET can increase the intracellular levels of cysteine, which is a precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.[4][5][6]
Q2: What is a typical starting concentration range for AET in cell culture experiments?
A2: The optimal concentration of AET is highly dependent on the cell type, experimental goal, and duration of treatment. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific conditions.[4] However, based on published studies, a general starting point can be in the range of 100-400 µM for antioxidant effects and improvement of cell viability.[4] For other specific applications, concentrations can range from as low as 0.5-2 nM for anti-fibrotic effects to the millimolar range in certain specialized applications.
Q3: How should I prepare a stock solution of AET?
A3: AET is soluble in both water and DMSO, with a reported solubility of up to 194.4 mM in each.[7] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent. To minimize oxidation of the thiol group, it is advisable to prepare fresh solutions before each experiment.[1] If storage is necessary, aliquot the stock solution into sterile, airtight vials and store at -20°C or -80°C for short to medium-term storage, protected from light.[6] Avoid repeated freeze-thaw cycles.
Q4: Is AET cytotoxic to cells?
A4: Yes, like many biologically active compounds, AET can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold varies significantly between different cell lines. For example, the EC50 for cytotoxicity in HaCaT cells after 48 hours of treatment was reported to be 309 µM. It is crucial to determine the non-toxic working concentration range for your specific cell line by performing a standard cytotoxicity assay, such as an MTT or LDH assay.
Q5: How stable is AET in cell culture medium?
A5: AET is susceptible to oxidation in aqueous solutions, especially at neutral or alkaline pH and at physiological temperatures (37°C).[8] The thiol group can oxidize to form the disulfide, cystamine.[1] The presence of metal ions in the culture medium can catalyze this oxidation.[1] To minimize degradation, it is recommended to add freshly prepared AET to the culture medium immediately before treating the cells.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of AET treatment.
-
Possible Cause 1: Degradation of AET.
-
Solution: The thiol group in AET is prone to oxidation. Always prepare fresh AET solutions immediately before use.[1] If using a stock solution, ensure it has been stored properly (aliquoted, protected from light, at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[6] Consider preparing stock solutions in degassed buffers to minimize oxidation.
-
-
Possible Cause 2: Suboptimal concentration.
-
Solution: The effective concentration of AET is cell-type and context-dependent. Perform a dose-response experiment with a broad range of concentrations to determine the optimal working concentration for your specific experimental setup.[4]
-
-
Possible Cause 3: Incorrect incubation time.
-
Solution: The biological effects of AET may be time-dependent. Optimize the incubation time to observe the desired effect. This could range from a few hours to several days depending on the endpoint being measured.
-
Issue 2: High levels of cell death observed even at low AET concentrations.
-
Possible Cause 1: High sensitivity of the cell line.
-
Solution: Some cell lines are inherently more sensitive to AET. Perform a thorough dose-response cytotoxicity assay (e.g., MTT, LDH) to accurately determine the non-toxic concentration range for your specific cells.
-
-
Possible Cause 2: Synergistic toxic effects with other media components.
-
Solution: While less common, interactions with other components in your specific cell culture medium could potentially enhance cytotoxicity. As a control, test the effect of AET in a simpler, serum-free medium if your experimental design allows.
-
Issue 3: Precipitate forms in the culture medium after adding AET.
-
Possible Cause 1: Solubility issues at high concentrations.
-
Solution: Although AET is highly soluble in water and DMSO,[7] adding a highly concentrated stock solution directly to the medium without proper mixing can cause localized precipitation. Ensure thorough but gentle mixing after adding the AET stock solution to the culture medium.
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Certain components in complex media formulations could potentially interact with AET to form insoluble complexes. If the problem persists, consider preparing the final AET dilution in a small volume of medium first and then adding it to the main culture.
-
Data Presentation
Table 1: Summary of this compound (AET) Concentrations and Effects in In Vitro Studies
| Application/Effect | Cell Type/System | Concentration Range | Incubation Time | Observed Effect |
| Antioxidant/Improved Maturation | Bovine Oocytes | 100 µM | Not Specified | Improved in vitro maturation and blastocyst rate.[9] |
| Anti-fibrotic | Rat Kidney Fibroblasts (NRK-49F) | 0.5 - 2 nM | 24 - 48 hours | Reduced myofibroblast proliferation.[2] |
| Cytotoxicity (EC50) | Human Keratinocytes (HaCaT) | 309 µM | 48 hours | 50% reduction in cell viability. |
| Radioprotection (related compound) | V79 Cells | 4 mM | Not Specified | Effective radioprotection. |
| Sperm Motility and Viability | Ram Semen | 1 - 10 mM | Up to 50 hours | Improved sperm motility and antioxidant potential.[10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound (AET) Stock Solution
Materials:
-
This compound (AET) powder (or hydrochloride salt)
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or deionized water
-
Sterile, conical tube (e.g., 15 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for aqueous solutions)
Procedure:
-
Calculation: Determine the mass of AET powder needed to prepare the desired volume of a 100 mM stock solution. (Molecular Weight of AET ≈ 77.15 g/mol ).
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of AET powder and transfer it to the sterile conical tube.
-
Dissolution: Add the desired volume of sterile DMSO or water to the conical tube containing the AET powder.
-
Mixing: Vortex the solution until the AET is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution, but avoid excessive heat.
-
Sterilization (for aqueous solutions): If you prepared the stock solution in water, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. This is not necessary for DMSO stocks.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label the aliquots with the name of the compound, concentration, date of preparation, and your initials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Cell Viability Assay (MTT Assay) after AET Treatment
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (AET) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
AET Treatment: Prepare serial dilutions of your AET stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing different concentrations of AET. Include a vehicle control (medium with the same amount of solvent used for the AET stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Addition of MTT Reagent: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each AET concentration relative to the vehicle control.
Mandatory Visualizations
Caption: Proposed antioxidant signaling pathway of this compound (AET).
Caption: General experimental workflow for AET cell treatment and analysis.
References
- 1. broadpharm.com [broadpharm.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 7. 2-Aminoethanethiol | Somatostatin | Cysteine Protease | TargetMol [targetmol.com]
- 8. Regulation of stress signaling pathways by protein lipoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. csstc.org [csstc.org]
Technical Support Center: Aminoethanethiol (AET) Surface Functionalization
Welcome to the technical support center for 2-Aminoethanethiol (AET) surface functionalization. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the formation of self-assembled monolayers (SAMs) with AET.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor or no surface functionalization with AET. What are the common causes and how can I fix it?
A1: This is a frequent issue that typically points to problems with the reagents, the substrate, or the reaction conditions.
Possible Causes:
-
Degraded AET: AET is susceptible to oxidation, where the thiol group (-SH) forms a disulfide (-S-S-), rendering it unable to bind to the surface.[1] It is also sensitive to air and moisture.[2][3]
-
Contaminated Substrate: The surface (e.g., gold, silver) may have organic residues, dust, or an oxide layer that prevents the thiol from binding.[4][5] The quality and cleanliness of the substrate directly impact the quality of the SAM.[6]
-
Impure or Inappropriate Solvent: The presence of water or other impurities in the solvent can interfere with the self-assembly process.[4] Dissolved oxygen can promote the oxidation of AET.[4]
-
Incorrect pH: The pH of the solution is critical. The thiol group must be deprotonated to a thiolate to bind effectively to a gold surface, a process favored by slightly basic conditions. However, a very high pH can accelerate disulfide formation.[4]
Troubleshooting Steps:
-
Verify AET Integrity: Use fresh AET from a reputable supplier. It is highly recommended to prepare solutions immediately before each experiment.[1] If you suspect degradation, consider purchasing a new batch. The dihydrochloride (B599025) salt form of AET often has enhanced stability.[1]
-
Rigorous Substrate Cleaning: Ensure your substrate is scrupulously clean. Use established cleaning protocols such as piranha solution, UV-Ozone treatment, or electrochemical cleaning. Immediately before use, rinse with high-purity solvent and dry under a stream of inert gas (e.g., nitrogen or argon).[4]
-
Use High-Purity, Degassed Solvent: Use anhydrous, high-purity solvents like 200-proof ethanol (B145695).[4] It is crucial to degas the solvent by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes before dissolving the AET to remove dissolved oxygen.[4]
-
Optimize Solution pH: The pH of the AET solution is a critical parameter. For aminothiols, you may need to adjust the pH. Experiment within a pH range of 3-10 to find the optimal condition for your specific application, as this affects the protonation state of both the amino and thiol groups.[4]
Q2: My AET monolayer is formed, but it appears disordered and poorly packed. What could be wrong?
A2: A disordered monolayer can lead to inconsistent results in downstream applications. The key factors influencing order are time, concentration, solvent, and temperature.
Possible Causes:
-
Suboptimal Incubation Time: While the initial adsorption of AET is rapid, the self-organization process into a well-ordered monolayer takes significantly longer.[4][7]
-
Incorrect Thiol Concentration: The concentration of the AET solution directly influences the packing density. High concentrations can lead to the formation of disordered layers or aggregates on the surface.[4][8][9]
-
Solvent Effects: The choice of solvent can impact the solubility of AET and the intermolecular interactions (like hydrogen bonding) during the self-assembly process, affecting the final structure.[10][11]
-
Temperature Fluctuations: Inconsistent temperatures during the incubation period can disrupt the delicate process of molecular ordering.[4]
-
AET Purity: The presence of even small amounts of impurities can be incorporated into the monolayer, creating defects and disrupting the overall order.[4]
Troubleshooting Steps:
-
Optimize Incubation Time: Perform a time-course experiment. While standard protocols often suggest 12-24 hours, the optimal time can vary.[4] Test several time points (e.g., 2, 8, 18, 24, 48 hours) to find the ideal duration for your system.
-
Vary Thiol Concentration: A common starting concentration is 1 mM.[4] However, for a short-chain thiol like AET, this may not be optimal. Test a range of concentrations (e.g., 0.1 mM, 1 mM, 10 mM) to find the best balance between surface coverage and molecular ordering.[4][9]
-
Evaluate Solvent Choice: While ethanol is common, the polarity of the solvent plays a significant role for aminothiols.[4] Consider testing other high-purity solvents such as isopropanol (B130326) or methanol (B129727) to see how they affect monolayer quality.[4][10]
-
Maintain Stable Temperature: Incubate your substrates at a constant and controlled temperature. Room temperature is often sufficient, but using a dedicated incubator or temperature-controlled bath can improve consistency.[4]
Quantitative Parameter Summary
The tables below summarize key quantitative parameters that can be optimized for successful AET functionalization.
Table 1: AET Solution & Incubation Parameters
| Parameter | Typical Range | Recommendation / Comment | Source(s) |
| AET Concentration | 0.1 mM - 10 mM | Start with 1 mM and optimize. High concentrations can cause disordered layers. | [4][9] |
| Incubation Time | 12 - 48 hours | Initial binding is fast, but ordering takes time. Perform a time-course study. | [4][7] |
| Solution pH | 3 - 10 | Critical for aminothiols. Balances thiolate formation and disulfide side reactions. | [4] |
| Temperature | Room Temperature | Maintain a constant temperature to ensure consistent ordering. | [4] |
Table 2: AET Storage & Handling
| Parameter | Condition | Rationale | Source(s) |
| Storage Temperature | 2 - 8 °C | Maximizes stability and minimizes degradation. | [1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | AET is air-sensitive; an inert atmosphere prevents oxidation. | [1][2] |
| Container | Tightly Sealed, Airtight | Protects from air and moisture (AET is hygroscopic). | [1][2] |
| Solution Prep | Prepare Fresh Before Use | AET solutions are not stable long-term due to oxidation. | [1] |
Experimental Protocols
Protocol 1: Gold Substrate Cleaning and AET Functionalization
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse thoroughly with copious amounts of ultrapure water (18.2 MΩ·cm).
-
Rinse with high-purity ethanol.
-
Dry the substrate under a gentle stream of nitrogen or argon gas. Use immediately.[4]
-
-
AET Solution Preparation:
-
Use a high-purity, anhydrous solvent such as 200-proof ethanol.
-
Degas the solvent by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[4]
-
Immediately weigh out solid AET (or its hydrochloride salt) and dissolve it in the degassed solvent to the desired concentration (e.g., 1 mM). If using the hydrochloride salt, pH adjustment may be necessary.
-
-
Surface Functionalization (SAM Formation):
-
Place the freshly cleaned and dried substrate into the AET solution in a sealed container.
-
To prevent evaporation and contamination, the container can be purged with inert gas before sealing.
-
Incubate at a constant room temperature for a specified time (e.g., 18 hours).[4]
-
-
Post-Incubation Rinsing:
-
Remove the substrate from the AET solution.
-
Rinse thoroughly with fresh, high-purity solvent (the same as used for incubation) to remove any non-covalently bound (physisorbed) molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen or argon.
-
The substrate is now ready for characterization or subsequent experimental steps.
-
Visual Guides
Experimental Workflow
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Aminoethanethiol | CAS#:60-23-1 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. iieta.org [iieta.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Yield of Aminoethanethiol Synthesis
Welcome to the technical support center for the synthesis of aminoethanethiol (cysteamine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most common laboratory and industrial synthesis routes for this compound (cysteamine) include:
-
From 2-Mercaptothiazoline (B133348): Acid or alkaline hydrolysis of 2-mercaptothiazoline. The acid hydrolysis under pressure has been shown to produce high yields.[1]
-
From Ethanolamine: This can be achieved through several pathways, including reaction with hydrogen sulfide (B99878) or via the formation of 2-aminoethyl sulfate (B86663) followed by reaction with a sulfur source like carbon disulfide.[2][3]
-
From 2-Chloroethylamine (B1212225) Hydrochloride: Reaction with a sulfur source such as sodium hydrosulfide (B80085) or sodium thiocarbonate.[4]
-
From Aziridine (B145994): Reaction of aziridine (ethylene imine) with hydrogen sulfide.[5]
Q2: My this compound product is unstable and turns into a white precipitate. What is happening and how can I prevent it?
A2: The primary cause of instability is the oxidation of the thiol group (-SH) in this compound to form the disulfide dimer, cystamine (B1669676), which is a white solid. This oxidation is readily facilitated by exposure to air (oxygen).
To prevent this:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up and purification steps under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control pH: The thiol group is more susceptible to oxidation at higher (alkaline) pH. Maintaining a slightly acidic to neutral pH during work-up and storage can help minimize oxidation.
-
Reducing Agents: During purification, small amounts of a reducing agent like dithiothreitol (B142953) (DTT) can be added to cleave any disulfide bonds that may have formed.[6][7][8]
Q3: What are the common impurities in this compound synthesis and how can I remove them?
A3: Common impurities include:
-
Cystamine: The disulfide oxidation product.
-
Unreacted Starting Materials: Such as ethanolamine, 2-chloroethylamine, or 2-mercaptothiazoline.
-
Byproducts: Such as bis(2-aminoethyl) sulfide.
-
Residual Solvents: From the reaction or purification steps.
Purification can be achieved through:
-
Distillation: Vacuum distillation can be effective for purifying the free base, although care must be taken to prevent oxidation.
-
Crystallization: The hydrochloride or bitartrate (B1229483) salts of this compound are often more stable and can be purified by crystallization.[4][6]
-
Chemical Treatment: Treating an aqueous solution of the product with dithiothreitol (DTT) can reduce cystamine back to this compound, which can then be isolated.[6][7][8]
Q4: How can I monitor the progress of my this compound synthesis?
A4: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): To track the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components in the reaction mixture.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate reagent stoichiometry. | - Extend the reaction time and monitor by TLC or HPLC.- Optimize the reaction temperature; some routes require elevated temperatures.- Ensure the correct molar ratios of reactants are used. For example, in the synthesis from 2-mercaptothiazoline, an excess of hydrochloric acid can improve the yield.[1] |
| Degradation of Product: Oxidation of the thiol group to cystamine. | - Perform the reaction and work-up under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Maintain a slightly acidic to neutral pH during work-up. | |
| Poor Quality Starting Materials: Impure or degraded starting materials. | - Use fresh, high-purity starting materials.- Purify starting materials if necessary. | |
| Loss of Product During Work-up: The hydrochloride salt is water-soluble, and the free base can be volatile. | - Avoid excessive use of aqueous solutions during the work-up of the hydrochloride salt.- When extracting the free base, use an appropriate organic solvent and perform multiple extractions.- Be cautious during solvent removal by rotary evaporation if the product is volatile. |
Presence of Impurities
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Product contains a significant amount of a higher molecular weight impurity (often a white solid). | Oxidation to Cystamine: Exposure to oxygen during the reaction, work-up, or storage. | - Purge all reaction vessels with an inert gas.- Use degassed solvents and reagents.- During purification, add a small amount of a reducing agent like DTT to the aqueous solution of the product before isolation.[6][7][8] |
| Presence of starting materials in the final product. | Incomplete Reaction: See "Low to No Product Yield" above. | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Formation of bis(2-aminoethyl) sulfide. | Side reaction, particularly in syntheses involving hydrogen sulfide or sodium hydrosulfide. | - Optimize the molar ratio of the sulfur source to the starting material.- Control the reaction temperature, as higher temperatures may favor this side reaction. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of key reaction parameters on the yield of this compound hydrochloride from 2-mercaptothiazoline.
Table 1: Effect of Reaction Pressure on Yield
| Reaction Pressure (MPa) | Corresponding Temperature (°C) | Yield (%) |
| 0.2 | 120 | ~85 |
| 0.25 | 128 | ~92 |
| 0.3 | 134 | ~95.6 |
| 0.35 | 139 | ~93 |
| 0.4 | 144 | ~90 |
| Conditions: Molar ratio of 2-mercaptothiazoline to HCl = 1:5, Reaction time = 7 hours. Data adapted from[1]. |
Table 2: Effect of Molar Ratio of HCl to 2-Mercaptothiazoline on Yield
| Molar Ratio (HCl : 2-MT) | Yield (%) |
| 3:1 | ~80 |
| 4:1 | ~88 |
| 5:1 | ~95.6 |
| 6:1 | ~94 |
| 7:1 | ~92 |
| Conditions: Reaction pressure = 0.3 MPa, Reaction time = 7 hours. Data adapted from[1]. |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride from 2-Chloroethylamine Hydrochloride
Materials:
-
2-Chloroethylamine hydrochloride
-
Sodium thiocarbonate (or Sodium Hydrosulfide, NaSH)
-
Hydrochloric acid (HCl)
-
Water (deionized and degassed)
Procedure:
-
Preparation of Sodium Thiocarbonate Solution: In a reaction vessel, prepare an aqueous solution of sodium thiocarbonate.
-
Reaction - Stage 1:
-
Slowly add an aqueous solution of 2-chloroethylamine hydrochloride dropwise to the sodium thiocarbonate solution.
-
Maintain the temperature at 40-45 °C during the addition. The addition should take approximately 2 hours.
-
After the addition is complete, hold the reaction mixture for 30 minutes, then slowly increase the temperature to 60 °C.
-
Continue the reaction at 60 °C until the color of the sodium thiocarbonate solution disappears.
-
-
Reaction - Stage 2:
-
Cool the reaction mixture and then slowly add hydrochloric acid.
-
Control the temperature at 70 °C during the addition of HCl (approximately 2 hours).
-
After the addition, slowly raise the temperature to 85 °C.
-
The reaction is complete when the evolution of carbon disulfide ceases.
-
-
Work-up and Isolation:
-
Concentrate the resulting solution by distillation under reduced pressure to half its volume.
-
Cool the solution to precipitate sodium chloride.
-
Filter to remove the sodium chloride.
-
Further concentrate the filtrate under reduced pressure and cool to crystallize this compound hydrochloride.
-
Collect the crystals by filtration and dry under vacuum.[4]
-
Protocol 2: Purification of this compound Hydrochloride to Remove Cystamine
Materials:
-
Crude this compound hydrochloride (containing cystamine)
-
Dithiothreitol (DTT)
-
Demineralized water
-
Butanol (or Isopropanol)
Procedure:
-
Dissolution: In a flask equipped with a stirrer, dissolve the crude this compound hydrochloride in demineralized water.
-
Reduction of Cystamine: Add dithiothreitol (approximately 0.1 to 0.2 molar equivalents with respect to the starting crude material) to the solution.
-
Stirring: Stir the solution at room temperature for 15-18 hours. Monitor the disappearance of cystamine by HPLC.
-
Isolation:
-
Method A (Crystallization with Butanol): Distill the water under vacuum while adding butanol to maintain the volume. The product will crystallize from the butanol. Filter the precipitate, wash with butanol, and dry under vacuum.[6]
-
Method B (Crystallization with Isopropanol): Slowly add isopropanol (B130326) to the aqueous solution to precipitate the purified this compound hydrochloride. Cool the mixture, filter the solid, wash with isopropanol, and dry under vacuum.[6]
-
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound hydrochloride.
Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.
Caption: Signaling pathway illustrating the oxidation of this compound to the cystamine byproduct.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN108658818B - Preparation method of cysteamine hydrochloride - Google Patents [patents.google.com]
- 3. CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis - Google Patents [patents.google.com]
- 4. Cysteamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. US5256362A - Method for production of granular cysteamine hydrochloride - Google Patents [patents.google.com]
- 6. Method for the purification of cysteamine - Eureka | Patsnap [eureka.patsnap.com]
- 7. data.epo.org [data.epo.org]
- 8. patents.justia.com [patents.justia.com]
Technical Support Center: Aminoethanethiol (Cysteamine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using aminoethanethiol (cysteamine). The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when using this compound?
A1: this compound is a versatile yet reactive molecule. The primary side reactions stem from its nucleophilic thiol and amine groups, as well as its susceptibility to oxidation. The main side reactions to consider are:
-
Oxidation to Cystamine (B1669676): The most common side reaction is the oxidation of the thiol group (-SH) of two this compound molecules to form a disulfide bond, resulting in the dimer cystamine. This is readily catalyzed by oxygen, especially under neutral to alkaline conditions and in the presence of metal ions.[1][2]
-
Thiazolidine (B150603) Formation with Aldehydes and Ketones: The amino and thiol groups can react with aldehydes and ketones to form a stable five-membered ring structure called a thiazolidine.[3][4] This reaction is often rapid and can occur under physiological conditions.[5][6]
-
Michael Addition to α,β-Unsaturated Carbonyls: As a soft nucleophile, the thiol group of this compound can undergo a conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds like acrylates, maleimides, and enones.[1] This results in the formation of a stable carbon-sulfur bond.
-
Reaction with Other Electrophiles: The nucleophilic amine and thiol groups can also react with other electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, though this is often a slower side reaction compared to the intended reaction of the NHS ester with a primary amine.[7][8]
Troubleshooting Guides
Problem 1: I am observing a loss of my starting material, this compound, and the appearance of an unexpected peak in my HPLC analysis.
Possible Cause: This is very likely due to the oxidation of this compound to its disulfide dimer, cystamine.[1] This is the most common degradation pathway, especially in aqueous solutions open to the air.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound degradation.
Solutions:
-
Confirm Peak Identity:
-
Co-injection: Spike your sample with a known standard of cystamine and observe if the peak area of the unknown peak increases.
-
LC-MS Analysis: Analyze your sample by LC-MS to confirm if the molecular weight of the unexpected peak corresponds to that of cystamine (152.27 g/mol ).
-
-
Preventative Measures:
-
pH Control: Maintain the pH of your solution in the acidic range (e.g., pH 4-6) to decrease the rate of oxidation.[2]
-
Inert Atmosphere: Prepare and handle this compound solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Low Temperature: Store stock solutions and reaction mixtures at low temperatures (2-8°C for short-term, -20°C or lower for long-term) to slow the degradation rate.[2]
-
Chelating Agents: Add a chelating agent like EDTA to your buffer to sequester trace metal ions that can catalyze oxidation.[2]
-
Use Fresh Solutions: Prepare this compound solutions fresh for each experiment whenever possible.
-
Problem 2: My reaction with a molecule containing an aldehyde/ketone is not proceeding as expected, and I'm isolating a product with an unexpected mass.
Possible Cause: this compound has likely reacted with the carbonyl group to form a stable thiazolidine ring.[3]
Solutions:
-
Characterize the Byproduct: Use techniques like NMR and mass spectrometry to confirm the formation of the thiazolidine structure.
-
Protect the Thiol Group: If the reaction with the aldehyde/ketone is undesirable, you will need to protect the thiol group of this compound before proceeding with your intended reaction. The trityl (Trt) group is a common choice for thiol protection and can be removed under acidic conditions.[6][9]
-
Change Reaction Strategy: If protection is not feasible, consider if your synthetic strategy can be altered to introduce the this compound moiety at a different stage after the carbonyl group has been transformed.
Problem 3: I am trying to conjugate this compound to an α,β-unsaturated carbonyl compound, but the reaction is slow or incomplete.
Possible Cause: The kinetics of the Michael addition are influenced by several factors, including pH and steric hindrance.[1]
Solutions:
-
Optimize pH: The Michael addition of a thiol is typically faster at a pH slightly above the pKa of the thiol, where a significant portion is in the more nucleophilic thiolate form. For this compound (pKa of thiol group ~8.3), a pH in the range of 8.5-9.5 may accelerate the reaction. However, be mindful that higher pH also accelerates oxidation to cystamine. A compromise pH (e.g., 8.0-8.5) under an inert atmosphere is often a good starting point.
-
Increase Concentration: According to second-order rate laws, increasing the concentration of either the this compound or the Michael acceptor will increase the reaction rate.[1]
-
Catalysis: While often not necessary, the reaction can be catalyzed by a non-nucleophilic base.
-
Monitor Reaction Progress: Use TLC, HPLC, or LC-MS to monitor the reaction progress and determine the optimal reaction time.
Quantitative Data Summary
| Side Reaction | Product | Factors Favoring Reaction | Typical Conditions |
| Oxidation | Cystamine | High pH (>7), presence of O₂, metal ions (Cu²⁺, Fe³⁺), elevated temperature.[1][2] | Aqueous solutions, pH 7.4, room temperature, open to air. |
| Thiazolidine Formation | Thiazolidine | Presence of aldehydes or ketones.[3] | Physiological pH (7.4), can be rapid (minutes to hours).[5][6] |
| Michael Addition | Thioether adduct | Presence of α,β-unsaturated carbonyls, pH > pKa of thiol (~8.3).[1] | pH 8.0-9.5, room temperature. |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantification of this compound and Cystamine
This method is adapted from a validated procedure for the analysis of cysteamine (B1669678) and cystamine in cosmetic formulations.[8][10][11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Gemini C18, 5 µm, 250 mm x 4.6 mm).
-
Mobile Phase: 85:15 (v/v) mixture of 4 mM Sodium 1-heptanesulfonate in 0.1% phosphoric acid and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Sample Preparation: Dilute the sample in the mobile phase. For complex matrices, a liquid-liquid extraction may be necessary.
-
Analysis: Inject a known volume of the sample and quantify using a calibration curve prepared from standards of this compound and cystamine.
Protocol 2: General Procedure for Selective S-Tritylation of this compound
This protocol provides a general method for protecting the thiol group of this compound.[6]
-
Materials: this compound hydrochloride, trityl chloride (Trt-Cl), triethylamine (B128534) (TEA), and anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve this compound hydrochloride (1 equivalent) in anhydrous DCM.
-
Add TEA (2.2 equivalents) to neutralize the hydrochloride and deprotonate the thiol.
-
Cool the solution to 0°C.
-
Slowly add a solution of Trt-Cl (1.05 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 3: General Procedure for S-Trityl Deprotection
This protocol describes the removal of the trityl protecting group from the thiol.[3]
-
Materials: S-trityl protected this compound, trifluoroacetic acid (TFA), dichloromethane (DCM), and a scavenger such as triisopropylsilane (B1312306) (TIS).
-
Procedure:
-
Dissolve the S-trityl protected this compound in DCM.
-
Add a scavenger (e.g., TIS, 5-10 equivalents).
-
Add TFA (typically 5-50% in DCM, depending on the stability of other functional groups).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure.
-
The crude deprotected this compound can be used directly or purified further.
-
Signaling Pathways and Logical Relationships
Caption: Major side reaction pathways of this compound.
Caption: A logical workflow for mitigating this compound side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to remove unreacted Aminoethanethiol from a sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted aminoethanethiol from experimental samples.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of samples containing unreacted this compound.
FAQ 1: Which method is most suitable for removing this compound from my sample?
The choice of method depends on the nature of your sample (e.g., protein, nanoparticle), the sample volume, and the required purity. Here is a general guide:
-
Dialysis: Ideal for large molecules like proteins and larger nanoparticles in aqueous solutions. It is a gentle method but can be time-consuming.[1][2][3]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Excellent for rapid buffer exchange and removing small molecules from proteins and nanoparticles. It is faster than dialysis and can be used for both small and large sample volumes.[4][5][6][7]
-
Precipitation and Centrifugation: Primarily used for nanoparticles. This method is effective for concentrating the sample and removing soluble impurities through repeated washing steps.[8][9][10][11]
-
Liquid-Liquid Extraction: A rapid and efficient method for purifying nanoparticles, especially when the nanoparticles and the unreacted ligands have different solubilities in immiscible solvents.[12]
Comparison of Purification Methods
| Feature | Dialysis | Size Exclusion Chromatography | Precipitation/Centrifugation | Liquid-Liquid Extraction |
| Principle | Passive diffusion across a semi-permeable membrane | Separation based on molecular size | Separation based on differential solubility and density | Partitioning between two immiscible liquid phases |
| Typical Sample | Proteins, Nucleic Acids, Nanoparticles | Proteins, Nucleic Acids, Nanoparticles | Nanoparticles | Nanoparticles |
| Time Required | Hours to days[2] | Minutes to hours | Hours | Minutes to hours[12] |
| Sample Volume | 10 µL to several hundred mL[1] | µL to mL | mL to L | mL to L |
| Efficiency | High, but may not be complete | High | Moderate to High (depends on washing steps) | High |
| Gentleness | Very gentle | Gentle | Can cause aggregation | Can expose sample to organic solvents |
Method 1: Dialysis
Troubleshooting
-
Issue: Low sample recovery after dialysis.
-
Possible Cause: The molecular weight cut-off (MWCO) of the dialysis membrane is too high, allowing your sample to pass through.
-
Solution: Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your sample. For a 50 kDa protein, a membrane with a 10-20 kDa MWCO is appropriate.[13]
-
Possible Cause: Sample loss during transfer from the dialysis tubing.
-
Solution: Use a pipette to carefully remove the sample. For very small volumes, consider using specialized dialysis devices.[1]
-
-
Issue: Incomplete removal of this compound.
-
Possible Cause: Insufficient dialysis buffer volume or infrequent buffer changes.
-
Solution: Use a large volume of dialysis buffer, at least 200-500 times the sample volume.[2] Change the buffer multiple times to maintain a high concentration gradient.[2][13]
-
Possible Cause: Equilibrium has been reached.
-
Solution: Each buffer change will re-establish the concentration gradient, allowing for further removal of the small molecules.[13]
-
Experimental Protocol: Dialysis
-
Membrane Preparation:
-
Cut the dialysis tubing to the desired length.
-
Thoroughly rinse the tubing with deionized water to remove any storage solution.[1]
-
To remove potential contaminants, boil the membrane in a solution of 10 mM sodium bicarbonate for several minutes, followed by boiling in 10 mM EDTA.[1]
-
Rinse the membrane extensively with distilled water.[1]
-
-
Sample Loading:
-
Secure one end of the dialysis tubing with a clamp or a knot.
-
Pipette the sample into the tubing, leaving some space at the top to allow for potential sample dilution.
-
Secure the other end of the tubing with a second clamp.
-
-
Dialysis:
-
Place the sealed dialysis bag into a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.[2]
-
Stir the buffer gently on a magnetic stir plate to facilitate diffusion.
-
Dialyze for 2-4 hours at the desired temperature (e.g., 4°C to maintain protein stability).
-
Change the dialysis buffer. Repeat the dialysis for another 2-4 hours.
-
For optimal results, perform a third buffer change and let the dialysis proceed overnight.[2]
-
-
Sample Recovery:
-
Remove the dialysis bag from the buffer.
-
Carefully open one end and pipette the sample into a clean tube.
-
Method 2: Size Exclusion Chromatography (SEC)
Troubleshooting
-
Issue: Poor separation of the sample from this compound.
-
Possible Cause: Incorrect gel filtration media has been chosen.
-
Solution: Select a gel with an exclusion limit that is significantly smaller than your molecule of interest. For removing small molecules like this compound (MW ~77 Da) from proteins (e.g., >5 kDa), a resin like G-25 is suitable.[4]
-
Possible Cause: The sample volume is too large.
-
Solution: For optimal separation, the sample volume should not exceed 30% of the total column volume.[4]
-
-
Issue: The purified sample is too dilute.
-
Possible Cause: This is an inherent characteristic of SEC.
-
Solution: If necessary, concentrate the sample after elution using methods like centrifugation with a concentrating filter.
-
Experimental Protocol: Size Exclusion Chromatography (Desalting)
-
Column Preparation:
-
Select a pre-packed desalting column or pack a column with an appropriate size exclusion resin (e.g., G-25).
-
Equilibrate the column with 2-3 column volumes of the desired buffer.
-
-
Sample Application:
-
Apply the sample to the top of the column. Ensure the sample volume is within the recommended range for the column.[4]
-
-
Elution:
-
Elute the sample with the equilibration buffer.
-
The larger molecules (your product) will pass through the column in the void volume and elute first.[4][7]
-
The smaller molecules (this compound) will enter the pores of the resin and elute later.[6][7]
-
Collect the fractions containing your purified product.
-
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. itwreagents.com [itwreagents.com]
- 7. bio-rad.com [bio-rad.com]
- 8. nimbus.elte.hu [nimbus.elte.hu]
- 9. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A modified and simplified method for purification of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Aminoethanethiol Self-Assembled Monolayers (SAMs)
Welcome to the technical support center for aminoethanethiol (AET) self-assembled monolayers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the formation and characterization of AET SAMs on various metal surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the quality of an this compound SAM?
The quality of an this compound self-assembled monolayer is primarily influenced by a combination of factors including:
-
Substrate Cleanliness: The metal surface must be exceptionally clean and free of organic or particulate contamination to ensure uniform monolayer formation.[1]
-
This compound Solution: The purity of the this compound, its concentration, the choice of solvent, and the pH of the solution are all critical parameters.[1]
-
Assembly Conditions: Incubation time and temperature during the self-assembly process significantly impact the ordering and packing of the monolayer.[1][2]
Q2: Which metal surfaces are suitable for this compound SAM formation?
This compound readily forms self-assembled monolayers on noble metal surfaces due to the strong affinity of the thiol group for these metals. Commonly used substrates include:
-
Gold (Au)
-
Silver (Ag)
-
Copper (Cu)
-
Platinum (Pt)
-
Palladium (Pd)
The binding affinity of the thiol group varies among these metals, which can influence the stability and structure of the resulting monolayer.[3]
Q3: What is the expected orientation of this compound on a metal surface?
This compound molecules typically orient themselves with the sulfur atom covalently bonded to the metal surface.[4] The alkyl chain extends away from the surface, and the terminal amino group is exposed, making it available for subsequent functionalization.
Q4: How can I verify the successful formation and quality of my AET SAM?
Several surface-sensitive analytical techniques can be employed to confirm the presence and assess the quality of an AET SAM:
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface and the chemical state of the sulfur, nitrogen, and the metal substrate. A shift in the S 2p binding energy to around 162 eV is indicative of a metal-thiolate bond.[3]
-
Contact Angle Goniometry: Measures the surface wettability. A well-formed, amine-terminated SAM will exhibit a specific contact angle, and variations can indicate incomplete coverage or disorder.[5][6][7][8][9]
-
Scanning Tunneling Microscopy (STM): Provides high-resolution imaging of the monolayer structure, revealing the packing arrangement and the presence of defects.[4][10][11][12][13]
-
Ellipsometry: Measures the thickness of the monolayer, which can be compared to the theoretical length of the this compound molecule.
Troubleshooting Guides
Issue 1: Incomplete or No Monolayer Formation
Symptoms:
-
Surface properties (e.g., contact angle) are unchanged after incubation in the this compound solution.
-
XPS analysis shows little to no nitrogen or sulfur signal, or the sulfur signal does not correspond to a thiolate bond.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Metal Substrate | Ensure a rigorous substrate cleaning protocol is in place. Common methods include piranha solution cleaning (with extreme caution), UV/ozone treatment, or argon plasma cleaning. The surface should be used immediately after cleaning.[1] |
| Oxidized this compound | Use fresh, high-purity this compound. The thiol group can oxidize to form disulfides, which have a lower affinity for the metal surface. Consider characterizing the starting material via NMR or mass spectrometry if oxidation is suspected.[1] |
| Impure Solvent | Use high-purity, anhydrous solvents. Water or other impurities can interfere with the self-assembly process.[1] Ethanol (B145695) is a commonly used solvent.[14] |
| Incorrect pH of the Solution | The pH of the solution can affect the protonation state of the amino group and the deprotonation of the thiol group to the thiolate, which is the species that binds to the surface. For gold, a slightly basic pH can facilitate thiolate formation, but a high pH can lead to increased disulfide formation. Experiment with a pH range of 3-10 to find the optimal condition for your specific application.[1] |
Issue 2: Disordered or Poorly Packed Monolayer
Symptoms:
-
Contact angle measurements are inconsistent across the surface or lower than expected for a well-ordered monolayer.
-
STM images show a lack of long-range order and numerous defects.
-
XPS data may indicate a lower than expected surface coverage.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | While initial adsorption is rapid, achieving a well-ordered monolayer can take from 12 to 48 hours.[1] Perform a time-course experiment to determine the optimal incubation time for your specific conditions. |
| Incorrect Thiol Concentration | A standard concentration for SAM formation is 1 mM.[1] However, for short-chain thiols like this compound, optimizing the concentration may be necessary. Test a range of concentrations (e.g., 0.1 mM, 1 mM, and 10 mM).[1] |
| Inappropriate Solvent | The choice of solvent can impact the solubility of the thiol and the molecular interactions during self-assembly.[1] Ethanol is a common choice, but other solvents can be evaluated.[15] |
| Temperature Fluctuations | Maintain a constant temperature during the incubation process. Inconsistent temperatures can disrupt the ordering of the monolayer.[1] Higher thermal energy can sometimes improve structural quality by increasing the diffusion rate of adsorbates.[15] |
| Presence of Impurities | Even small amounts of impurities in the this compound solution can be incorporated into the monolayer, creating defects.[1] Ensure the purity of your starting material. |
Quantitative Data Summary
Table 1: Comparative Binding Affinity of Thiolates on Different Metal Surfaces
| Metal | Expected Binding Affinity Trend | Indicative XPS S 2p Binding Energy (eV) for Thiolate |
| Silver (Ag) | Strong | ~162.0 |
| Gold (Au) | Very Strong | ~162.0 |
| Copper (Cu) | Strong | ~162.0 |
| Palladium (Pd) | Very Strong | Lower than Au |
| Platinum (Pt) | Strongest | Lower than Pd |
Note: This table provides a general trend based on studies of similar organosulfur compounds. The exact binding energies can vary depending on the experimental conditions and the specific molecular environment.[3]
Experimental Protocols
Protocol 1: Gold Substrate Cleaning
-
Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Rinse the substrate thoroughly with deionized water.
-
Rinse with ethanol.
-
Dry the substrate under a stream of high-purity nitrogen or argon.
-
Use the cleaned substrate immediately for SAM formation.
Protocol 2: this compound SAM Formation
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately after cleaning, immerse the gold substrate in the this compound solution.
-
Incubate the substrate in the solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrate from the solution.
-
Rinse the substrate thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of high-purity nitrogen or argon.
-
Store the SAM-coated substrate in a clean, dry environment before characterization or further use.
Visualizations
Caption: Experimental workflow for AET SAM formation and characterization.
Caption: Simplified binding mechanism of this compound to a metal surface.
Caption: Troubleshooting logic for AET SAM formation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fkf.mpg.de [fkf.mpg.de]
- 5. brighton-science.com [brighton-science.com]
- 6. Contact Angle Measurement / Goniometry - Surface Science Western [surfacesciencewestern.com]
- 7. keylinktech.com [keylinktech.com]
- 8. nanoscience.com [nanoscience.com]
- 9. brighton-science.com [brighton-science.com]
- 10. Significance of local density of states in the scanning tunneling microscopy imaging of alkanethiol self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Addressing solubility issues of Aminoethanethiol in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with aminoethanethiol (cysteamine) and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound, also known as cysteamine (B1669678), is a polar molecule due to the presence of both an amino (-NH2) and a thiol (-SH) group.[1] This structure allows it to be soluble in water and many polar organic solvents like alcohols and dimethyl sulfoxide (B87167) (DMSO).[1] The free base form is a hygroscopic, colorless to pale yellow liquid at room temperature and is highly unstable, readily oxidizing in the presence of air.[1][2][3] For this reason, it is more commonly supplied and used as its hydrochloride salt (cysteamine HCl), which is a more stable white crystalline solid.[2][4][]
Q2: In which solvents is this compound and its hydrochloride salt soluble?
This compound and its hydrochloride salt exhibit solubility in a range of solvents. Quantitative data is summarized in the table below. It is important to note that "soluble" can be a broad term, and for precise applications, verifying the solubility at the desired concentration is recommended.
| Solvent | Compound Form | Reported Solubility | Citations |
| Water | This compound | Soluble | [1][2] |
| Water | This compound HCl | ca. 689 g/L at 20°C, 50 mg/mL, 23 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | This compound HCl | ~10 mg/mL | [7][8] |
| Dimethyl Sulfoxide (DMSO) | This compound | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | This compound HCl | ~5 mg/mL, 15 mg/mL, 23 mg/mL (Slightly soluble) | [][9][7][10][11] |
| Ethanol | This compound | Soluble | [2] |
| Ethanol | This compound HCl | Soluble, 23 mg/mL | [9] |
| Methanol | This compound HCl | Slightly soluble | [][10][12] |
Q3: How do pH and temperature affect the solubility of this compound?
The solubility of this compound is significantly influenced by both pH and temperature.
-
pH: The amino group of this compound can be protonated in acidic conditions (low pH), which increases its solubility in aqueous solutions.[1] Conversely, in basic conditions (high pH), the amino group is deprotonated, which may lead to a decrease in solubility.[1] For this compound HCl, a 5% solution in water typically has a pH between 3.0 and 5.5.[10]
-
Temperature: Generally, increasing the temperature will increase the solubility of this compound in water due to higher molecular motion.[1] However, it is crucial to be aware that heat can also accelerate the oxidation of the thiol group, especially for the free base.
Q4: My this compound (free base) won't dissolve. What should I do?
The free base of this compound is known to be unstable and can oxidize to form cystamine, its disulfide dimer, which is less soluble.[12] If you are experiencing solubility issues, consider the following:
-
Use the Hydrochloride Salt: For most applications, using the more stable and soluble cysteamine hydrochloride salt is recommended.[2][4][]
-
Prepare Fresh Solutions: Due to its instability, always prepare solutions of this compound fresh for each experiment.[13]
-
Inert Atmosphere: When working with the free base, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[12]
Q5: I'm having trouble dissolving this compound hydrochloride. What are some troubleshooting steps?
If you are encountering difficulties dissolving this compound hydrochloride, please refer to the troubleshooting guide and workflow diagram in the following sections. Common solutions include adjusting the pH, gentle heating, and sonication.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound and its hydrochloride salt.
Issue 1: Compound is not dissolving in the chosen solvent at the desired concentration.
Potential Causes:
-
The concentration may exceed the solubility limit of the solvent.
-
The pH of the aqueous solution may not be optimal for dissolution.
-
The compound may have oxidized (more common with the free base).
Solutions:
-
Verify Solubility Limits: Cross-reference your desired concentration with the solubility data provided in the table above.
-
Adjust pH (for aqueous solutions):
-
For this compound and its HCl salt, creating a more acidic environment (pH < 7) can enhance solubility.[1]
-
-
Gentle Warming: Gently warm the solution while stirring. Avoid excessive heat, which can promote degradation.
-
Sonication: Use a sonicator bath to aid in the dissolution of suspended particles.[14]
-
Use a Different Solvent or Co-solvent: If solubility in a particular solvent is limited, consider using an alternative from the list of known solvents or a co-solvent system.
-
For the Free Base: If you are using the free base and encountering issues, switching to the hydrochloride salt is strongly recommended due to its higher stability and solubility.[12]
Issue 2: The solution is cloudy or contains precipitates after initial dissolution.
Potential Causes:
-
The solution may be supersaturated.
-
The compound may be degrading or oxidizing over time.
-
Incompatibility with other components in the solution.
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh before each use to minimize degradation.[13] Aqueous solutions are not recommended for storage for more than one day.[7][8]
-
Filter the Solution: If a precipitate forms, you can try filtering the solution through a 0.22 µm filter to remove insoluble material, but be aware that this will lower the effective concentration.[15]
-
Storage of Stock Solutions: If short-term storage is necessary, store stock solutions at -20°C or -80°C, protected from light, and under an inert gas like nitrogen.[15] For aqueous stock solutions, use within one month when stored at -20°C and within six months when stored at -80°C.[15]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound Hydrochloride
-
Weigh the Compound: Accurately weigh the desired amount of this compound hydrochloride powder in a suitable container.
-
Add Solvent: Add the desired volume of deionized water or buffer (e.g., PBS) to the container.
-
Dissolve:
-
Stir the mixture using a magnetic stirrer at room temperature.
-
If the compound does not fully dissolve, gently warm the solution up to 37°C while continuing to stir.
-
Alternatively, place the container in a sonicator bath for 5-10 minutes.
-
-
pH Adjustment (Optional): If necessary, adjust the pH of the solution using dilute HCl or NaOH. Note that a 5% aqueous solution of this compound HCl will have a pH of 3.0-5.5.[10]
-
Sterilization (if required): If the solution is for biological applications, sterilize it by filtering through a 0.22 µm syringe filter.[15]
-
Use Immediately: It is best to use the prepared solution immediately.
Protocol 2: Preparation of a Stock Solution of this compound Hydrochloride in DMSO
-
Weigh the Compound: In a fume hood, weigh the desired amount of this compound hydrochloride.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO.
-
Dissolve: Vortex or stir the mixture until the solid is completely dissolved. Sonication can be used to aid dissolution.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in a tightly sealed vial, protected from light. It is recommended to purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Cysteamine CAS#: 60-23-1 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-Aminoethanethiol hydrochloride [chembk.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. usbio.net [usbio.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 2-Aminoethanethiol | Somatostatin | Cysteine Protease | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
Best practices for handling and disposing of Aminoethanethiol waste
This guide provides best practices for the safe handling and disposal of aminoethanethiol waste, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance with multiple risks. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] It can cause serious eye irritation, skin irritation, and may lead to an allergic skin reaction.[1] Additionally, it is suspected of damaging fertility or the unborn child and may cause respiratory irritation.[1] Due to its volatile nature, it has a strong, unpleasant odor.[2][3]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of any exposure, it is crucial to seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[4]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and provide plenty of water to drink.[4]
Q3: How should I properly store this compound and its waste?
A3: Store this compound and its waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4] Containers should be tightly sealed to prevent the release of vapors and protect the substance from air and moisture, as it can be air-sensitive and hygroscopic.[5] It is often recommended to store the chemical under an inert atmosphere and in a refrigerator.[5] Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No, you should never dispose of untreated this compound waste down the drain. It is toxic to aquatic life and should not be released into the environment.[6] All waste must be collected and disposed of through a licensed hazardous waste disposal company. For laboratory-scale quantities, a chemical neutralization protocol can be followed to render the waste less hazardous before collection.
Troubleshooting Guide
Problem: I can smell the characteristic odor of this compound even when working in a fume hood.
-
Possible Cause: The fume hood may not be functioning optimally, or there may be leaks in your experimental setup. The odor of mercaptans can be detected at very low concentrations.[2]
-
Solution:
-
Ensure your fume hood has been recently certified and is operating with adequate airflow.
-
Check all connections in your apparatus for leaks. Using non-corrosive tubing like TFE or PFA is recommended.[2]
-
Consider using an activated charcoal filter or a scrubber containing aqueous sodium hydroxide (B78521) in the fume hood's exhaust duct to capture fugitive emissions.[2]
-
Work with the smallest quantities of the material necessary for your experiment.
-
Problem: The this compound in the stock bottle has changed color (e.g., yellowed).
-
Possible Cause: Color change can indicate oxidation or degradation of the material, which may occur upon exposure to air.
-
Solution: While a slight color change may not affect all applications, it is a sign of impurity. For sensitive reactions, it is best to use a fresh, unopened container of the reagent. To prevent this, always store this compound under an inert atmosphere (e.g., argon or nitrogen) and ensure the container is tightly sealed after each use.
Problem: I am unsure which type of gloves to use for handling this compound.
-
Solution: Standard disposable nitrile gloves offer splash protection but are not suitable for prolonged or direct contact with many chemicals.[7] For handling this compound, it is crucial to consult the glove manufacturer's specific chemical resistance guide. While direct data for this compound is not always available, look for data on similar small-molecule thiols and amines. For extended work, heavier-duty gloves may be required. Always change gloves immediately after any splash or suspected contact.[7][8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Occupational Exposure Limits (OEL) | Not established/available for this compound.[1][4][6] | It is crucial to handle this chemical with engineering controls (fume hood) and appropriate PPE to minimize exposure. |
| Boiling Point | Not Available | [1] |
| Melting Point | 95-100 °C | [1] |
| Solubility in Water | Soluble | [5] |
Experimental Protocols
Protocol: Deactivation of this compound Waste via Oxidation
This protocol is for the laboratory-scale treatment of small quantities of this compound waste to reduce its hazard and odor before collection by a hazardous waste management service. This procedure oxidizes the thiol group to a less odorous and less reactive sulfonic acid.
! CAUTION: This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. The reaction can be exothermic.
Materials:
-
This compound waste (aqueous or in a non-oxidizable solvent)
-
Commercial laundry bleach (5.25% sodium hypochlorite (B82951) solution)
-
Stir plate and stir bar
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Dropping funnel
-
Thermometer
-
pH paper or pH meter
Procedure:
-
Place the beaker/flask containing a stir bar on the stir plate inside the fume hood.
-
For every 1 part of this compound waste, prepare to add approximately 10 parts of bleach solution. Pour the required amount of bleach into the reaction flask.
-
Begin stirring the bleach solution.
-
Slowly add the this compound waste to the stirring bleach solution using the dropping funnel. Monitor the temperature of the reaction mixture. If the temperature increases significantly, slow down or pause the addition to control the reaction.
-
After all the waste has been added, continue stirring the mixture for at least 2 hours to ensure the reaction is complete.
-
Check the pH of the resulting solution. If it is highly basic, neutralize it to a pH between 6 and 8 by slowly adding a suitable acid (e.g., citric acid or hydrochloric acid).
-
The treated solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office. Do not pour the treated solution down the drain unless explicitly permitted by local regulations and after confirming the absence of other hazardous components.
Visualizations
Logical Relationship: this compound Waste Disposal Decision Tree
Caption: Decision workflow for managing this compound waste.
Experimental Workflow: Waste Neutralization/Deactivation
Caption: Step-by-step workflow for this compound deactivation.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. scribd.com [scribd.com]
- 3. Managing mercaptans | Oilfield Technology [oilfieldtechnology.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.nl [fishersci.nl]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. safety.duke.edu [safety.duke.edu]
Validation & Comparative
A Comparative Guide to the Efficacy of Aminoethanethiol and Other Thiols
For researchers, scientists, and drug development professionals, the selection of an appropriate thiol is critical for applications ranging from antioxidant therapy to protein biochemistry. This guide provides a detailed comparison of the efficacy of aminoethanethiol (cysteamine) against other common thiols, including N-acetylcysteine (NAC), glutathione (B108866) (GSH), and dithiothreitol (B142953) (DTT). The following sections present a comprehensive overview of their performance based on experimental data, detailed methodologies for key experiments, and visualizations of their associated signaling pathways.
Data Presentation: A Quantitative Comparison of Thiol Efficacy
The efficacy of these thiols varies significantly depending on the application. The following tables summarize key quantitative data from various experimental studies, providing a direct comparison of their antioxidant capacity, radioprotective effects, and disulfide bond reduction capabilities.
Table 1: Antioxidant Capacity
| Thiol | Assay | IC50 / TEAC Value | Source |
| This compound (Cysteamine) | - | Data not available in direct comparative studies | - |
| N-Acetylcysteine (NAC) | DPPH | 89.23 µM[1] | [1] |
| H2O2 Scavenging | Lower than NACA at high concentrations | [2] | |
| Glutathione (GSH) | CUPRAC | TEAC: 0.57 | [3][4] |
| ABTS | TEAC: 1.51 | [3][4] | |
| DPPH | Lower activity than in ABTS | [3] | |
| Dithiothreitol (DTT) | - | Data not available in direct comparative antioxidant assays | - |
IC50: Half-maximal inhibitory concentration. A lower IC50 indicates greater antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates greater antioxidant capacity. NACA is a derivative of NAC.
Table 2: Radioprotective Efficacy
| Thiol | Parameter | Value | Conditions | Source |
| This compound (Cysteamine) | Dose Modification Factor (DMF) | 2.5 ± 0.3 | V79 cells, vs. ³H₂O | [5] |
| DMF | 1.8 ± 0.2 | V79 cells, vs. ¹³¹IdU | [5] | |
| DMF | 1.7 ± 0.1 | V79 cells, vs. ¹²⁵IdU | [5] | |
| DMF | 1.4 ± 0.1 | V79 cells, vs. ²¹⁰Po | [5] | |
| Radioprotective Effect | Minimal in hypoxic environments | Aerated vs. Deaerated Solutions | [6] | |
| N-Acetylcysteine (NAC) | Effect on Radiation Damage | No significant radioprotective effect on DNA damage | Human whole blood, X-rays (0.7 or 2.0 Gy) | [7] |
| Effect on Cell Viability | Attenuated radiation-induced cell death | HaCaT cells, 20 Gy | [8] | |
| Glutathione (GSH) | Radioprotection | Modest protection of aerobic and hypoxic cells | Cellular studies | [9] |
| Effect on NK Activity | Dose-dependent enhancement | Mouse splenocytes, low-dose gamma rays | [10] |
Dose Modification Factor (DMF) or Dose Enhancement Ratio (DER) is the ratio of the radiation dose required to produce a given effect in the presence of the protective agent to the dose required to produce the same effect in its absence. A higher value indicates greater protection.
Table 3: Disulfide Bond Reduction
| Thiol | Method | Observation | Source |
| This compound (Cysteamine) derivative (NACMEAA) | GSSG Reduction | Comparable efficiency to DTT at 0.25 mM | [4][11] |
| Dithiothreitol (DTT) | GSSG Reduction | Comparable efficiency to NACMEAA at 0.25 mM | [4][11] |
| Protein Disulfide Reduction | Strong reducing agent, highly effective | [12] | |
| Glutathione (GSH) | GSSG Reduction | Reduced by NACMEAA and DTT | [4][11] |
| N-Acetylcysteine (NAC) | Disulfide Breaking | Can regenerate the free thiol form of albumin | [13] |
NACMEAA is a dithiol hybrid of cysteine and cysteamine (B1669678).
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments used to assess the efficacy of thiols.
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay
This method assesses the total antioxidant capacity of a sample by measuring its ability to reduce Cu(II) to Cu(I).
Reagents:
-
Copper(II) chloride solution
-
Neocuproine solution
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 7.0)
-
Trolox (standard)
-
Sample solution
Protocol:
-
Prepare the CUPRAC reagent by mixing the copper(II) chloride, neocuproine, and ammonium acetate buffer solutions.
-
Add a specific volume of the sample or standard (Trolox) to a microplate well.
-
Add the CUPRAC reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve using the Trolox standards and determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron.
Reagents:
-
Acetate buffer (pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
Sample solution
Protocol:
-
Prepare the fresh FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample or standard to a test tube or microplate well.
-
Add a larger volume of the FRAP reagent and mix well.
-
Incubate the mixture at 37°C for a defined period (e.g., 4-6 minutes).
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the sample by comparing its absorbance to a standard curve prepared with a known concentration of FeSO₄ or Trolox.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Cells of interest
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiol compounds (e.g., cysteamine, NAC) and a control (vehicle) for a specific duration (e.g., 24, 48, 72 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for a few hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways influenced by the compared thiols and a typical experimental workflow.
Caption: Metabolic pathway of this compound (cysteamine).
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Radiation Protection by Cysteamine against the Lethal Effects of Intracellularly Localized Auger Electron, α- and β-Particle Emitting Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effect of the thiols dithiothreitol, cysteamine and WR-151326 on survival and on the induction of DNA damage in cultured Chinese hamster ovary cells exposed to gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects of N-Acetylcysteine against Radiation-Induced Oral Mucositis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteamine as a protective agent with high-LET radiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel LC-MS/MS Method for Aminoethanethiol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of Aminoethanethiol (cysteamine) against established analytical techniques. The following sections detail the performance characteristics and experimental protocols of the new method and its alternatives, supported by experimental data to aid in the selection of the most suitable method for your research and development needs.
Introduction to this compound Detection
This compound, a compound of significant interest in pharmaceutical and clinical research, necessitates accurate and reliable quantification. A variety of analytical methods have been developed for its detection, each with inherent advantages and limitations. This guide focuses on a recently developed LC-MS/MS method and compares its performance with traditional methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and colorimetric assays.
Methodology Comparison
The selection of an analytical method is critically dependent on factors such as sensitivity, specificity, sample throughput, and the complexity of the sample matrix. This section provides a detailed overview of the experimental protocols for the new LC-MS/MS method and its alternatives.
A. New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This novel method offers high sensitivity and selectivity for the quantification of this compound in plasma samples.
Experimental Protocol:
-
Sample Preparation: Plasma samples are subjected to protein precipitation to remove interfering macromolecules.
-
Chromatographic Separation: The separation is achieved using a C18 reversed-phase column with a gradient elution. The mobile phase consists of an aqueous solution with 100 mM ammonium (B1175870) formate (B1220265) and an organic mobile phase of acetonitrile, water, and formic acid (95:5:0.3, v/v/v).[1]
-
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).[1]
Experimental Workflow Diagram:
Caption: Experimental workflow for the new LC-MS/MS method.
B. Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used method that requires derivatization of the analyte to enable UV detection.
Experimental Protocol:
-
Sample Preparation and Derivatization: Samples are extracted with trichloroacetic acid, followed by a pre-column derivatization step using dansyl chloride.[2][3]
-
Chromatographic Separation: The separation is performed on a C18 column using a gradient elution system.[2]
-
UV Detection: The derivatized analyte is detected by a UV detector.[2]
C. Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of this compound to increase its volatility for gas chromatographic analysis.
Experimental Protocol:
-
Derivatization: Cysteamine (B1669678) is converted into N,S-diisobutoxycarbonyl derivatives.[4]
-
Gas Chromatographic Separation: The derivatives are separated on a capillary column.[4]
-
Mass Spectrometric Detection: Detection is carried out using a mass spectrometer, often with a flame photometric detector.[4]
D. Alternative Method 3: Colorimetric Assay
A simple and rapid method based on the interaction of this compound with gold nanoparticles.
Experimental Protocol:
-
Reaction: A solution of gold nanoparticles is mixed with the sample containing this compound.
-
Measurement: The change in the absorbance spectrum due to the aggregation of gold nanoparticles is measured using a spectrophotometer.
Performance Comparison
The following tables summarize the quantitative performance data for the new LC-MS/MS method and its alternatives.
Table 1: Key Performance Characteristics of this compound Detection Methods
| Parameter | New LC-MS/MS Method | HPLC-UV Method (Representative) | GC-MS Method (Representative) | Colorimetric Assay (Representative) |
| Limit of Detection (LOD) | 0.25 µM[5] | 0.3 mg.kg-1[2][3] | ~0.5 pmol (injected)[4] | 69.04 µM[6] |
| Limit of Quantification (LOQ) | 1.25 µM[5] | 0.9 mg.kg-1[2][3] | Not specified | Not specified |
| Linearity Range | 2.5 - 50 µM[5] | Not specified | 0.2 - 5.0 nmol[4] | Not specified |
| Accuracy (% Recovery) | 97.80 - 106.00%[5] | 92.25 - 102.25%[2] | 91 - 106%[4] | Not specified |
| Precision (%RSD) | 0.90 - 6.93%[5] | Not specified | Satisfactory[4] | Not specified |
Signaling Pathway and Logical Relationships
The analytical methods discussed rely on different principles for the detection of this compound. The following diagram illustrates the logical relationship between the analyte and the detection signal for each method.
Caption: Detection principles of the analytical methods.
Conclusion
The new LC-MS/MS method demonstrates superior sensitivity and specificity for the detection of this compound in complex biological matrices like plasma, as indicated by its low limit of detection and quantification.[5] While HPLC-UV and GC-MS are established and reliable methods, they often require derivatization steps, which can add complexity and time to the workflow. The colorimetric assay offers a rapid and simple alternative, but with a significantly higher limit of detection compared to the other methods.[6] The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. This guide provides the necessary data to make an informed decision based on objective performance characteristics.
References
- 1. [PDF] Development and validation of colorimetric method for the determination of aminocaproic acid in bulk and pharmaceutical formulation | Semantic Scholar [semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cysteamine and cystamine by gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Aminoethanethiol and Mercaptoethanol for Disulfide Bond Reduction
For researchers, scientists, and drug development professionals, the cleavage of disulfide bonds is a critical step in protein characterization, refolding, and analysis. This guide provides an objective comparison of two common monothiol reducing agents: 2-Aminoethanethiol (also known as cysteamine) and β-mercaptoethanol (BME). We will delve into their mechanisms, performance, and practical considerations, supported by experimental data and protocols.
Introduction to the Reducing Agents
Disulfide bonds are covalent linkages between the sulfur atoms of two cysteine residues, crucial for stabilizing the tertiary and quaternary structures of many proteins.[1] Reducing agents cleave these bonds, converting them back to free sulfhydryl (thiol) groups.
2-Aminoethanethiol (Cysteamine) is a thiol compound that also contains a primary amine group.[2] It is utilized not only as a reducing agent in biochemical assays but also as a building block in the synthesis of various pharmaceuticals, notably in the treatment of the genetic disorder cystinosis.[2]
β-Mercaptoethanol (BME) is one of the most widely used reducing agents in protein chemistry.[1] Its hydroxyl group enhances its solubility in water and lowers its volatility compared to simpler thiols.[3][4] It is a staple reagent for applications like preparing protein samples for SDS-PAGE.
Mechanism of Disulfide Reduction
Both aminoethanethiol and mercaptoethanol are monothiols and reduce disulfide bonds through a two-step thiol-disulfide exchange mechanism. The reaction is driven by a large excess of the reducing agent.[3]
-
Initial Attack: A thiolate anion (RS⁻) from the reducing agent performs a nucleophilic attack on one of the sulfur atoms of the protein's disulfide bond (P₁-S-S-P₂). This forms a mixed disulfide between the protein and the reducing agent, releasing one of the protein's cysteine residues as a free thiol (P₁-SH).[5]
-
Resolution: A second molecule of the reducing agent attacks the mixed disulfide, releasing the second protein cysteine (P₂-SH) and forming a disulfide-linked dimer of the reducing agent (RS-SR).[3]
To ensure the reaction proceeds to completion, a large excess of the reducing agent is used to shift the equilibrium toward the fully reduced protein.[3]
Performance Comparison
While both are effective monothiols, their performance can differ based on the specific protein and reaction conditions. Dithiols like dithiothreitol (B142953) (DTT) are often more efficient because the second step of the reaction is a rapid intramolecular cyclization, which is entropically favored over the intermolecular reaction required by monothiols.[6] However, when comparing these two monothiols, kinetic data is essential.
One study examined the rate of reduction of disulfide bonds in the protein lysozyme (B549824).[7] The results highlight the relative efficacy of different thiols under specific conditions.
| Reducing Agent | Relative Rate of Reaction (vs. DTT) |
| Dithiothreitol (DTT) | 1.0 |
| 3-Mercaptopropionate | 0.4 |
| β-Mercaptoethanol | 0.2 |
| 2-Aminoethanethiol | 0.01 * |
| Table 1: Relative rates of reaction of various thiols with lysozyme at pH 10.0 and 0.025 M borate (B1201080) buffer. Data sourced from Gorin et al.[7] *The original text refers to "2-aminoethanol," which is interpreted as 2-aminoethanethiol in the context of thiol-disulfide exchange. |
This data suggests that under these specific alkaline conditions, β-mercaptoethanol is significantly more reactive than this compound for reducing lysozyme's disulfide bonds.[7] The difference in reactivity is likely influenced by the pKa of the thiol group and steric factors. The reaction involves the thiolate anion, and the relative concentration of this more reactive species is pH-dependent.[3]
Key Properties and Practical Considerations
| Feature | 2-Aminoethanethiol (Cysteamine) | β-Mercaptoethanol (BME) |
| Chemical Formula | C₂H₇NS[2] | C₂H₆OS[4] |
| Molecular Weight | 77.15 g/mol [2] | 78.13 g/mol |
| Functional Groups | Thiol (-SH), Amine (-NH₂) | Thiol (-SH), Hydroxyl (-OH) |
| Appearance | White to slightly reddish crystalline powder[2] | Liquid[8] |
| Odor | Thiol odor | Strong, unpleasant odor[9] |
| Toxicity | Toxic | Toxic, foul-smelling |
| Primary Use | Reducing agent, pharmaceutical synthesis[2] | Standard laboratory reducing agent (e.g., for SDS-PAGE)[1] |
| Advantages | Can be used in drug delivery and synthesis[2], less volatile than BME. | Cost-effective[9], highly common with established protocols. |
| Disadvantages | May be less reactive than BME in some contexts[7], less common as a general lab reagent. | Very strong odor[9], less stable in solution than DTT[9], can form adducts with cysteine residues.[10] |
Experimental Protocols
The following are generalized protocols for the reduction of disulfide bonds in a protein sample. Optimal conditions (concentration, temperature, time) should be determined empirically for each specific protein.
Protocol 1: Reduction using β-Mercaptoethanol
This protocol is typical for preparing protein samples for analysis where complete denaturation is desired, such as SDS-PAGE.
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., Tris-HCl, PBS) to a final concentration of 1-10 mg/mL. The buffer should contain a denaturant like 6 M Guanidinium-HCl or 8 M Urea if the disulfide bonds are not accessible to the solvent.
-
Reagent Addition: Add β-mercaptoethanol to the protein solution from a concentrated stock. A typical final concentration is 10-100 mM. For SDS-PAGE sample buffer, BME is often added to 5% (v/v), which is approximately 700 mM.
-
Incubation: Incubate the reaction mixture. For complete reduction of accessible disulfides, incubate for 1-4 hours at room temperature. For denaturing gel electrophoresis, heating the sample at 95-100°C for 5-10 minutes is common.
-
Removal of Excess Reagent (Optional): If downstream applications are sensitive to thiols (e.g., maleimide (B117702) labeling), the excess β-mercaptoethanol must be removed via dialysis, buffer exchange, or size-exclusion chromatography.
-
Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, the newly formed free thiols can be alkylated using reagents like iodoacetamide (B48618) or iodoacetic acid.
Protocol 2: Reduction using 2-Aminoethanethiol
This protocol can be adapted for various biochemical applications.
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) or borate buffer) to a concentration of 1-10 mg/mL. The pH should be maintained between 7 and 9 for efficient reduction.
-
Reagent Preparation: Prepare a fresh stock solution of 2-aminoethanethiol hydrochloride and adjust the pH to the desired range.
-
Reagent Addition: Add 2-aminoethanethiol to the protein solution to a final concentration typically ranging from 10-100 mM.
-
Incubation: Incubate the mixture for 1-4 hours at room temperature or 37°C. Monitor the reduction progress if necessary using methods like Ellman's reagent to quantify free thiols.
-
Removal of Excess Reagent and Alkylation: Follow the same procedures as described for β-mercaptoethanol if required for subsequent steps.
Logical Comparison and Use Cases
The choice between this compound and mercaptoethanol depends heavily on the specific application.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. chemimpex.com [chemimpex.com]
- 3. digital.csic.es [digital.csic.es]
- 4. brainly.in [brainly.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 10. biorxiv.org [biorxiv.org]
A Comparative Analysis of Aminoethanethiol and Its Analogues as Radioprotective Agents
For Immediate Release
This guide provides a comprehensive comparison of aminoethanethiol (cysteamine) and its prominent analogues, amifostine (B1664874) (WR-2721) and its active metabolite WR-1065, with a focus on their efficacy as radioprotective agents. This document is intended for researchers, scientists, and drug development professionals working in the fields of radiobiology, oncology, and medicinal chemistry. The information presented is based on preclinical and clinical research, highlighting key performance data, experimental methodologies, and mechanisms of action.
I. Performance Comparison
This compound and its analogues have been extensively studied for their ability to protect normal tissues from the damaging effects of ionizing radiation. Their effectiveness is often quantified by the Dose Reduction Factor (DRF), which represents the factor by which the radiation dose can be increased in the presence of the protector to produce the same level of biological damage as in its absence.
Table 1: Comparative Efficacy and Toxicity of this compound and Analogues
| Compound | Analogue of | Key Performance Metric (DRF) | Cellular/Animal Model | Key Toxicity Findings |
| This compound (Cysteamine) | - | 2.3 | Cultured human cells | Toxic to cells with prolonged contact (>30 min)[1]. |
| Amifostine (WR-2721) | Cysteamine (B1669678) | 1.3 - 1.8 | Cultured human cells | No harmful effect at 4mM for up to 3 hours[1]. Can cause hypotension and nausea/emesis in clinical use[2]. |
| WR-1065 | Cysteamine | 2.9 - 3.4 | Cultured human cells | No harmful effect at 10mM for up to 3 hours[1]. |
| PrC-210 | Cysteamine | 1.6 | Mice | Lacks nausea/emesis and hypotension side-effects of amifostine[2]. |
Dose Reduction Factor (DRF) is a measure of the radioprotective effect. A higher DRF indicates greater protection.
II. Experimental Protocols
The following is a generalized protocol for assessing the radioprotective efficacy of aminothiol (B82208) compounds in a cell culture model, based on methodologies described in the cited literature.
Protocol: In Vitro Radioprotection Assay
1. Cell Culture:
- Human cell lines (e.g., human lymphocytes or fibroblasts) are cultured in a suitable medium (e.g., MEM supplemented with 10% fetal calf serum) and maintained at 37°C in a humidified atmosphere with 5% CO2.[3]
2. Drug Treatment:
- Prepare stock solutions of the aminothiol compounds (e.g., cysteamine, amifostine, WR-1065) in a suitable solvent.
- Add the compounds to the cell cultures at various concentrations (e.g., 1-10 mM) for a specific duration (e.g., 30 minutes to 3 hours) prior to irradiation.[1]
3. Irradiation:
- Expose the cell cultures to a source of ionizing radiation (e.g., gamma rays from a Cobalt-60 source) at varying doses.[1][4]
4. Assessment of Cell Viability (Clonogenic Assay):
- Following irradiation, wash the cells to remove the radioprotective agent and re-plate them at a known density.
- Incubate the cells for a period sufficient for colony formation (typically 7-14 days).
- Fix and stain the colonies (e.g., with crystal violet).
- Count the number of colonies containing at least 50 cells.
- Calculate the surviving fraction of cells for each radiation dose and drug concentration.
5. Data Analysis:
- Construct cell survival curves by plotting the logarithm of the surviving fraction against the radiation dose.
- Determine the Dose Reduction Factor (DRF) by comparing the radiation doses required to produce the same level of cell killing in the presence and absence of the radioprotective agent.
III. Visualizing Mechanisms and Workflows
A. Signaling Pathways in Radioprotection
The radioprotective effects of this compound and its analogues are attributed to several mechanisms, including the scavenging of free radicals, hydrogen atom donation to repair DNA damage, and the induction of hypoxia in normal tissues. Amifostine, a prodrug, is dephosphorylated to its active form, WR-1065, which can then exert its protective effects.[5][6] More recent studies suggest that amifostine can also induce a metabolic shift in normal cells, similar to the Warburg effect, which may contribute to its radioprotective capabilities.[6]
Caption: Proposed signaling pathway for radioprotection by aminothiols.
B. Experimental Workflow
The evaluation of potential radioprotective agents follows a systematic workflow, from initial cell-based assays to more complex animal studies.
Caption: Experimental workflow for assessing radioprotective agents in vitro.
IV. Conclusion
This compound and its analogues, particularly amifostine and its active metabolite WR-1065, have demonstrated significant radioprotective effects. While cysteamine shows a high DRF, its cellular toxicity is a limiting factor. Amifostine offers a broader therapeutic window, though it is not without side effects. The development of newer analogues like PrC-210 aims to improve the therapeutic index by reducing toxicity while maintaining efficacy. The mechanisms of action are multifaceted, involving direct chemical protection against radiation-induced damage and modulation of cellular metabolic pathways. Further research into these compounds is crucial for the development of more effective and safer radioprotectors for clinical applications.
References
- 1. A comparative study of the radioprotective effects of cysteamine, WR-2721, and WR-1065 in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Normal tissue radioprotection by amifostine via Warburg-type effects - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of experimental results involving Aminoethanethiol
For Immediate Release
This guide provides a comprehensive comparison of Aminoethanethiol (cysteamine) against its common alternatives in various research and drug development applications. The following sections present a cross-validation of experimental results, detailing performance metrics, experimental protocols, and key signaling pathways. This information is intended for researchers, scientists, and drug development professionals to make informed decisions in their work.
I. Performance Comparison: this compound vs. Alternatives
This compound's versatility is evident across multiple applications, from its role as a potent antioxidant and radioprotectant to its use in drug delivery and surface modification. The following tables summarize its performance against key alternatives based on experimental data.
A. Antioxidant Capacity
This compound is a well-regarded antioxidant. This section compares its free radical scavenging ability with N-acetylcysteine (NAC), another commonly used thiol-containing antioxidant. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to quantify antioxidant capacity, with results often expressed as Trolox equivalents (TE).
| Compound | Antioxidant Capacity (TEAC Value) | Key Findings |
| This compound (Cysteamine) | Data not directly available in TEAC. However, it is a potent antioxidant that reduces oxidative stress.[1] | Known to increase total thiol content in tissues, directly contributing to antioxidant defense.[1] |
| N-acetylcysteine (NAC) | Antioxidant activity is 2.27 times lower than that of melatonin (B1676174) in the TEAC assay.[2] | Replenishes intracellular glutathione, a major cellular antioxidant.[3] |
Note: While a direct head-to-head comparison of ORAC values in Trolox equivalents was not found in the reviewed literature, both compounds are established antioxidants. The TEAC value for NAC in one study was found to be significantly lower than that of melatonin.[2]
B. Radioprotection
This compound is a notable radioprotective agent. Its efficacy in mitigating the harmful effects of ionizing radiation is compared here with Amifostine (WR-2721) and its active metabolite WR-1065. The Dose Reduction Factor (DRF) is a common metric used to quantify the level of protection, where a higher DRF indicates better protection.
| Compound | Dose Reduction Factor (DRF) | Experimental Conditions | Key Findings |
| This compound (Cysteamine) | 2.3 | 4 mM concentration, 30-minute pre-irradiation treatment in cultured human cells.[4] | Offers significant protection, though it can be toxic to cells with prolonged exposure.[4] |
| Amifostine (WR-2721) | 1.3 (up to 1.8 with extended treatment) | 4 mM concentration, 30-minute pre-irradiation treatment in cultured human cells.[4] | A well-known clinical radioprotectant.[5] |
| WR-1065 | 2.9 (up to 3.4 with extended treatment) | 4 mM concentration, 30-minute pre-irradiation treatment in cultured human cells.[4] | The active metabolite of Amifostine, showing higher protection than its parent compound in this study.[4] |
C. Treatment for Cystinosis
This compound is the standard treatment for the genetic disorder cystinosis, where it helps to reduce the accumulation of cystine crystals in cells. Its performance is compared with its disulfide form, cystamine, and a delayed-release formulation.
| Treatment | Efficacy | Key Findings |
| This compound (Cysteamine) | Effective in dissolving both intracellular and extracellular cystine crystals.[4] | Standard of care for nephropathic cystinosis.[6] |
| Cystamine | Ineffective in significantly reducing corneal cystine crystal scores in a clinical trial.[4] | Believed to only be effective on intracellular crystals after being reduced to cysteamine (B1669678).[4] |
| Delayed-Release Cysteamine | As effective as immediate-release cysteamine in depleting white blood cell cystine levels.[7][8] | Offers a more convenient dosing schedule which may improve patient adherence.[9] |
D. Drug Delivery Systems
The thiol group of this compound makes it a useful ligand for functionalizing nanoparticles in drug delivery systems. This section provides a conceptual comparison of key performance indicators for thiol-based nanoparticle systems.
| Parameter | This compound-modified Nanoparticles | Alternative Thiol-modified Nanoparticles |
| Drug Loading Efficiency | High loading capacity has been demonstrated, for example, with doxorubicin (B1662922) on nanoporous gold wires. | Varies depending on the thiol and nanoparticle system; for instance, PLGA nanoparticles loaded with capecitabine (B1668275) showed high encapsulation efficiency.[10] |
| Release Profile | Can be designed for controlled release, often triggered by environmental cues like pH or redox potential.[11] | Release kinetics are tunable based on the polymer and linkage chemistry.[11] |
| Cellular Uptake | The positive charge from the amine group can enhance electrostatic interactions with negatively charged cell membranes, potentially increasing uptake.[11] | Uptake is influenced by surface charge, size, and specific targeting ligands.[12] |
E. Surface Modification
Self-assembled monolayers (SAMs) of aminothiols on gold surfaces are crucial in the development of biosensors and other biotechnologies. The properties of these SAMs are highly dependent on the structure of the aminothiol (B82208).
| Aminothiol | Monolayer Ordering | Surface Coverage | Key Findings |
| This compound (Cysteamine) | Less ordered with more defects due to its short alkyl chain.[13] | Forms a densely packed monolayer. | The thiol-gold interface has a stronger influence on the layer's properties.[13] |
| 11-Mercaptoundecylamine (MUAM) | Higher degree of order due to stronger van der Waals interactions between the long alkyl chains.[13] | Forms a densely packed monolayer. | The self-assembly process is more dominant, leading to a more crystalline and well-organized monolayer.[13] |
II. Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for key experiments cited in this guide.
A. Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol outlines the general procedure for measuring the antioxidant capacity of a compound.
1. Reagent Preparation:
-
Fluorescein (B123965) Stock Solution: Prepare a stock solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH Solution: Freshly prepare a solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in 75 mM phosphate buffer.
-
Trolox Standard: Prepare a stock solution of Trolox in 75 mM phosphate buffer and create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve the test compound (e.g., this compound, N-acetylcysteine) in 75 mM phosphate buffer to the desired concentrations.
2. Assay Procedure:
-
Pipette the blank, Trolox standards, and samples into a 96-well microplate.
-
Add the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, taking readings every minute for at least 60 minutes.
3. Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the Trolox equivalents (TE) of the samples from the standard curve.
B. Formation of Self-Assembled Monolayers (SAMs) on Gold
This protocol describes the formation of aminothiol SAMs on a gold substrate.
1. Substrate Preparation:
-
Use a gold-coated substrate (e.g., gold-coated silicon wafer or glass slide).
-
Clean the substrate meticulously. This can involve rinsing with ethanol (B145695) and deionized water, followed by drying under a stream of nitrogen. For a more rigorous cleaning, UV/ozone treatment or piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used with extreme caution.
2. SAM Formation:
-
Prepare a 1-10 mM solution of the aminothiol (e.g., this compound hydrochloride, 11-mercaptoundecylamine) in a suitable solvent, typically absolute ethanol.
-
Immerse the cleaned gold substrate in the aminothiol solution in a sealed container.
-
Incubate for 12-24 hours at room temperature. To minimize oxidation, the container can be purged with an inert gas like nitrogen.
3. Rinsing and Drying:
-
Carefully remove the substrate from the solution using tweezers.
-
Rinse the substrate thoroughly with the same solvent (e.g., ethanol) to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
4. Characterization:
-
The resulting SAM can be characterized using various surface analysis techniques, such as contact angle goniometry (to determine surface wettability), X-ray photoelectron spectroscopy (XPS) (to determine elemental composition and chemical states), and atomic force microscopy (AFM) (to visualize surface morphology).
III. Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding. The following diagrams were created using the DOT language.
A. Hypotaurine Biosynthesis Pathway
This compound is a key intermediate in one of the pathways for the synthesis of hypotaurine, a precursor to the essential amino acid taurine.
B. Experimental Workflow for Nanoparticle Drug Delivery
This diagram illustrates a typical workflow for developing and evaluating a nanoparticle-based drug delivery system.
C. Logical Relationship for SAM Formation and Application
This diagram outlines the logical progression from selecting a thiol to its application in a biosensor.
References
- 1. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. A randomized clinical trial of topical cysteamine disulfide (cystamine) versus free thiol (cysteamine) in the treatment of corneal cystine crystals in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioprotectors and Mitigators of Radiation-Induced Normal Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of immediate release and delayed release cysteamine in 17 patients with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized Controlled Crossover Trial with Delayed-Release Cysteamine Bitartrate in Nephropathic Cystinosis: Effectiveness on White Blood Cell Cystine Levels and Comparison of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PMC [pmc.ncbi.nlm.nih.gov]
Aminoethanethiol Performance in Common Biological Buffers: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing aminoethanethiol (cysteamine), the choice of buffer system is a critical experimental parameter that can significantly impact its stability and activity. This guide provides a comparative analysis of this compound performance in three widely used biological buffers: Phosphate-Buffered Saline (PBS), Tris (tris(hydroxymethyl)aminomethane), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). The information presented is synthesized from published literature and highlights the importance of buffer selection in experimental design.
Key Performance Factor: Oxidative Stability
This compound's primary mode of degradation in aqueous solution is oxidation, where its thiol group (-SH) is converted to a disulfide (-S-S-), forming cystamine. This process is highly dependent on the physicochemical environment, particularly pH and the presence of metal ions. The choice of buffer can directly influence the rate of this oxidative degradation.
Comparative Analysis of Buffer Systems
The performance of this compound in PBS, Tris, and HEPES is influenced by the inherent properties of each buffer. While direct comparative studies on this compound across all three buffers are limited, we can infer its stability based on studies of similar thiol-containing compounds and the known characteristics of these buffer systems.
| Buffer System | Key Characteristics Relevant to this compound Stability | Potential Impact on this compound Performance |
| Phosphate-Buffered Saline (PBS) | - Contains phosphate (B84403) ions which can chelate divalent metal ions. - Typically buffered around pH 7.4. | Potentially High Stability: Phosphate has been shown to inhibit the iron-catalyzed oxidation of other thiols, suggesting it may protect this compound from metal-ion-induced degradation. However, the alkaline pH of 7.4 can still promote the oxidation of the thiolate anion. |
| Tris Buffer | - Primary amine structure can chelate some metal ions. - Buffering range of 7.2-9.0, commonly used at pH 7.4-8.0. - Temperature-dependent pKa. | Moderate to Low Stability: While Tris can chelate some metals, its alkaline buffering range may facilitate the oxidation of this compound. The reactivity of its primary amine could also potentially interact with this compound or its reaction products. |
| HEPES Buffer | - Zwitterionic buffer with a pKa around 7.5. - Generally considered non-coordinating with most metal ions. - Can produce hydrogen peroxide when exposed to light. | Potentially Low Stability (in the presence of metal ions): Studies on other thiols have shown that HEPES can promote iron-dependent oxidation, leading to the generation of reactive oxygen species. This suggests that in systems containing trace metal contaminants, HEPES could accelerate the degradation of this compound. |
Note: The stability of this compound is also critically dependent on the pH of the buffer. Oxidation is generally faster at a more alkaline pH (e.g., 7.4 and above) where the more reactive thiolate anion (R-S⁻) is more prevalent.[1] For enhanced stability, especially for stock solutions, preparing this compound in a slightly acidic buffer (pH 5-6) and storing it protected from light and air is recommended.
Experimental Protocols
To empirically determine the optimal buffer for a specific application, a stability study is recommended. Below are detailed methodologies for assessing the oxidative stability of this compound and its antioxidant capacity.
Protocol 1: Assessment of this compound Oxidative Stability by DTNB Assay
This protocol measures the decrease in the concentration of free thiol groups over time using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid); DTNB).
Materials:
-
This compound hydrochloride
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris-HCl buffer, 50 mM, pH 7.4
-
HEPES buffer, 50 mM, pH 7.4
-
DTNB stock solution (4 mg/mL in the respective buffer)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of this compound Solutions: Prepare a 1 mM solution of this compound in each of the three buffer systems (PBS, Tris-HCl, and HEPES).
-
Incubation: Aliquot the solutions and incubate them at a controlled temperature (e.g., room temperature or 37°C), protected from light.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution for analysis.
-
DTNB Reaction: In a 96-well plate, add 20 µL of the this compound sample to 180 µL of the corresponding buffer. Add 10 µL of the DTNB stock solution.
-
Measurement: Immediately measure the absorbance at 412 nm.
-
Calculation: The concentration of free thiol is proportional to the absorbance. Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
Protocol 2: Evaluation of Antioxidant Capacity using the DPPH Radical Scavenging Assay
This protocol assesses the ability of this compound in different buffers to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound hydrochloride
-
PBS, Tris-HCl, and HEPES buffers
-
DPPH stock solution (0.1 mM in methanol (B129727) or ethanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in each of the three buffer systems. Also, prepare a concentration series of ascorbic acid as a positive control.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test solution (this compound or ascorbic acid at different concentrations in the respective buffers).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the buffer alone, and A_sample is the absorbance of the DPPH solution with the this compound or ascorbic acid. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined for this compound in each buffer.
Visualizing Key Concepts
To further understand the factors influencing this compound's performance, the following diagrams illustrate the pH-dependent equilibrium of its functional groups and a typical experimental workflow for stability assessment.
References
A Comparative Guide to Aminoethanethiol-Functionalized Surfaces for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surface coating is a critical determinant of performance in a vast array of biomedical applications, from biosensors and medical implants to advanced cell culture systems and drug delivery vehicles. The ideal surface should exhibit specific and predictable interactions with its biological environment, which often translates to a careful balance of promoting desired events, such as cell adhesion, while minimizing non-specific interactions like protein fouling. This guide provides a comprehensive comparison of aminoethanethiol (AET)-functionalized surfaces against other prevalent coating technologies, including polyethylene (B3416737) glycol (PEG), zwitterionic molecules, and alkylphosphonic acids. The performance of these surfaces is evaluated based on key metrics: protein adsorption, cell adhesion, and long-term stability, with supporting experimental data and detailed methodologies.
Performance Comparison of Surface Coatings
The choice of surface functionalization profoundly impacts the biological response at the material interface. Amino-terminated surfaces, such as those created with this compound, are often utilized to introduce positive charges and reactive amine groups for the covalent immobilization of biomolecules. However, the landscape of surface chemistry offers a variety of alternatives, each with distinct advantages and disadvantages.
Protein Adsorption
Non-specific protein adsorption is a major challenge in many biomedical applications, as it can lead to biofouling, loss of device function, and an undesirable host response. The ability of a surface to resist protein adsorption is therefore a key performance indicator.
| Surface Functionalization | Substrate | Protein | Adsorbed Mass (ng/cm²) | Measurement Technique |
| This compound (Cysteamine) | Gold | Nanogels | 3040 | QCM-D[1] |
| 11-Amino-1-undecanethiol | Gold | Fibronectin | ~442 | QCM-D[1] |
| PEG-OVS/BSA Microgel | MPTS-functionalized glass | Fibrinogen | No detectable change | OWLS[2] |
| Bare MPTS | Glass | Fibrinogen | 201.9 ± 1.2 | OWLS[2] |
| PEGylated Surface (High Density) | Niobium Pentoxide | Myoglobin | Low (Quantified by XPS) | XPS[3] |
| Zwitterionic Polymer (PMEN) | Polydopamine | BSA | Low (<10 ng/cm²) | SPR[4] |
Table 1: Quantitative Comparison of Protein Adsorption on Various Functionalized Surfaces. Note: The data presented is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.[1][2][3][4]
Amino-terminated surfaces, particularly short-chain thiols like cysteamine, can exhibit significant protein adsorption.[1] In contrast, surfaces modified with polyethylene glycol (PEG) and zwitterionic polymers are renowned for their excellent protein resistance.[3][4][5][6] PEG creates a hydrophilic barrier that sterically hinders the approach of proteins, while zwitterionic surfaces tightly bind water molecules, forming a hydration layer that prevents protein adhesion.[5][6]
Cell Adhesion
The ability to control cell adhesion is crucial for applications such as tissue engineering, medical implants, and cell-based assays. While some applications require surfaces that promote robust cell attachment and spreading, others demand non-adhesive surfaces to prevent unwanted cell interactions.
| Surface Functionalization | Substrate | Cell Type | Adhesion/Spreading | Observation |
| Amino-terminated SAMs | Various | Various | Promoted | Positively charged surfaces can electrostatically attract negatively charged cell membranes. |
| PEG-OVS/BSA Microgel | MPTS-functionalized glass | Fibroblasts | Inhibited | No significant cell spreading observed even after 19 days of repeated seeding.[2] |
| Zwitterionic Polymers (pSBMA, pCBMA) | Various | L929 fibroblasts, Platelets | Inhibited | Almost completely block cell and platelet attachment.[7] |
| Choline (B1196258) Phosphate (CP)-modified | Unspecified | HeLa, L929 | Promoted | Improved cell adhesion by almost three times compared to unmodified surfaces.[8] |
Table 2: Qualitative Comparison of Cell Adhesion on Various Functionalized Surfaces.[2][7][8]
Amino-functionalized surfaces can promote cell adhesion, in part due to electrostatic interactions with the negatively charged cell membrane. However, for applications requiring minimal cell attachment, PEG and zwitterionic coatings are superior.[2][7] Interestingly, some zwitterionic surfaces, such as those modified with choline phosphate, have been shown to enhance cell adhesion, highlighting the nuanced effects of specific molecular structures.[8]
Long-Term Stability
The durability of a surface coating, particularly in a physiological environment, is critical for the long-term performance of a device. The stability of self-assembled monolayers (SAMs) is influenced by the strength of the bond between the headgroup and the substrate, as well as the integrity of the monolayer itself.
| Surface Functionalization | Substrate | Medium | Observation |
| Alkanethiol SAMs | Gold | Phosphate-Buffered Saline (PBS) | Significant loss of integrity and desorption observed after 21-35 days.[9][10] |
| Phosphonic Acid SAMs | Titanium | Tris-Buffered Saline (TBS) | Significant desorption within 1 day.[11] |
| Trichlorosilane SAMs | Titanium | Tris-Buffered Saline (TBS) | Stable for up to 7 days.[11] |
| Alkylphosphonic Acid SAMs (chain lengths 12-18) | Stainless Steel 316L | Acidic, Neutral, PBS | Excellent stability for up to 30 days.[12] |
| bis[3-(trimethoxysilyl)propyl]amine | PDMS/Track-etched membrane | Cell Culture Medium at 37°C | Stable and suitable for long-term cell culture (two weeks).[13] |
Table 3: Comparison of Long-Term Stability of Various Self-Assembled Monolayers.[9][10][11][12][13]
Thiol-based SAMs on gold, including this compound, are known to have limited long-term stability in aqueous environments, with desorption occurring over days to weeks.[9][10] Silane-based monolayers on oxide surfaces can offer improved stability, although this is highly dependent on the specific silane (B1218182) and the deposition conditions.[11][13] Alkylphosphonic acids on metal oxides have demonstrated excellent long-term stability, making them a robust alternative for applications requiring durable coatings.[12]
Experimental Protocols
Reproducibility in surface science is contingent on well-defined and meticulously executed experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
This compound Functionalization of Surfaces
On Gold Substrates (Self-Assembled Monolayer - SAM):
-
Substrate Cleaning: Clean gold-coated substrates by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse the substrates thoroughly with copious amounts of deionized water and then with ethanol (B145695). Dry the substrates under a gentle stream of nitrogen gas.
-
SAM Formation: Prepare a 1-10 mM solution of this compound (or other aminothiol) in anhydrous ethanol. Immediately immerse the clean, dry gold substrates into the thiol solution. The incubation time can vary from 15 minutes to 48 hours, with longer times generally leading to more ordered monolayers.[14][15] The process should be carried out in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing and Drying: After incubation, remove the substrates from the thiol solution. Rinse them thoroughly with ethanol to remove any non-covalently bound molecules. Dry the substrates under a gentle stream of nitrogen gas.
On Silicon Dioxide Substrates (Silanization):
-
Surface Activation: Clean silicon dioxide substrates by sonicating in acetone (B3395972) and ethanol, followed by treatment with an oxygen plasma or a piranha solution to generate hydroxyl (-OH) groups on the surface.[16]
-
Silanization: Immerse the activated substrates in a 1% (v/v) solution of an amino-silane, such as (3-aminopropyl)triethoxysilane (APTES) or this compound-analogous silanes, in an anhydrous solvent like toluene. The reaction is typically carried out overnight under an inert atmosphere.[16]
-
Washing and Curing: After the reaction, sonicate the substrates in the reaction solvent to remove polymerized silane. Rinse with fresh solvent and dry with nitrogen. Cure the substrates in an oven at around 110-150°C for 10-60 minutes to promote covalent bond formation and remove unbound molecules.[16][17]
Protein Adsorption Measurement
Quartz Crystal Microbalance with Dissipation (QCM-D):
-
Sensor Preparation: Clean the gold-coated QCM-D sensor, typically with a UV/Ozone treatment followed by rinsing with ethanol and deionized water.[1]
-
Baseline Establishment: Mount the sensor in the QCM-D chamber and establish a stable baseline signal while flowing a suitable buffer (e.g., PBS) over the surface.
-
Protein Injection: Inject a protein solution of known concentration into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.
-
Rinsing: After the protein adsorption has reached equilibrium, rinse the chamber with buffer to remove loosely bound protein. The remaining frequency shift corresponds to the irreversibly adsorbed protein mass.
-
Mass Calculation: The adsorbed mass (Δm) can be calculated from the frequency shift (Δf) using the Sauerbrey equation for rigid films, or more complex viscoelastic modeling for softer layers.[18]
Ellipsometry:
-
Substrate Characterization: Measure the optical properties (refractive index and extinction coefficient) of the bare substrate.
-
In Situ Measurement: Place the substrate in a liquid cell and establish a baseline measurement in buffer.
-
Protein Adsorption: Introduce the protein solution into the cell and record the change in the ellipsometric parameters (Ψ and Δ) over time.
-
Data Modeling: Model the experimental data using an appropriate optical model (e.g., a Cauchy layer for the protein film) to determine the thickness and refractive index of the adsorbed protein layer.[19][20][21] The adsorbed amount can then be calculated from the thickness.[22]
Cell Adhesion Assay (Crystal Violet Staining)
-
Surface Preparation: Coat the wells of a 96-well tissue culture plate with the desired surface functionalization.
-
Cell Seeding: Seed cells onto the coated wells at a predetermined density (e.g., 1.2 x 10^5 cells/well) and incubate for a specific time (e.g., 8 hours) to allow for adhesion.[23][24]
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the remaining adherent cells with a solution like 4% paraformaldehyde. Stain the fixed cells with a 0.1% crystal violet solution for about 10-60 minutes.[22][23][25]
-
Quantification: After washing away excess stain, solubilize the bound crystal violet with a suitable solvent (e.g., 10% acetic acid or a solution of SDS and Triton-X100).[23][24] Measure the absorbance of the solubilized stain at approximately 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.[23][26]
Long-Term Stability Assessment (Contact Angle Goniometry)
-
Initial Characterization: Measure the static or dynamic water contact angle of the freshly prepared functionalized surfaces.[27]
-
Aging: Immerse the functionalized substrates in a relevant biological medium (e.g., PBS or cell culture medium) at a physiological temperature (e.g., 37°C) for an extended period (e.g., up to 30 days or more).[9][12]
-
Time-Point Analysis: At regular intervals, remove samples from the aging solution, rinse them with deionized water, and dry them with a stream of nitrogen.
-
Contact Angle Measurement: Measure the water contact angle of the aged samples. A significant change in the contact angle over time indicates degradation or alteration of the surface monolayer.[9]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Quantitative Comparison of Protein Adsorption on Polyethylene Glycol and Zwitterionic Brushes: A Machine Learning Approach - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
- 9. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of self-assembled monolayers on titanium and gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Ellipsometry - Wikipedia [en.wikipedia.org]
- 17. Comparing Zwitterionic and PEG Exteriors of Polyelectrolyte Complex Micelles [mdpi.com]
- 18. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diva-portal.org [diva-portal.org]
- 20. Investigating Protein Adsorption via Spectroscopic Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Crystal violet adhesion assay [bio-protocol.org]
- 25. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
Unveiling the Potential of Aminoethanethiol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aminoethanethiol (cysteamine) with its key alternatives, supported by experimental data. We delve into its performance as an antioxidant, radioprotective agent, and metal chelator, offering a comprehensive resource for informed decision-making in your research endeavors.
This compound, a simple aminothiol (B82208), has garnered significant interest for its diverse biological activities. This guide aims to replicate and validate published findings, presenting a clear comparison with other widely used compounds such as N-acetylcysteine (NAC), Amifostine (B1664874), and Penicillamine. Through a structured presentation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, we provide a robust framework for understanding the relative merits of this compound.
Quantitative Performance Analysis
To facilitate a direct comparison of efficacy, the following tables summarize key quantitative data from published studies on the antioxidant, radioprotective, and metal chelating properties of this compound and its alternatives.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, with the half-maximal inhibitory concentration (IC50) in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common metric. Lower IC50 values indicate greater antioxidant potency.
| Compound | DPPH Radical Scavenging (IC50) | Hydroxyl Radical Scavenging (EC50) | Notes |
| This compound (Cysteamine) | Data not readily available in direct DPPH IC50 comparisons | - | Effective scavenger of hydroxyl radicals. |
| N-acetylcysteine (NAC) | 89.23 µM[1] | - | A well-established antioxidant. |
| Amifostine (WR-1065) | - | 255 µM (pH 7.4), 230 µM (pH 5)[2] | The active metabolite WR-1065 is a potent hydroxyl radical scavenger. |
Radioprotective Efficacy
The radioprotective potential is often quantified by the Dose Reduction Factor (DRF), which represents the factor by which the radiation dose can be increased to produce the same biological effect in the presence of the protective agent compared to its absence.
| Compound | Dose Reduction Factor (DRF) | Cell/Animal Model | Notes |
| This compound (Cysteamine) | 2.3[2] | Cultured human cells | Demonstrates significant radioprotective effects. |
| Amifostine (WR-2721/WR-1065) | 1.3 (WR-2721), 2.9 (WR-1065)[2] | Cultured human cells | WR-1065, the active metabolite, shows higher efficacy. Amifostine has a DRF of 1.6 in some studies.[3] |
| PrC-210 (Aminothiol analog) | 1.6[3] | Rodents | A newer aminothiol showing comparable efficacy to amifostine. |
Metal Chelating Activity
Effective metal chelation is crucial in treating heavy metal poisoning and managing diseases associated with metal dysregulation.
| Compound | Metal Chelated | Efficacy/Notes |
| This compound (Cysteamine) | Copper | Known to chelate copper, relevant in the treatment of cystinosis. |
| Penicillamine | Copper, Lead, Mercury, Zinc | A well-established chelating agent for various heavy metals.[4] |
| N-acetylcysteine amide (NACA) | - | Showed metal chelating capacity more than 50% of EDTA.[5] |
Experimental Protocols
To ensure the replicability of the findings presented, detailed methodologies for key experiments are provided below.
DPPH Radical Scavenging Assay
This assay is a standard procedure to determine the antioxidant capacity of a compound.
Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH radicals (IC50).
Materials:
-
Test compound (e.g., this compound, NAC)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol.
-
Preparation of test compound solutions: Prepare a series of dilutions of the test compound in the same solvent.
-
Reaction: In a microplate or cuvette, mix the DPPH solution with each concentration of the test compound solution. A blank (solvent only) and a control (DPPH solution with solvent instead of the test compound) should be included.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determination of IC50: Plot the percentage of scavenging activity against the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of the DPPH radical).[1]
Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive viability of cells after exposure to ionizing radiation and for evaluating the efficacy of radioprotective agents.
Objective: To determine the surviving fraction of cells after irradiation, with and without a radioprotective agent.
Materials:
-
Adherent cell line (e.g., non-small cell lung cancer cells)
-
Cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution
-
Irradiation source (e.g., X-ray or gamma-ray irradiator)
-
Radioprotective agent (e.g., this compound)
Procedure:
-
Cell Seeding: Plate a known number of cells into culture dishes or flasks. The number of cells plated will depend on the expected survival at different radiation doses.
-
Treatment (for radioprotection): Add the radioprotective agent at the desired concentration to the cells for a specific duration before irradiation.
-
Irradiation: Irradiate the cells with a range of radiation doses.
-
Incubation: Incubate the cells for a period sufficient for colony formation (typically 7-14 days).
-
Fixation and Staining: Fix the colonies with a solution such as methanol/acetic acid and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment / Number of cells seeded x PE)
-
-
Data Analysis: Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate a cell survival curve. The Dose Reduction Factor (DRF) can be calculated by comparing the doses required to achieve the same level of cell kill with and without the radioprotective agent.[6][7]
Metal Chelating Assay (Ferrozine Assay)
This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺).
Objective: To determine the metal chelating activity of the test compound.
Materials:
-
Test compound
-
Ferrous chloride (FeCl₂)
-
Methanol
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Mix the test compound at various concentrations with a solution of FeCl₂.
-
Initiation of Reaction: Add ferrozine to the mixture to initiate the reaction. Ferrozine forms a stable, colored complex with ferrous ions.
-
Incubation: Incubate the mixture at room temperature for a specified time.
-
Measurement: Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm. The presence of a chelating agent will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.
-
Calculation: The percentage of metal chelating activity is calculated using the formula: % Chelating Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 (The control contains all reagents except the test compound).
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a comparative experimental workflow.
Caption: Antioxidant mechanism of this compound.
Caption: Comparative experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Commentary: the pharmacological antioxidant amifostine -- implications of recent research for integrative cancer care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of Aminoethanethiol in Experimental Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is critical for experimental success. Aminoethanethiol, also known as cysteamine (B1669678), is a versatile thiol compound with wide-ranging applications in pharmaceuticals, biochemistry, and materials science.[1] This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in making informed decisions for your research.
Performance Comparison: this compound vs. Alternatives
This compound is frequently utilized for its ability to act as a reducing agent, a nucleophile, and a functionalizing agent for nanoparticles.[1] Its performance is often benchmarked against other aminothiols, such as 1-Amino-2-propanethiol hydrochloride, especially in the context of nanoparticle functionalization. The choice between these agents can influence ligand packing density, accessibility of terminal groups, and the overall stability of the functionalized nanoparticle.
Below is a summary of key performance metrics for this compound and a common alternative.
| Performance Metric | This compound (Cysteamine) | 1-Amino-2-propanethiol hydrochloride | Key Considerations |
| Purity (Synthesized) | Up to 98.9%[2] | Data not readily available | High purity is crucial for reproducible experimental outcomes. |
| Synthesis Yield | Up to 95.6%[2] | Data not readily available | Higher yield can lead to lower production costs. |
| Nanoparticle Anchoring | Strong anchoring to noble metal surfaces via stable metal-sulfur bonds.[3] | Similar strong anchoring via thiol group.[3] | The thiol group is the primary anchor for both molecules. |
| Ligand Packing Density | Forms a dense self-assembled monolayer. | The additional methyl group may lead to less dense packing compared to cysteamine.[3] | Packing density affects the number of functional groups available for conjugation. |
| Terminal Group Accessibility | The terminal amino group is available for further conjugation.[3] | The proximity of the methyl group might sterically hinder the accessibility of the amino group.[3] | Accessibility is critical for subsequent bioconjugation steps. |
| Biocompatibility | Generally considered biocompatible; used in drug formulations.[1] | Expected to have similar biocompatibility, though specific data is less common. | Biocompatibility is essential for in vivo applications. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis of this compound (cysteamine hydrochloride) and a general procedure for nanoparticle functionalization.
Synthesis of Cysteamine Hydrochloride via High-Pressure Acidolysis
This protocol is based on the high-pressure acidolysis of 2-mercaptothiazoline (B133348), which has been shown to significantly increase the reaction rate and product yield.[2]
Materials:
-
2-mercaptothiazoline (2MT)
-
Hydrochloric acid (HCl), 20 wt% aqueous solution
-
Vacuum oven
-
High-pressure reactor
Procedure:
-
Combine 2-mercaptothiazoline and 20 wt% HCl in a high-pressure reactor at a mole ratio of 1:5 (2MT:HCl).[2]
-
Set the reaction pressure to 0.3 MPa and maintain the reaction for 7 hours.[2]
-
Following the reaction, perform a vacuum distillation for 1 hour to remove water and excess HCl.[2]
-
Dry the resulting raw product in a vacuum oven at 60°C for 4 hours.[2]
-
Allow the product to naturally dry in a basin for 8 hours to obtain the final light yellow cysteamine hydrochloride product.[2]
-
The purity of the synthesized cysteamine hydrochloride can be determined by iodimetry.[2]
Under these optimized conditions, a yield of up to 95.6% and a purity of 98.9% can be achieved.[2]
General Protocol for Gold Nanoparticle Functionalization
This protocol describes a typical workflow for the functionalization of gold nanoparticles (AuNPs) with this compound.
Caption: Workflow for Nanoparticle Functionalization.
Biological Signaling Pathways
This compound is involved in various biological pathways. One notable example is the cysteamine (AET) pathway, which contributes to the synthesis of hypotaurine. Hypotaurine is a precursor to taurine (B1682933) and plays a role in sequestering hydrogen sulfide.[4]
Caption: Cysteamine (AET) Pathway for Hypotaurine Synthesis.
Concluding Remarks
This compound is a valuable compound in various research and development settings, particularly in drug delivery and material science. Its performance, especially in nanoparticle functionalization, is robust, though alternatives with different steric properties may be considered depending on the specific application. The provided protocols offer a starting point for the synthesis and application of this compound, and the pathway diagram illustrates its role in biological systems. As with any experimental work, optimization of these protocols for your specific context is recommended.
References
A Comparative Guide to the In Vitro and In Vivo Effects of Aminoethanethiol
For Researchers, Scientists, and Drug Development Professionals
Aminoethanethiol, more commonly known as cysteamine (B1669678), is a simple aminothiol (B82208) that has garnered significant interest in the scientific community for its diverse biological activities. As an endogenous antioxidant and a potent cystine-depleting agent, its effects have been studied extensively in both laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comprehensive comparison of the effects of this compound under these two distinct conditions, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound
| Effect | Model System | Concentration/Dose | Result | Citation(s) |
| Cystine Depletion | Cystinotic Fibroblasts | 0.1 mM | >90% reduction in free cystine content within 1 hour | [1][2][3] |
| Melanin (B1238610) Synthesis Inhibition | Human Melanoma Cells | 50 µM | Depigmentation observed with continuous culture | |
| Cytotoxicity (IC50) | Fibroblast Cells | 11.19% (of a 10 mg/mL solution) | 50% inhibition of cell growth | [4][5] |
| Glutathione (B108866) (GSH) Increase | Cultured Matured Oocytes | 100 µM | Significant increase in intracellular GSH levels | [6] |
| Antioxidant Activity | Cerebral Cortex Homogenates | 1 mM | Decreased lipoperoxidation, protein carbonylation, and DCFH oxidation | [7] |
| Enzyme Inhibition (Glutathione Peroxidase) | Purified Enzyme | 200 µM | Inhibition of enzyme activity | [8] |
Table 2: In Vivo Effects of this compound
| Effect | Model System | Administration Route & Dose | Result | Citation(s) |
| Cystine Depletion | Cystinosis Patient | Intravenous (5 or 10 mg/kg) | ~50% reduction in leukocyte cystine within 30 minutes | [9] |
| Cystine Depletion | Cystinosis Patients | Oral (1.3 g/m²/day) | Maintenance of white blood cell cystine levels below 1 nmol half-cystine/mg protein | [10] |
| Hyperpigmentation (Melasma) | Human Patients | Topical (5% cream) | 58% reduction in MASI score | |
| Corneal Cystine Crystal Reduction | Ctns-/- Mice | Topical Eyedrops (0.55%) | Significant decrease in corneal crystal deposition after 4 weeks | [11] |
| Antioxidant Enzyme Activity | Rat Cerebral Cortex | Subcutaneous | Decreased glutathione peroxidase and increased catalase activity | [7] |
| Toxicity (LD50) | Rat | Intraperitoneal | 232 mg/kg | [6] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Melanin Content Assay
This protocol is adapted from methods used to assess the depigmenting effects of cysteamine on melanoma cell lines.[12]
Objective: To quantify the melanin content in cultured cells after treatment with this compound.
Materials:
-
Cultured pigment cells (e.g., B16 melanoma cells)
-
This compound (cysteamine) solution of desired concentrations
-
Cell lysis buffer (50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 150 mM NaCl, 1 mM DTT, protease inhibitors)
-
Ethanol:Ether (1:1) mixture
-
Solubilization buffer (2 M NaOH, 20% DMSO)
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Seed pigment cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours). Include an untreated control group.
-
Cell Lysis: Harvest the cells and centrifuge to obtain a cell pellet. Resuspend the pellet in cell lysis buffer.
-
Sonication: Sonicate the cell lysate to disrupt the cells and release the melanin granules.
-
Melanin Pellet Collection: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet the melanin.
-
Washing: Discard the supernatant. Wash the melanin pellet with the 1:1 ethanol:ether mixture to remove lipids and other impurities. Centrifuge again and discard the supernatant.
-
Solubilization: Dissolve the melanin pellet in the solubilization buffer by heating at 60°C.
-
Quantification: Measure the absorbance of the solubilized melanin at 492 nm using a spectrophotometer.
-
Normalization: Determine the protein concentration of the initial cell lysate (e.g., using a BCA or Bradford assay) to normalize the melanin content per milligram of protein.
In Vivo Administration for Hyperpigmentation Studies in Mice
This protocol outlines a general procedure for the topical application of this compound in a mouse model to study its effects on hyperpigmentation.
Objective: To evaluate the efficacy of topical this compound in reducing pigmentation in a mouse model.
Materials:
-
Mouse model for hyperpigmentation (e.g., UVB-induced hyperpigmentation in hairless mice)
-
This compound cream or solution (e.g., 5% cysteamine)
-
Control vehicle (cream or solution without this compound)
-
Calipers or imaging system for measuring pigmented area
-
Colorimeter for measuring skin color
Procedure:
-
Animal Acclimatization and Induction of Hyperpigmentation: Acclimatize the mice to the housing conditions. Induce hyperpigmentation on a specific area of the skin, for example, through controlled UVB irradiation.
-
Grouping: Randomly divide the animals into a treatment group and a control group.
-
Topical Application: Apply a standardized amount of the this compound formulation to the pigmented area of the treatment group daily. Apply the control vehicle to the control group in the same manner.
-
Duration of Treatment: Continue the treatment for a predefined period (e.g., 4-8 weeks).
-
Evaluation of Pigmentation: At regular intervals (e.g., weekly), assess the degree of pigmentation. This can be done by:
-
Measuring the size of the pigmented area using calipers or an imaging system.
-
Quantifying the skin color (e.g., melanin index) using a colorimeter.
-
-
Data Analysis: Compare the changes in pigmentation between the treatment and control groups to determine the efficacy of this compound.
Measurement of Intracellular Glutathione (GSH) Levels In Vitro
This protocol is based on the widely used DTNB (Ellman's reagent) assay for quantifying cellular glutathione.[9][13][14][15][16]
Objective: To measure the intracellular concentration of glutathione in cultured cells following treatment with this compound.
Materials:
-
Cultured cells
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Metaphosphoric acid (MPA) for protein precipitation
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution
-
Glutathione reductase
-
NADPH
-
Spectrophotometer
Procedure:
-
Cell Treatment: Treat cultured cells with this compound for the desired time.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse the cells.
-
Protein Precipitation: Add MPA to the cell lysate to precipitate proteins. Centrifuge and collect the supernatant.
-
Assay Reaction: In a 96-well plate, add the supernatant, DTNB solution, and glutathione reductase.
-
Initiation and Measurement: Initiate the reaction by adding NADPH. The reduction of DTNB by GSH produces a yellow-colored product (TNB), which is measured by reading the absorbance at 412 nm over time.
-
Quantification: The rate of TNB formation is proportional to the GSH concentration. Calculate the GSH concentration in the samples by comparing the rates to a standard curve prepared with known concentrations of GSH.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are mediated through several key pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Mechanism of Lysosomal Cystine Depletion
This compound's primary mechanism in treating cystinosis is the depletion of cystine from lysosomes. It enters the lysosome and chemically reduces the cystine disulfide bond.
Caption: Mechanism of cysteamine-mediated lysosomal cystine depletion.[17][18][19]
Influence on Glutathione Synthesis
This compound can indirectly boost the synthesis of glutathione (GSH), a major intracellular antioxidant, by increasing the availability of its precursor, cysteine.
Caption: Cysteamine's role in promoting glutathione synthesis.[20][21][22][23][24]
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the in vitro cytotoxicity of this compound involves treating cells and measuring their viability.
Caption: A generalized workflow for in vitro cytotoxicity testing.[25][26]
Comparison of In Vitro and In Vivo Effects
The effects of this compound observed in vitro often translate to its in vivo efficacy, though with important distinctions.
In vitro studies provide a controlled environment to elucidate the direct molecular mechanisms of this compound. For instance, the rapid depletion of cystine in cultured cystinotic fibroblasts at micromolar concentrations directly demonstrates its therapeutic potential for cystinosis.[1][2][3] Similarly, the inhibition of melanin synthesis in melanoma cell cultures provides the foundational evidence for its use as a depigmenting agent. These studies are crucial for determining effective concentrations, understanding cellular responses, and identifying potential toxicities, such as the IC50 values determined in fibroblast cell lines.[4][5]
In vivo studies , on the other hand, offer a more complex and physiologically relevant picture of this compound's effects. While the fundamental mechanisms observed in vitro are generally conserved, factors such as drug absorption, distribution, metabolism, and excretion (ADME) play a critical role in the overall outcome. For example, the oral administration of cysteamine in cystinosis patients leads to a significant reduction in leukocyte cystine levels, confirming the in vitro findings.[9][10] However, the required dosage is much higher than the concentrations used in cell culture, and the effect is influenced by formulation and food intake.
In the context of hyperpigmentation, topical application of a 5% cysteamine cream has been shown to be effective in reducing melasma in clinical trials, which is consistent with the in vitro inhibition of melanin synthesis. The in vivo setting, however, introduces variables such as skin penetration and local metabolism that can influence the drug's efficacy.
Furthermore, the antioxidant effects of this compound, demonstrated in vitro through the scavenging of free radicals, are also observed in vivo with changes in the activity of antioxidant enzymes in animal models.[7]
References
- 1. Cystinosis. Intracellular cystine depletion by aminothiols in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cystinosis. Intracellular cystine depletion by aminothiols in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminoethanethiol | CAS#:60-23-1 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Population pharmacokinetics and pharmacodynamics of cysteamine in nephropathic cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of topical cysteamine therapy in the CTNS−/− knockout mouse using in vivo confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abis-files.aybu.edu.tr [abis-files.aybu.edu.tr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Lysosomal cystine mobilization shapes the response of TORC1 and tissue growth to fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysosomal cystine: an unexpected alarm bell for cysteine scarcity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Procedural Guide for the Proper Disposal of Aminoethanethiol
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount, extending to the responsible disposal of chemical reagents. Aminoethanethiol, also known as cysteamine (B1669678) or 2-mercaptoethylamine, is a thiol-containing compound that necessitates specific disposal procedures due to its hazardous properties and noxious odor. This guide provides essential, step-by-step instructions for its safe handling and disposal, ensuring both laboratory safety and environmental responsibility.
This compound is classified as harmful if swallowed, can cause severe eye damage, and may trigger an allergic skin reaction.[1][2] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects.[1] The primary and most effective method for neutralizing the hazardous and malodorous characteristics of thiols like this compound is through oxidation. This chemical process transforms the thiol group into less volatile and less offensive compounds, such as disulfides or sulfonic acids.
Disposal and Decontamination Parameters
The following table summarizes the key quantitative recommendations for the safe disposal of this compound.
| Parameter | Recommendation | Source/Rationale |
| Neutralizing Agent | Commercial Bleach (Sodium Hypochlorite Solution, ~5.25%) | General protocol for thiol oxidation.[3] |
| Bleach Solution Preparation | 1:1 mixture of bleach and water | Standard practice for creating an effective decontamination bath.[3] |
| Soaking Time | Minimum 14 hours (overnight) | To ensure the complete oxidation of the thiol.[3] |
| Waste Collection | Designated, labeled, and sealed containers | To prevent the release of fumes and ensure proper handling.[4][5] |
Experimental Protocol: Neutralization and Disposal of this compound
This protocol details the methodology for the neutralization and subsequent disposal of this compound waste, including the pure substance, solutions, and contaminated labware.
Materials:
-
Waste this compound (pure, in solution, or contaminated materials)
-
Commercial bleach (sodium hypochlorite, ~5.25%)
-
Water
-
Appropriate chemical waste container (properly labeled)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Personal Protective Equipment: Before beginning, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and the neutralization solution should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
-
Prepare the Neutralization Bath: In a designated container within the fume hood, prepare a 1:1 solution of commercial bleach and water.[3] For example, to prepare 1 liter of solution, mix 500 mL of bleach with 500 mL of water.
-
Treat the this compound Waste:
-
For liquid waste: Slowly and carefully add the this compound solution to the neutralization bath. Avoid splashing.
-
For contaminated solid waste (e.g., pipette tips, gloves): Submerge the contaminated items completely in the neutralization bath.
-
-
Ensure Complete Neutralization: Allow the waste materials to soak in the bleach solution for a minimum of 14 hours (overnight) to ensure complete oxidation of the thiol group.[3]
-
Dispose of the Neutralized Waste: After the soaking period, the neutralized solution should be disposed of as hazardous waste. Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][6] Do not pour the solution down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations. While some institutional guidelines may permit sewer disposal for specific, neutralized compounds, it is not a universally accepted practice and requires verification.[7]
-
Container Management: Transfer the neutralized waste into a properly labeled hazardous waste container. Ensure the container is sealed to prevent any leakage or release of vapors.
-
Decontaminate the Work Area: Thoroughly clean the work area, including the fume hood sash and surfaces, with a suitable decontaminating solution. Dispose of all cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Comprehensive Safety Protocol for Handling Aminoethanethiol
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Aminoethanethiol (also known as Cysteamine), including detailed operational and disposal plans. Adherence to these procedural steps is critical for minimizing risks and ensuring personal and environmental safety.
Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as hazardous by OSHA and presents the following risks[1][2]:
-
Eye Irritation: Causes serious eye irritation or damage[1][4].
-
Skin Sensitization: May cause an allergic skin reaction[1][2].
-
Respiratory Irritation: May cause respiratory tract irritation[3][4].
-
Aquatic Hazard: Harmful to aquatic life, with potentially long-lasting effects[1].
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood and the proximity of an eyewash station and safety shower, are also essential[1][2][4][6].
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5] | To protect against splashes and dust that can cause serious eye damage. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][4][6] A lab coat is required. | To prevent skin irritation and the potential for allergic skin reactions upon contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or if dusts are generated.[4] A P2 filter is recommended for dusts. | To prevent inhalation of harmful dust or vapors, which can cause respiratory irritation. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound[7].
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood has adequate airflow and that the safety shower and eyewash station are accessible and operational[2][4][6].
-
Assemble all PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
Handling:
-
Work in a Ventilated Area: All handling of this compound, especially the solid form, should be done in a well-ventilated area, preferably a designated chemical fume hood, to control exposure to its stench and potential dust[3][4].
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing[1][2][6].
-
Prevent Ingestion and Inhalation: Avoid ingestion and inhalation of the substance[1][2][4]. Do not eat, drink, or smoke in the handling area[3].
-
Controlled Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust.
-
Sealing Containers: Keep the container tightly closed when not in use to prevent exposure to air and moisture, as the substance is hygroscopic and air-sensitive[3][4].
Post-Handling:
-
Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling[1][8].
-
Cleaning Work Area: Clean the work area and decontaminate any equipment used.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse[3].
Storage and Incompatibility
Proper storage is crucial to maintain the quality of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[2][4][6]. Refrigeration (2-8°C) is recommended[1][3][7].
-
Atmosphere: Due to its sensitivity to air and moisture, it is recommended to store this compound under an inert atmosphere, such as argon[2][3][6].
-
Incompatible Materials: Keep away from strong oxidizing agents[2][6].
Spill Management Workflow
In the event of a spill, a prompt and organized response is critical. The following workflow outlines the necessary steps.
Caption: Logical workflow for responding to an this compound spill.
Spill Response Protocol:
-
Evacuate and Alert: Immediately evacuate the affected area and inform colleagues and the laboratory supervisor[9].
-
Assess the Spill: Determine the extent of the spill. For a large spill or if you are unsure, contact your institution's emergency response team.
-
Secure the Area: Prevent entry into the contaminated area[9].
-
For Minor Spills: If the spill is small and you are trained to handle it:
-
Decontamination: Once the material is collected, decontaminate the area with soap and water[9].
-
Disposal: Treat all cleanup materials as hazardous waste and dispose of them according to the disposal plan.
Disposal Plan
This compound and its contaminated materials are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbents, gloves, paper towels) in a designated, properly sealed, and labeled hazardous waste container[1][3]. Do not mix with other waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Storage of Waste: Store the waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1][2]. Do not empty into drains or release into the environment[1][2][4].
First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][4][5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[1][4][8] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[4][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][4][10] |
Always show the Safety Data Sheet to the attending medical professional.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
- 10. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
